2,4,4-TRIMETHYLPENTYLPHOSPHINE
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,4-trimethylpentylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19P/c1-7(6-9)5-8(2,3)4/h7H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJXKQEUURINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868644 | |
| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82164-75-8 | |
| Record name | (2,4,4-Trimethylpentyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82164-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082164758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, (2,4,4-trimethylpentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4,4-Trimethylpentylphosphine: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,4,4-trimethylpentylphosphine, an organophosphorus compound with significant utility in industrial and research settings. The document delves into its core chemical and physical properties, details a representative synthetic protocol, and explores its reactivity and diverse applications, particularly as a precursor to valuable phosphine ligands and other organophosphorus derivatives. This guide is intended for researchers, chemists, and professionals in drug development and materials science who seek a deeper understanding of this versatile chemical intermediate.
Introduction: The Significance of this compound
This compound, also known as monoisooctyl phosphine, is an organophosphorus compound that serves as a critical building block in the synthesis of more complex molecules.[1] Its unique molecular structure, characterized by a bulky, branched alkyl group, imparts specific steric and electronic properties to its derivatives, making them highly valuable in various chemical applications.
While not typically used as a final product, its role as a precursor is indispensable. Derivatives of this compound are instrumental in fields ranging from homogeneous catalysis to materials science and hydrometallurgy.[1][2] Understanding the fundamental properties and reactivity of this primary phosphine is paramount for leveraging its full potential in the development of novel catalysts, ligands, and functional materials.
Molecular Structure of this compound
Caption: Molecular structure of this compound.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 82164-75-8 | [1][2] |
| Molecular Formula | C8H19P | [2][3] |
| Molecular Weight | 146.21 g/mol | [2][4] |
| Appearance | Colorless liquid | [3][5] |
| Boiling Point | 170.2 ± 9.0 °C at 760 mmHg | [2][4] |
| Flash Point | -17 °C | [3][4] |
| Density | 0.916 g/mL at 20 °C (for a derivative) | [6][] |
| Solubility | Soluble in organic solvents | [6] |
| Sensitivity | Air sensitive | [3][5] |
Note: Some physical properties, such as density, are reported for its derivatives like bis(2,4,4-trimethylpentyl)phosphinic acid due to the limited availability of data for the primary phosphine itself.
Spectroscopic Data
Synthesis and Handling
The synthesis of this compound and its derivatives often involves the reaction of phosphine (PH₃) or its precursors with diisobutylene.[8] One common route involves the free radical addition of phosphine to diisobutylene, followed by oxidation to produce derivatives like bis(2,4,4-trimethylpentyl)phosphinic acid.[8]
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a derivative, bis(2,4,4-trimethylpentyl)phosphinic acid, which originates from precursors related to this compound.
Caption: Generalized synthesis workflow for a derivative.
Safety and Handling Precautions
This compound is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[2][4] It is also corrosive and can cause severe skin burns and eye damage.[2] Therefore, stringent safety protocols must be followed during its handling and use.
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[2]
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant gloves, safety goggles, and a lab coat, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[9]
Reactivity and Applications
The chemical behavior of this compound is characteristic of a primary phosphine, but is significantly influenced by the steric bulk of the 2,4,4-trimethylpentyl group. This bulky substituent plays a crucial role in the coordination chemistry and catalytic activity of its derivatives.
Role as a Ligand Precursor in Homogeneous Catalysis
Phosphines are a cornerstone of homogeneous catalysis, serving as ligands that coordinate to a metal center and modulate its electronic and steric properties.[10][11] The 2,4,4-trimethylpentyl group, being a bulky alkyl substituent, leads to the formation of electron-rich and sterically demanding phosphine ligands.[10] These characteristics are highly desirable in many catalytic applications, as they can enhance catalyst activity and selectivity.[1][11]
Derivatives of this compound are used to create ligands for various transition metal-catalyzed reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling.[12][13] The steric bulk of the ligand can promote the reductive elimination step in the catalytic cycle, leading to more efficient product formation.[11]
Precursor for Extractants in Hydrometallurgy
A significant application of this compound derivatives is in the field of solvent extraction, particularly for the separation of metals.[1] Bis(2,4,4-trimethylpentyl)phosphinic acid, a key derivative, is widely used as a commercial extractant for the selective separation of cobalt from nickel.[1][14] This separation is critical in the refining of these metals, which are essential components of high-performance batteries.[1]
The branched alkyl chains of the phosphinic acid enhance its solubility in organic solvents, facilitating the transfer of metal ions from an aqueous phase to an organic phase.[15] The selectivity for cobalt over nickel is a key feature of this extractant.[14]
Intermediate in the Synthesis of Photoinitiators
Derivatives of this compound, such as acylphosphine oxides, function as highly effective photoinitiators.[1] These compounds are integral to UV-curable systems used in inks, coatings, adhesives, and dental composites.[1] Upon exposure to UV light, they generate free radicals that initiate the polymerization process, leading to rapid curing.[1]
Experimental Protocols
Synthesis of Bis(2,4,4-trimethylpentyl)phosphinic Acid
This protocol is a generalized representation based on literature procedures and should be adapted and optimized for specific laboratory conditions.[16][17]
Materials:
-
Sodium hypophosphite
-
Diisobutylene
-
Acetic acid (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Sodium hydroxide solution (for washing)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a multi-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, dissolve sodium hypophosphite in acetic acid.
-
Add diisobutylene to the solution.
-
Under a nitrogen atmosphere and at room temperature, slowly add a solution of AIBN in diisobutylene to the reaction mixture.
-
After the initial addition, heat the mixture to reflux and maintain for a specified period (e.g., 2 hours).
-
Periodically add additional portions of AIBN to sustain the reaction.
-
After the reaction is complete (monitored by a suitable analytical technique like TLC or GC), cool the mixture to room temperature.
-
Wash the reaction mixture with a sodium hydroxide solution to remove acidic impurities.
-
Separate the organic layer and acidify it with hydrochloric acid.
-
Wash the organic layer with water to remove excess acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or other suitable methods.
Conclusion
This compound is a versatile and valuable chemical intermediate with a diverse range of applications. Its unique structural features make it an important precursor for the synthesis of specialized phosphine ligands for catalysis, highly effective extractants for hydrometallurgy, and efficient photoinitiators for materials science. A thorough understanding of its chemical properties, synthesis, and handling is crucial for harnessing its full potential in both academic research and industrial processes. The continued exploration of this and other organophosphorus compounds will undoubtedly lead to further innovations in catalysis, materials science, and beyond.
References
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- Keglevich, G. (2020).
- Al-Shboul, T. M., & Lelj, F. (2008). Reactions of Tertiary Phosphines with Alcohols in Aqueous Media. Inorganic Chemistry, 47(24), 11765–11773.
- Zhang, Z., & Driver, T. G. (2020). Radical reactions promoted by trivalent tertiary phosphines. Organic Chemistry Frontiers, 7(15), 2049–2069.
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- SAFETY D
- Safety D
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2,4,4-trimethylpentylphosphine CAS number 82164-75-8
An In-Depth Technical Guide to 2,4,4-trimethylpentylphosphine (CAS 82164-75-8)
Abstract
This guide provides a comprehensive technical overview of this compound (CAS No. 82164-75-8), an organophosphorus compound with significant utility in industrial and research settings. We will explore its fundamental physicochemical properties, critical safety and handling protocols, and common synthetic pathways. The core of this document focuses on its applications, not only as a primary phosphine ligand in homogeneous catalysis but also as a crucial intermediate for high-value derivatives used in hydrometallurgy and material science. For professionals in drug development, we bridge the gap between this foundational chemical and the emerging class of phosphine oxide-containing therapeutics, illustrating its potential as a versatile building block.
Introduction to Organophosphines
Organophosphines, compounds containing a phosphorus atom bonded to one or more organic groups, are a cornerstone of modern chemistry.[1] Their utility stems from the unique electronic and steric properties conferred by the phosphorus atom's lone pair of electrons.[1] They serve as powerful ligands for transition metals, forming stable complexes that are pivotal in homogeneous catalysis. By systematically modifying the organic substituents, chemists can fine-tune the ligand's properties—such as its electron-donating ability and steric bulk (quantified by the Tolman cone angle)—to control the activity, selectivity, and stability of a catalyst.[1][2]
Within this versatile class of compounds, this compound, also known as monoisooctyl phosphine, emerges as a significant chemical intermediate.[3][4] Its branched alkyl structure provides specific steric and electronic characteristics that influence its reactivity and the properties of its derivatives. While it can function as a primary phosphine ligand, its primary industrial role is as a precursor to more complex and widely used organophosphorus compounds.[3]
Physicochemical Properties and Safety Data
A thorough understanding of a chemical's properties is foundational to its safe and effective use. The key characteristics of this compound are summarized below.
Key Properties
| Property | Value | Source |
| CAS Number | 82164-75-8 | [5][6] |
| Molecular Formula | C₈H₁₉P | [5][7] |
| Molecular Weight | 146.21 g/mol | [7][8] |
| Appearance | Colorless liquid | [9][10] |
| Boiling Point | 170.2°C at 760 mmHg | [7][11] |
| Flash Point | -17°C | [9][10] |
| Synonyms | (2,4,4-trimethylpentyl)phosphane, Monoisooctyl phosphine | [7][9] |
Safety and Handling: A Pyrophoric Compound
DANGER: this compound is classified as a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[4][5] It is also corrosive and can cause severe skin burns and eye damage.[4]
-
GHS Hazard Statement: H250 (Catches fire spontaneously if exposed to air).[5]
-
Handling Precautions: Due to its air-sensitive and pyrophoric nature, this compound must be handled exclusively under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[4] All equipment must be thoroughly dried and purged of air and moisture before use.
-
Personal Protective Equipment (PPE): Flame-retardant lab coats, chemical-resistant gloves, and safety goggles are mandatory.[12]
-
Spills and Fire: Spills must be managed under an inert blanket. Fires should be extinguished with a Class D dry powder extinguisher. Do not use water.
Synthesis and Manufacturing
The industrial synthesis of this compound and its derivatives typically involves the free radical addition of a phosphorus source to diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).
A common pathway involves the reaction of phosphine (PH₃) with diisobutylene in the presence of a radical initiator.[13] This reaction generates mono-, di-, and tri-substituted phosphines. The reaction conditions are carefully controlled to favor the production of the desired product, such as the di-substituted bis(2,4,4-trimethylpentyl)phosphine, which is a precursor to the widely used phosphinic acid extractant.[13] An alternative approach uses sodium hypophosphite as the phosphorus source, reacting it with diisobutylene in an acidic medium, often with an azo-initiator like azobisisobutyronitrile (AIBN).[14][15]
Caption: Generalized synthesis via free radical addition.
Applications in Research and Industry
The versatility of this compound is demonstrated by its use as both a ligand and, more significantly, as a foundational intermediate for several high-performance chemicals.[3]
Ligand in Homogeneous Catalysis
As a primary phosphine, this molecule can act as a ligand for transition metal catalysts.[4] The bulky, electron-donating 2,4,4-trimethylpentyl group helps to stabilize the metal center and can influence the outcome of catalytic reactions, such as palladium-catalyzed cross-coupling.[4] In these reactions, the phosphine ligand coordinates to the metal, facilitating key steps like oxidative addition and reductive elimination that comprise the catalytic cycle.[1][4]
Caption: Generic hydrophosphination catalytic cycle.
Intermediate for Key Industrial Derivatives
The predominant value of this compound lies in its role as a precursor.[3]
A. Bis(2,4,4-trimethylpentyl)phosphinic Acid for Metal Extraction
The most significant derivative is bis(2,4,4-trimethylpentyl)phosphinic acid.[3] This compound is a highly effective extractant used globally in hydrometallurgy for the solvent extraction and purification of metals.[3][16] Its primary application is in the selective separation of cobalt from nickel in chloride solutions, a critical step in producing the high-purity metals required for batteries and other advanced technologies.[3][17] The branched alkyl chains provide high solubility in organic solvents and create a steric environment that allows for selective chelation of metal ions.[16]
Caption: Workflow for Co/Ni separation via solvent extraction.
B. Acylphosphine Oxides as Photoinitiators
Derivatives of this compound, particularly acylphosphine oxides, function as highly efficient photoinitiators.[3] These molecules are integral to UV-curable systems, including inks, coatings, adhesives, and dental composites.[3] Upon exposure to UV light, they undergo cleavage to generate free radicals, initiating a rapid polymerization process (curing). This technology enables fast, energy-efficient manufacturing.[3]
Relevance to Drug Development
While this compound itself is not a therapeutic agent, its chemical nature makes it a valuable starting material for creating compounds of medicinal interest. Phosphorus-containing functional groups are increasingly being incorporated into drug candidates to modulate their properties.[18]
Specifically, phosphine oxides are gaining attention in medicinal chemistry.[19] The phosphine oxide group (P=O) is a strong hydrogen bond acceptor and is more polar than classic functional groups like amides.[19] Incorporating a phosphine oxide moiety can dramatically increase a drug candidate's aqueous solubility and metabolic stability, critical parameters for bioavailability and efficacy.[19] A prime example is the FDA-approved anti-cancer drug Brigatinib, which features a dimethylphosphine oxide group.[19]
Primary phosphines like this compound are the foundational building blocks for creating these more complex, chiral, and functionalized phosphine oxides that could be incorporated into future therapeutics.
Experimental Protocols
The following are generalized protocols intended for trained professionals. All work must be conducted in a certified fume hood, and a rigorous risk assessment should be performed.
General Protocol for Handling this compound
-
Inerting: Assemble and flame-dry all glassware (e.g., Schlenk flask, syringes). Allow to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Transfer: Using a gas-tight syringe that has been purged multiple times with an inert gas, carefully draw the required volume of this compound from the supplier's septum-sealed bottle.
-
Addition: Slowly add the phosphine dropwise to the reaction flask (already under an inert atmosphere), typically cooled in an ice bath to manage any exothermic processes.
-
Quenching: After the reaction, any residual primary phosphine must be quenched safely. This can be done by slow, careful addition of a mild oxidizing agent like dilute hydrogen peroxide or by bubbling air through the solution at a controlled rate, always keeping the temperature low.
Generalized Palladium-Catalyzed Hydrophosphination
-
Catalyst Preparation: In a glovebox or under inert atmosphere, charge a Schlenk flask with a palladium precursor (e.g., Pd₂(dba)₃) and a suitable solvent (e.g., anhydrous toluene).
-
Reactant Addition: Add the alkene substrate to the flask.
-
Phosphine Addition: Following the handling protocol (5.1), slowly add 1.0-1.2 equivalents of this compound to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by GC-MS or TLC.
-
Workup: After cooling to room temperature, quench the reaction as described above. Proceed with a standard aqueous workup and purify the product by column chromatography or distillation.
Conclusion
This compound is a chemical of significant, albeit often indirect, importance. Its pyrophoric nature demands careful handling, but its utility as a foundational building block is undeniable. While its direct application as a catalytic ligand is niche, its role as the primary precursor for bis(2,4,4-trimethylpentyl)phosphinic acid places it at the center of critical metal purification industries. Furthermore, its derivatives are key enablers in advanced materials, and its fundamental structure serves as a starting point for exploring the promising field of phosphine oxides in drug discovery. For researchers and developers, this compound represents a versatile platform chemical, connecting basic organophosphorus chemistry with large-scale industrial applications and future therapeutic innovations.
References
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synthesis of 2,4,4-trimethylpentylphosphine
An In-Depth Technical Guide to the Synthesis of 2,4,4-Trimethylpentylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its derivatives are pivotal organophosphorus compounds with significant applications ranging from specialty chemicals to industrial processes. Notably, its oxidized form, bis(2,4,4-trimethylpentyl)phosphinic acid, is an indispensable extractant in hydrometallurgy for the selective separation of cobalt and nickel, a critical step in producing high-purity metals for battery technologies.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, designed for researchers and process chemists. We will explore three core methodologies: free-radical hydrophosphination, Grignard-based C-P bond formation, and the reduction of phosphonate precursors. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the 2,4,4-Trimethylpentyl Moiety
The unique, highly branched structure of the 2,4,4-trimethylpentyl group (often derived from diisobutylene) imparts specific physical and chemical properties to molecules, such as enhanced solubility in nonpolar media and significant steric bulk. In the context of organophosphorus chemistry, these properties make this compound a valuable precursor for manufacturing ligands used in homogeneous catalysis and, most prominently, for the synthesis of organophosphorus extractants.[1] The efficiency and selectivity of these extractants are directly tied to the phosphine's structure. Therefore, robust and scalable synthetic methods for the parent phosphine are of paramount importance.
This document serves as a senior application scientist's perspective on synthesizing this target molecule, balancing theoretical principles with practical considerations for laboratory execution.
Overview of Synthetic Strategies
The formation of a carbon-phosphorus (C-P) bond is the cornerstone of phosphine synthesis. The most widely employed strategies can be categorized as follows:
-
Hydrophosphination: The direct addition of a P-H bond across an unsaturated C-C bond (alkene or alkyne). This can be catalyzed by bases, transition metals, or initiated by radicals.[2][3][4]
-
Nucleophilic Substitution at Phosphorus: The reaction of an organometallic nucleophile (e.g., Grignard or organolithium reagent) with a halophosphine.[5][6] This is a classic and highly versatile method for creating C(sp³)–P bonds.
-
Reduction of Pentavalent Phosphorus Precursors: The deoxygenation of stable P(V) compounds like phosphine oxides or phosphonates to yield the corresponding P(III) phosphine.[7][8] This is often the final step in a multi-stage synthesis.
We will now examine specific, field-proven protocols for each of these strategic approaches.
Method 1: Free-Radical Hydrophosphination of Diisobutylene
This method represents one of the most direct routes, utilizing phosphine gas (PH₃) and diisobutylene as primary feedstocks. It is particularly relevant in industrial contexts where atom economy is a key driver. The reaction proceeds via a free-radical mechanism to yield the desired anti-Markovnikov addition product.
Causality and Scientific Rationale: The choice of a free-radical pathway is critical. An acid-catalyzed (Markovnikov) addition of the P-H bond would result in the phosphorus atom bonding to the more substituted tertiary carbon of the diisobutylene backbone. To achieve the target primary phosphine (with the -PH₂ group on the terminal carbon), an anti-Markovnikov addition is necessary. Free-radical reactions, initiated by agents like organic peroxides or azo compounds, excel at providing this regioselectivity.[9] The reaction is typically conducted under pressure to increase the concentration of gaseous phosphine in the liquid-phase alkene, thereby enhancing the reaction rate.
Experimental Protocol: Radical-Initiated Hydrophosphination
Safety Advisory: This procedure involves phosphine (PH₃), an extremely toxic, flammable, and pyrophoric gas. All operations must be conducted by trained personnel in a well-ventilated fume hood or a glovebox, using a dedicated gas handling system and appropriate personal protective equipment (PPE).
-
Reactor Preparation: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet/outlet valves, a thermocouple, and a pressure gauge is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
Charging the Reactor: The reactor is charged with diisobutylene (2,4,4-trimethylpentene) and a radical initiator (e.g., benzoyl peroxide, ~1-2 mol%).[9]
-
Reaction Execution: The reactor is sealed and purged again with inert gas. Phosphine gas is then introduced from a cylinder via a compressor, pressurizing the reactor to the target pressure (e.g., 10-50 atm). The reaction mixture is heated (e.g., to 60-100 °C) and stirred vigorously.
-
Monitoring and Workup: The reaction is monitored by observing the pressure drop as the phosphine gas is consumed. Upon completion, the reactor is cooled to room temperature, and any excess phosphine is safely vented through a scrubbing solution (e.g., aqueous copper sulfate or sodium hypochlorite).
-
Purification: The crude product mixture is transferred to a Schlenk flask under an inert atmosphere. Unreacted diisobutylene and other volatile byproducts are removed via vacuum distillation. The residual this compound can be further purified by fractional distillation under reduced pressure.
Visual Workflow: Hydrophosphination
Caption: Synthesis of this compound via the Grignard reagent pathway.
Method 3: Reduction of Diethyl (2,4,4-trimethylpentyl)phosphonate
This strategy involves first forming a stable pentavalent phosphonate ester via the Michaelis-Arbuzov reaction, followed by its reduction to the desired primary phosphine. This route is advantageous as phosphonate esters are generally air-stable, easy to handle, and can be purified using standard techniques like column chromatography.
Causality and Scientific Rationale: The Michaelis-Arbuzov reaction is a reliable method for forming a C-P bond by reacting an alkyl halide with a trialkyl phosphite. The reaction proceeds through a quasi-phosphonium salt intermediate that rearranges to the thermodynamically stable phosphonate. The subsequent reduction of the P=O bond in the phosphonate is challenging and requires a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is commonly used, although other silane-based reducing systems have also been developed. [8][10]
Experimental Protocol: Phosphonate Reduction
-
Synthesis of Phosphonate Ester (Arbuzov Reaction):
-
A mixture of 1-bromo-2,4,4-trimethylpentane and a slight excess of triethyl phosphite is heated at reflux (typically 120-150 °C) for several hours under an inert atmosphere.
-
The reaction progress can be monitored by observing the distillation of the ethyl bromide byproduct.
-
Upon completion, the excess triethyl phosphite is removed by vacuum distillation to yield the crude diethyl (2,4,4-trimethylpentyl)phosphonate. This can be purified further by fractional distillation.
-
-
Reduction of the Phosphonate:
-
A solution of the purified phosphonate ester in anhydrous THF is added dropwise to a stirred slurry of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction.
-
-
Workup and Purification:
-
The workup procedure is identical to that described in the Grignard method (Section 4, Step 4), involving careful quenching with water and base, filtration of inorganic salts, separation of the organic phase, drying, and solvent removal.
-
The final product, this compound, is purified by vacuum distillation.
-
Data Summary and Method Comparison
| Feature | Method 1: Hydrophosphination | Method 2: Grignard Route | Method 3: Phosphonate Reduction |
| Principle | Radical addition of P-H to alkene | Nucleophilic attack of R-MgX on PCl₃ | Arbuzov reaction then P=O reduction |
| Key Starting Materials | Diisobutylene, Phosphine (PH₃) | 1-Bromo-2,4,4-trimethylpentane, Mg, PCl₃ | 1-Bromo-2,4,4-trimethylpentane, P(OEt)₃ |
| Primary Hazard | Highly toxic/pyrophoric PH₃ gas | Pyrophoric Grignard reagent & LiAlH₄ | Pyrophoric LiAlH₄ |
| Atom Economy | High | Moderate | Moderate |
| Number of Steps | 1 (synthesis) | 3 (Grignard, P-alkylation, reduction) | 2 (Arbuzov, reduction) |
| Key Advantages | Direct, high atom economy | Avoids PH₃ gas, versatile | Air-stable intermediate, easy purification |
| Key Disadvantages | Requires specialized gas handling | Strict anhydrous conditions, multiple steps | Requires potent, hazardous reducing agent |
Characterization and Handling
Due to its sensitivity to air, this compound must be handled and stored under an inert atmosphere (N₂ or Ar).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: A characteristic signal with a large ¹J(P-H) coupling constant (typically ~180-200 Hz) will appear as a triplet.
-
¹H NMR: The protons on the α-carbon (CH₂-P) will appear as a doublet of triplets due to coupling with both the adjacent CH group and the phosphorus atom. The P-H protons will appear as a broad signal that is a doublet due to coupling to the phosphorus atom.
-
-
Infrared (IR) Spectroscopy: A distinct stretching vibration for the P-H bond can be observed in the range of 2280-2440 cm⁻¹.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.
Conclusion
The can be successfully achieved through several distinct chemical pathways. The optimal choice of method depends critically on the available laboratory infrastructure, safety considerations, and desired scale. The direct hydrophosphination route offers industrial elegance and atom economy but demands specialized equipment for handling phosphine gas. [9]The Grignard [6][11]and phosphonate reduction [8]routes provide more accessible alternatives for standard organic synthesis laboratories, proceeding through well-established transformations and manageable intermediates. By understanding the causality behind each protocol, researchers can confidently select and execute the synthesis that best aligns with their technical capabilities and project goals.
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- Google Patents. (n.d.). CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process.
- Georg Thieme Verlag. (n.d.). Science of Synthesis: 42.4 Alkylphosphines.
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2,4,4-trimethylpentylphosphine molecular structure
An In-depth Technical Guide to the Molecular Structure of 2,4,4-Trimethylpentylphosphine
Abstract
This compound, a primary alkylphosphine, is an organophosphorus compound of significant interest due to its unique structural characteristics and its role as a versatile chemical intermediate. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and reactivity. We delve into the causality behind its utility, stemming from the sterically hindered and electron-donating nature of the 2,4,4-trimethylpentyl group attached to the reactive phosphine moiety. This document explores its applications as a precursor for advanced ligands in homogeneous catalysis, photoinitiators in material science, and extractants in hydrometallurgy. Emphasis is placed on safe handling protocols, reflecting its hazardous pyrophoric and corrosive nature. This guide is intended for researchers, scientists, and professionals in drug development and material science who require a deep, structurally-grounded understanding of this compound.
Introduction to an Archetypal Alkylphosphine
Organophosphorus chemistry is a cornerstone of modern synthetic and industrial processes, with phosphines (PR₃) representing a fundamentally important class of compounds. Within this class, alkylphosphines are distinguished by their strong σ-donating electronic properties and diverse steric profiles. This compound (CAS No: 82164-75-8), also known as monoisooctyl phosphine, serves as an exemplary model of a primary phosphine (RPH₂) featuring a bulky, branched alkyl substituent.[1][2] Its structure is the primary determinant of its reactivity and utility. The lone pair of electrons on the phosphorus atom imparts Lewis basicity, enabling its function as a potent ligand for transition metals, while the highly branched alkyl chain provides significant steric bulk and enhances solubility in nonpolar organic solvents.[3] This combination makes it not just a subject of academic interest but also a valuable precursor in the synthesis of high-performance chemicals for catalysis and materials science.[2][4]
Molecular Structure and Physicochemical Properties
The functionality of this compound is intrinsically linked to its three-dimensional architecture and resulting chemical properties.
Chemical Identity and Structural Analysis
The molecule consists of a phosphine group (-PH₂) attached at the C2 position of a 2,4,4-trimethylpentane backbone.[5][6] The presence of a chiral center at the C2 carbon, where the phosphine group is attached, means the compound exists as a racemic mixture of two enantiomers unless a stereospecific synthesis is employed.
The structure is best visualized as a neopentyl group attached to a dimethylmethylphosphine core. This arrangement creates significant steric hindrance around the phosphorus atom, a critical feature that influences its coordination chemistry.
Caption: Molecular structure of this compound.
Tabulated Physicochemical and Computed Data
Quantitative data provides a clear profile of the compound's characteristics. It is a colorless, air-sensitive liquid.[1][7] Its most critical hazard is that it is pyrophoric, meaning it can ignite spontaneously on contact with air.[2][5]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 82164-75-8 | [1][5][6] |
| Molecular Formula | C₈H₁₉P | [5][6] |
| IUPAC Name | (2,4,4-Trimethylpentyl)phosphane | [6] |
| Appearance | Colorless liquid | [1][7] |
| Boiling Point | 170.2°C at 760 mmHg | [5][8] |
| Flash Point | -17°C | [1][5] |
| Sensitivity | Air sensitive |[1][7] |
Table 2: Computed Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 146.21 g/mol | [5][6][9] |
| Monoisotopic Mass | 146.122437604 Da | [5][9] |
| XLogP3 | 2.8 | [5][9] |
| Rotatable Bond Count | 3 | [5][9] |
| Heavy Atom Count | 9 | [5][9] |
Spectroscopic Characterization Profile (Expected)
While specific spectra are not publicly available, the molecular structure allows for a robust prediction of its spectroscopic signatures, which are crucial for its identification and quality control.
-
³¹P NMR Spectroscopy: This is the most definitive technique. A single resonance is expected in the characteristic region for primary alkylphosphines (typically -160 to -130 ppm). The signal would be split into a triplet by the two directly attached protons (¹JPH ≈ 190-210 Hz).
-
¹H NMR Spectroscopy: The spectrum would be complex due to the diastereotopic nature of many protons. Key expected signals include a doublet of multiplets for the P-H protons (δ ≈ 3.0-3.5 ppm), a complex multiplet for the C2 proton, and distinct singlets for the methyl groups, particularly the gem-dimethyl groups at C4 and the C1 methyl group.
-
¹³C NMR Spectroscopy: The spectrum would show eight distinct signals corresponding to the eight carbon atoms. The C2 carbon, directly bonded to phosphorus, would appear as a doublet due to C-P coupling (¹JCP ≈ 15-25 Hz).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include the P-H stretch (a sharp band around 2280-2350 cm⁻¹) and C-H stretching and bending frequencies for the alkyl backbone.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 146.12. Common fragmentation patterns would involve the loss of alkyl fragments from the parent structure.
Synthesis and Reactivity
Synthetic Pathway
Primary phosphines like this compound are typically synthesized via the free-radical addition of phosphine (PH₃) gas to an alkene. In this case, the precursor is diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). This reaction is often initiated by UV light or a chemical initiator and carried out under pressure.
A related patent describes the synthesis of the bis-substituted derivative, bis(2,4,4-trimethylpentyl)phosphinic acid, which proceeds through the initial formation of the phosphine via the reaction of phosphine gas with diisobutylene.[10] This supports the plausibility of controlling the stoichiometry to favor the mono-substituted product.
Caption: General workflow for the synthesis of this compound.
Core Reactivity
The chemistry of this compound is dominated by the phosphorus center.
-
Lewis Basicity and Ligand Formation: As a primary alkylphosphine, it is a strong electron donor (σ-donor).[2] It readily coordinates to transition metals to form metal-phosphine complexes, which are central to homogeneous catalysis.[3][11][12] The bulky alkyl group can be used to tune the steric environment of the metal center, influencing catalytic activity and selectivity.[12]
-
Oxidation: The phosphine is readily oxidized. Spontaneous reaction with air makes it pyrophoric.[2][5] Controlled oxidation can yield the corresponding phosphine oxide, (2,4,4-trimethylpentyl)phosphine oxide. Further reaction and substitution lead to valuable derivatives like phosphinic acids.[4][10]
Applications in Research and Industry
While not an end-product itself, this compound is a crucial building block for high-value specialty chemicals.[4]
Caption: Key industrial applications derived from this compound.
-
Intermediate for Catalytic Ligands: Phosphine ligands are indispensable in homogeneous catalysis, particularly for cross-coupling reactions that form C-C, C-N, and C-O bonds.[11][12] this compound serves as a precursor for more complex, sterically demanding monodentate or bidentate phosphine ligands that enhance catalyst stability and selectivity.[4]
-
Precursor to Photoinitiators: Derivatives such as bis(acyl)phosphine oxides (BAPOs) are highly efficient photoinitiators.[4] The (2,4,4-trimethylpentyl)phosphinoyl group is found in some commercial photoinitiators, which are essential for UV-curable inks, coatings, and dental composites.[4][13]
-
Synthesis of Hydrometallurgical Extractants: A major industrial application is its use to produce bis(2,4,4-trimethylpentyl)phosphinic acid.[4] This derivative is a highly selective extractant used commercially for the separation of cobalt from nickel in mining and refining operations, a critical step for producing high-purity metals for batteries.[4][14]
Safety and Handling: A Self-Validating Protocol
The handling of this compound demands strict adherence to safety protocols due to its severe hazards. It is classified as a pyrophoric liquid that catches fire spontaneously in air and causes severe skin burns and eye damage.[2][5]
Experimental Protocol: Safe Handling in an Inert Atmosphere
This protocol ensures that the compound is never exposed to the atmosphere, a self-validating system where success is defined by the absence of fire or decomposition.
-
Preparation:
-
Ensure a certified, functioning fume hood and a nearby safety shower/eyewash station.
-
Prepare a Schlenk line or glovebox with a dry, inert atmosphere (Nitrogen or Argon).
-
All glassware must be oven-dried or flame-dried under vacuum to remove all traces of moisture. .
-
-
Personal Protective Equipment (PPE):
-
Wear a flame-retardant lab coat.
-
Use chemical splash goggles and a full-face shield.
-
Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber). Check glove compatibility charts.
-
-
Chemical Transfer:
-
The reagent bottle must be opened only under an inert atmosphere.
-
Use gas-tight syringes or cannulas for all transfers.
-
The desired amount of the liquid should be transferred to a reaction flask already purged with an inert gas.
-
Never draw the pyrophoric liquid into a syringe with air in the headspace. The syringe should be purged with inert gas first.
-
-
Quenching and Disposal:
-
Any residual material on syringes or cannulas must be quenched immediately and carefully.
-
Slowly add the residual material to a flask containing a non-reactive solvent like hexane, under an inert atmosphere.
-
Slowly and carefully add a quenching agent like isopropanol, followed by methanol, and finally water. The process is highly exothermic and must be cooled.
-
All waste must be disposed of according to institutional and national hazardous waste regulations.[15]
-
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. Call a poison center or doctor.[15]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[15][16]
Conclusion
This compound is a foundational molecule in organophosphorus chemistry whose significance far outweighs its direct use. Its molecular structure, characterized by a sterically bulky alkyl group and an accessible, electron-rich phosphorus center, makes it an ideal precursor for a range of high-performance materials. Understanding this structure-function relationship is key to appreciating its role in advancing fields from catalysis to materials science and hydrometallurgy. The extreme reactivity that makes it valuable also necessitates a profound respect for safety and handling, underscoring the dual nature of reactive chemical intermediates.
References
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ChemWhat. (n.d.). This compound CAS#: 82164-75-8. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound: From Synthesis to Industrial Applications. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Phosphine, (2,4,4-trimethylpentyl)- - Substance Details. Retrieved from [Link]
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ResearchGate. (n.d.). Alkyl Phosphines as Reagents and Catalysts in Organic Synthesis. Retrieved from [Link]
-
Air Liquide. (2023). SAFETY DATA SHEET Phosphine. Retrieved from [Link]
- Google Patents. (2014). CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process.
- Google Patents. (2010). Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.
-
PubChem. (n.d.). Phosphine, (2,4,4-trimethylpentyl)-. Retrieved from [Link]
- Google Patents. (2011). CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.
-
PubChem. (n.d.). Bis(2,6-dimethoxybenzoyl)-2,4,4-trimethylpentylphosphinoxide. Retrieved from [Link]
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ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. Retrieved from [Link]
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American Chemical Society. (2024). Science Talks Q&A 145: Acceptor Caged Phosphine Ligands. Retrieved from [Link]
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Airgas. (2025). SAFETY DATA SHEET - Phosphine. Retrieved from [Link]
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PubChem. (n.d.). Phosphine oxide, tris(2,4,4-trimethylpentyl)-. Retrieved from [Link]
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Dalal Institute. (n.d.). Tertiary Phosphine as Ligand. Retrieved from [Link]
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Introduction: A Key Intermediate in Organophosphorus Chemistry
An In-Depth Technical Guide to the Physical Properties and Handling of 2,4,4-Trimethylpentylphosphine
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 82164-75-8) is a primary organophosphine compound that, while not an end-product in itself, serves as a critical intermediate in the synthesis of high-value industrial chemicals.[1] Its branched alkyl structure imparts specific solubility and reactivity characteristics that are leveraged in the production of derivatives used in fields ranging from hydrometallurgy to polymer chemistry. This guide provides a comprehensive overview of its known physical properties, a representative synthesis methodology, its reactivity profile, and, most critically, the stringent safety protocols required for its handling due to its hazardous nature.
The primary industrial relevance of this compound lies in its role as a precursor to compounds like bis(2,4,4-trimethylpentyl)phosphinic acid (commonly known as Cyanex 272) and various acylphosphine oxides.[1] These derivatives are indispensable in solvent extraction processes for metal separation, particularly for cobalt and nickel, and as highly efficient photoinitiators in UV-curable systems like inks and coatings.[1]
Molecular Identity and Structure
The foundational identity of a chemical dictates its behavior. The structure of this compound is characterized by a bulky, branched octyl group attached to a primary phosphine moiety (-PH₂).
Figure 1: 2D Structure of this compound.
Physical and Chemical Properties
The physical properties of this compound are dominated by its hazardous, reactive nature. While it is a key industrial intermediate, comprehensive physical data in public literature is sparse, likely due to its pyrophoricity limiting routine characterization.
| Property | Value | Source(s) |
| CAS Number | 82164-75-8 | [1][2] |
| Molecular Formula | C₈H₁₉P | [3] |
| Molecular Weight | 146.21 g/mol | [2][3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 170.2 °C (at 760 mmHg) | [2] |
| Melting Point | -17 °C | [2] |
| Flash Point | -17 °C (Note: This value is likely erroneous and conflicts with the melting point. The pyrophoric nature of the compound is the overriding fire hazard.) | [3] |
| Pyrophoricity | Catches fire spontaneously if exposed to air. | [2][4] |
| Sensitivity | Highly air and moisture sensitive. | [3][5] |
| Solubility | Data not publicly available. Expected to be soluble in non-polar organic solvents (e.g., hydrocarbons, ethers) and insoluble in water due to its long alkyl chain. | N/A |
| Density | Data not publicly available. | N/A |
Expertise & Experience Insight: The classification of this compound as pyrophoric is the single most critical physical property for any researcher to consider.[2][4] This means it does not require an external ignition source to ignite upon contact with air. Therefore, standard fire safety metrics like "flash point" are largely irrelevant and potentially misleading. The conflicting data point where the flash point is listed as identical to the melting point is a strong indicator of a database error.[2][3] All handling protocols must be based on its pyrophoric and air-sensitive nature.
Synthesis Methodology: A Representative Protocol
This compound is not typically isolated as a final product. It is generated in situ and consumed in a subsequent step. The most common industrial route is the free-radical addition of a phosphorus source to diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene). The following protocol is a representative synthesis for its generation as an intermediate, derived from patent literature.[6]
Causality Behind Experimental Choices:
-
Phosphine (PH₃) Gas: The most direct phosphorus source for hydrophosphination. It is, however, extremely toxic and flammable, necessitating a closed, high-pressure system.
-
Diisobutylene: The inexpensive and readily available alkene starting material.
-
Initiator: A free-radical initiator (e.g., AIBN, or thermal initiation) is required to start the radical chain reaction between the P-H bond and the alkene.
-
High-Pressure Reactor: Necessary to maintain the concentration of gaseous PH₃ in the liquid phase and to ensure the reaction proceeds efficiently and safely.
Figure 2: Representative workflow for the synthesis of this compound as an intermediate.
Experimental Protocol: Synthesis of Alkylated Phosphine Mixture (This protocol is for informational purposes and must be adapted and performed by trained professionals with appropriate engineering controls.)
-
Reactor Preparation: Charge a high-pressure reaction kettle with diisobutylene and a suitable free-radical initiator.
-
Inerting: Purge the reactor thoroughly with an inert gas (e.g., nitrogen or argon) to remove all traces of oxygen.
-
Reactant Introduction: Introduce phosphine (PH₃) gas into the reactor via a compressor. The PH₃ is absorbed by the diisobutylene.[6]
-
Reaction Conditions: Heat the sealed reactor to initiate the free-radical addition. A typical temperature range is 80-85 °C for approximately 2 hours.[6] The reaction yields a mixture of mono-(2,4,4-trimethylpentyl)phosphine, di-(2,4,4-trimethylpentyl)phosphine, and some tri-alkylated phosphine.[6]
-
Intermediate for Oxidation: The resulting crude mixture, containing this compound, is typically not isolated. Excess diisobutylene is removed via evaporation. The remaining material is then oxidized (e.g., with hydrogen peroxide) to produce the desired bis(2,4,4-trimethylpentyl)phosphinic acid.[6]
Spectroscopic Characterization (Predicted)
No publicly available NMR or IR spectra for isolated this compound have been identified. However, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is the most definitive technique for characterizing organophosphorus compounds.[7][8]
-
Chemical Shift (δ): Primary alkylphosphines (RPH₂) are highly shielded and appear at the high-field (negative) end of the ³¹P NMR spectrum. For comparison, trimethylphosphine appears at -62 ppm.[9] The chemical shift for this compound is expected in the -130 to -160 ppm range, characteristic of a primary phosphine with a bulky alkyl group.
-
Coupling: In a proton-coupled ³¹P NMR spectrum, the signal would appear as a triplet due to coupling with the two directly attached protons (-PH₂). The one-bond P-H coupling constant (¹JP-H) is typically very large, in the range of 190-220 Hz.[10]
-
Trustworthiness of Analysis: A self-validating system for identification would involve acquiring both proton-coupled and proton-decoupled ³¹P NMR spectra. The observation of a triplet in the coupled spectrum collapsing to a singlet in the decoupled spectrum within the expected chemical shift range would provide unambiguous confirmation of the R-PH₂ moiety.
Reactivity and Applications
The reactivity of this compound is defined by the lone pair of electrons on the phosphorus atom and the two reactive P-H bonds.
-
Oxidation: As a primary phosphine, it is extremely susceptible to oxidation.[11] Exposure to air leads to spontaneous combustion, ultimately forming the corresponding phosphonic acid or other oxidized phosphorus species. This high reactivity is the basis for its primary application, where it is deliberately oxidized to form useful derivatives.
-
Nucleophilicity: The phosphorus lone pair makes it a potent nucleophile, capable of reacting with electrophiles to form phosphonium salts.[11] This reactivity is fundamental to many organophosphorus reactions.
-
Hydrophosphination: The P-H bonds can add across unsaturated bonds (alkenes, alkynes) in a process called hydrophosphination.[12] This reaction can be catalyzed by bases, radicals, or metal complexes and is a powerful method for forming new P-C bonds.
-
Deprotonation: The P-H protons are weakly acidic and can be removed by strong bases to form a phosphide anion (R-PH⁻), which is an even stronger nucleophile.[11]
Safety and Handling: A Pyrophoric Liquid
Trustworthiness through Self-Validating Systems: The safe handling of pyrophoric materials relies on a system where exposure to the atmosphere is fundamentally prevented. This is achieved through robust engineering controls and impeccable technique. Any deviation from these protocols can result in fire and serious injury.
Engineering Controls:
-
Primary Control: All manipulations must be conducted under an inert atmosphere. A glove box is the preferred method for transferring and handling.[13][14]
-
Secondary Control: If a glove box is unavailable, work must be performed in a chemical fume hood with the sash positioned as low as possible.[15] All transfers must be done using air-free techniques, such as with gas-tight syringes or cannulas.[5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[15]
-
Body Protection: A fire-resistant lab coat (e.g., Nomex) must be worn. Standard cotton or polyester lab coats are insufficient as they are flammable.[13] A chemical-resistant apron can be worn over the lab coat for additional protection.
-
Hand Protection: Double gloving is recommended. Wear nitrile gloves for chemical resistance underneath a pair of neoprene or other heavy-duty, fire-resistant gloves.[13]
-
Clothing: Avoid synthetic clothing. Wear fully enclosed shoes.[13]
Emergency Protocol:
-
Spill Management: Do NOT use water or a standard ABC fire extinguisher on a spill of pure phosphine. This can exacerbate the situation. Smother small spills immediately with a container of powdered lime (calcium oxide), dry sand, or another appropriate dry chemical absorbent kept within arm's length at all times.[5]
-
Fire: If the user's clothing catches fire, they should immediately use the "stop, drop, and roll" method and be assisted to a safety shower.[14] A CO₂ or dry powder extinguisher may be used on secondary fires started by the pyrophoric material.
-
Buddy System: Never work with pyrophoric materials alone.[13]
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Batchelor, R., & Birchall, T. (1982). !H, 13C, and 31P NMR Study of Primary and Secondary Phenylamines, -phosphines, and -arsines and Their Anions. Journal of the American Chemical Society, 104(3), 674–679. [Link]
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Carl Roth. (2021). Safety Data Sheet: Bis(2,4,4-trimethylpentyl)phosphinic acid. [Link]
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Carl Roth. (2021). Safety Data Sheet: Bis(2,4,4-trimethylpentyl)phosphinic acid. (Link provided is a general search, specific PDF may vary). [Link]
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ChemBK. (n.d.). Phosphinic acid, P,P-bis(2,4,4-trimethylpentyl)-. [Link]
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NPTEL-NOC IITM. (2018, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy [Video]. YouTube. [Link]
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Liu, Y., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(14), 5439. [Link]
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McQuade, D. T., et al. (2009). Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR. Journal of Chemical Education, 86(1), 93. [Link]
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Gody, G., & Perrier, A. (2018). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, 47, 1-32. [Link]
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A Comprehensive Safety and Handling Guide for 2,4,4-trimethylpentylphosphine
This guide provides an in-depth analysis of the safety protocols and handling procedures for 2,4,4-trimethylpentylphosphine (CAS No. 82164-75-8). As an organophosphine compound, it presents significant hazards, primarily its pyrophoric nature, which necessitates stringent safety measures. This document is intended for researchers, scientists, and drug development professionals who may handle this or similar reactive chemical agents. The protocols described herein are designed to establish a self-validating system of safety, ensuring that risks are identified, assessed, and mitigated effectively.
Core Hazard Identification and Risk Assessment
This compound is a colorless, air-sensitive liquid.[1][2] The paramount hazard associated with this compound is its pyrophoricity, meaning it can ignite spontaneously upon contact with air.[3] This characteristic dictates every aspect of its handling and storage. Furthermore, a critical consideration is the lack of comprehensive toxicological data. One authoritative source notes, "To the best of our knowledge the toxicological properties of this material have not been thoroughly investigated."[4] This data gap compels us to operate under the precautionary principle, treating the substance as potentially highly toxic through all routes of exposure (inhalation, ingestion, and dermal contact).
Globally Harmonized System (GHS) Classification
A thorough risk assessment begins with understanding the compound's formal hazard classifications. This information is critical for labeling, storage, and determining appropriate personal protective equipment (PPE).
| Hazard Class | Hazard Statement Code | Description | Primary Source(s) |
| Pyrophoric Liquids | H250 | Catches fire spontaneously if exposed to air | [3] |
| Skin Corrosion/Irritation | - | Causes skin irritation/corrosion | [5] |
| Serious Eye Damage | - | Causes serious eye damage | [5] |
Note: The GHS classification is based on aggregated data and may vary by supplier. Always consult the specific Safety Data Sheet (SDS) provided with the product.
Pre-Experimental Risk Assessment Workflow
Before any procedure involving this compound is initiated, a systematic risk assessment must be performed. The following workflow illustrates the critical decision points to ensure that appropriate controls are in place. The causality is clear: the pyrophoric and unknown toxicological nature of the reagent demands the use of engineering controls to isolate the material from the operator and the environment.
Caption: Pre-experimental risk assessment workflow for this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes engineering and administrative solutions over reliance on PPE alone. For a pyrophoric material, this is non-negotiable.
Engineering Controls: All manipulations of this compound must be conducted in an environment free of atmospheric oxygen and moisture.
-
Glovebox: A glovebox with an inert atmosphere (e.g., nitrogen or argon) is the preferred environment for all transfers and reaction setups. The atmosphere should be continuously monitored for oxygen and moisture content.
-
Fume Hood with Schlenk Line: For researchers proficient in air-free techniques, a well-ventilated fume hood equipped with a Schlenk line is a viable alternative. Glassware must be rigorously dried and purged with inert gas. A blast shield should be used as an additional precaution.
-
Ventilation: Mechanical exhaust is required to prevent any potential accumulation of vapors.[4] Safety showers and eyewash stations must be immediately accessible.[4]
Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be worn at all times when handling the compound.
| Item | Specification | Rationale |
| Lab Coat | Flame-resistant (FR) material (e.g., Nomex) | Protects against splashes and provides critical protection in case of a flash fire from pyrophoric material ignition. |
| Gloves | Compatible chemical-resistant gloves (e.g., nitrile or neoprene as an inner layer, butyl rubber as an outer layer). | Prevents skin exposure. Layering provides additional protection against tears and rapid permeation. Always inspect gloves before use.[4] |
| Eye Protection | Tightly fitting chemical safety goggles and a full-face shield. | Protects against splashes and potential energetic reactions. Standard safety glasses are insufficient.[4] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if there is any risk of inhalation, such as working outside of primary engineering controls (which is strongly discouraged).[4] |
Safe Handling and Storage Protocols
Adherence to a meticulous, step-by-step protocol is essential for preventing incidents.
Storage
-
Conditions: Store in a cool, dry, well-ventilated area designated for reactive chemicals.[4] The recommended storage temperature is between 10°C and 25°C.[4]
-
Container: The primary container must be kept tightly closed and upright to prevent leakage.[4] It should be stored within a compatible, non-combustible secondary container.
-
Atmosphere: The compound is air-sensitive and should be stored under an inert gas atmosphere (e.g., nitrogen or argon).[1]
-
Incompatibilities: Keep away from all sources of ignition, heat, and incompatible substances such as strong oxidizing agents.[6]
Experimental Workflow: Inert Atmosphere Transfer
The following diagram and protocol describe the standard procedure for safely transferring this compound using a gas-tight syringe, a fundamental technique for handling air-sensitive reagents.
Caption: Workflow for the safe transfer of this compound.
Detailed Transfer Protocol
-
Preparation: Don all required PPE as specified in the table above. Ensure the fume hood sash is at the lowest practical height or that you are working within a certified glovebox. Confirm a Class D fire extinguisher and a bucket of dry sand are within arm's reach.
-
Syringe Preparation: Select a gas-tight syringe of the appropriate volume. Purge the syringe with dry, inert gas (nitrogen or argon) by drawing the gas in and expelling it three times.
-
Reagent Access: The reagent bottle must be sealed with a rubber septum. Puncture the septum with the syringe needle. Insert a second needle connected to the inert gas line to act as a pressure vent.
-
Withdrawal: Slowly pull back the plunger to draw the desired volume of this compound into the syringe. Avoid pulling gas bubbles into the syringe.
-
Transfer: Once the desired volume is obtained, withdraw the syringe. Immediately insert the needle through the septum of the receiving reaction flask (which has also been purged with inert gas).
-
Dispensing: Slowly depress the plunger to add the reagent to the reaction mixture.
-
Syringe Quenching: Immediately after dispensing, draw a high-boiling, inert solvent (e.g., toluene or hexane) into the syringe to rinse it. Expel this rinse into a separate flask containing a quenching agent like isopropanol. This must be done carefully to control the reaction. Repeat the rinse.
-
Disposal: Dispose of the quenched solution and all contaminated materials, including gloves and septa, in a properly labeled hazardous waste container.[4]
Emergency Procedures
Rapid and correct response during an emergency is critical. All laboratory personnel must be trained on these procedures before working with the material.
Fire Response
A fire involving a pyrophoric liquid is a high-hazard event.
-
Immediate Action: If a small fire occurs that can be safely managed, use a Class D fire extinguisher or smother the fire with dry sand. DO NOT use a water-based extinguisher, as it can worsen the fire.[7]
-
Evacuation: If the fire is large or cannot be immediately controlled, activate the fire alarm, evacuate the area, and call emergency services.
-
Information for Firefighters: Inform emergency responders that the fire involves a pyrophoric organophosphine compound. Provide them with the SDS. Firefighters must wear a self-contained breathing apparatus and full chemical protective clothing.[4]
Spill and Release
-
Inside a Glovebox/Hood: If a small spill is contained within the primary engineering control, cover it with dry sand or another inert, non-combustible absorbent material. Collect the mixture in a sealed container for hazardous waste disposal.
-
Outside a Controlled Environment: Evacuate the area immediately. Prevent the spill from entering drains.[6] The area should only be re-entered by trained hazardous material response personnel with appropriate respiratory protection.
First Aid Measures
Medical attention should be sought immediately for any exposure. The following table provides initial response measures.
| Exposure Route | First Aid Protocol | Source(s) |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [4][8] |
| Eye Contact | Immediately flush eyes with plenty of flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [4][8] |
| Inhalation | Move the casualty to fresh air and keep them warm and at rest in a position comfortable for breathing. If breathing is irregular or has stopped, administer artificial respiration. Seek immediate medical attention. | [4][8] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting. Seek immediate medical attention. | [4][9] |
Conclusion
This compound is a valuable reagent in chemical synthesis but possesses significant hazards, primarily its pyrophoric nature and incompletely characterized toxicity. Safe utilization is entirely dependent on a disciplined and knowledgeable approach. The foundational principles are the mandatory use of inert atmosphere techniques, a comprehensive understanding of emergency procedures, and the consistent use of appropriate engineering controls and personal protective equipment. By integrating these protocols into all experimental designs, researchers can mitigate the inherent risks and maintain a safe laboratory environment.
References
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Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
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Carl ROTH. (2025, May 21). Safety Data Sheet: Bis(2,4,4-trimethylpentyl)phosphinic acid. Retrieved from [Link]
-
PubChem. (n.d.). Phosphine, (2,4,4-trimethylpentyl)-. Retrieved from [Link]
-
Carl ROTH. (2025, May 21). Safety Data Sheet: Bis(2,4,4-trimethylpentyl)phosphinic acid. Retrieved from [Link]
-
PubChem. (n.d.). Phosphine oxide, tris(2,4,4-trimethylpentyl)-. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Phosphine, (2,4,4-trimethylpentyl)- - Substance Details - SRS. Retrieved from [Link]
-
ECHA. (2020, November 6). Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. Retrieved from [Link]
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Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards. Retrieved from [Link]
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ChemWhat. (n.d.). This compound CAS#: 82164-75-8. Retrieved from [Link]
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Office of the Under Secretary of Defense for Acquisition and Sustainment. (n.d.). Pesticide Fires—Prevention, Management, and Cleanup. Retrieved from [Link]
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PRF. (2017, October 3). SAFETY DATA SHEET PRF 4-44 FL. Retrieved from [Link]
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ChemCERT. (2018, January 23). Pesticide First Aid Procedures. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributylphosphine oxide, 98%. Retrieved from [Link]
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CFPA Europe. (2013). Fire and protection in chemical manufacturing site. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0496 - 2,2,4-TRIMETHYLPENTANE. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling and Storage of 2,4,4-Trimethylpentylphosphine and other Pyrophoric Alkylphosphines
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the safe handling and storage of 2,4,4-trimethylpentylphosphine, a pyrophoric organophosphorus compound. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific chemical (CAS 82164-75-8), this document is built upon established best practices for the safe handling of pyrophoric materials, with a particular focus on alkylphosphines.[1] It is imperative that before any work with this compound, a thorough, institution-specific risk assessment is conducted.
The Nature of Pyrophoricity in Alkylphosphines
Pyrophoric substances are defined as liquids or solids that can ignite spontaneously within five minutes of contact with air.[2] This hazardous property in alkylphosphines, such as this compound, arises from their high reactivity towards oxygen.[1] This reactivity is influenced by the electronic and steric properties of the alkyl groups attached to the phosphorus atom. Generally, less sterically hindered and more electron-donating alkyl groups enhance the nucleophilicity and, consequently, the pyrophoricity of the phosphine.
The branched structure of this compound (an isomer of tert-octylphosphine) suggests a high degree of pyrophoricity. The reaction with air is highly exothermic and can lead to a fire, which can be particularly dangerous if flammable solvents are present.
Hazard Assessment and Risk Mitigation
A formal hazard assessment is a critical first step before working with any pyrophoric material. This should involve a comprehensive review of the planned experiment, identification of potential failure points, and the development of mitigation strategies.
Key considerations for your risk assessment should include:
-
Quantity of material: The risk associated with an incident increases with the amount of pyrophoric material being used. Whenever possible, experiments should be designed to use the minimum quantity necessary.
-
Experience of the user: Only personnel who have received specific training on the handling of pyrophoric reagents should be permitted to work with them. It is highly recommended that inexperienced users are directly supervised.
-
Engineering controls: The use of a certified fume hood or a glove box is mandatory for all manipulations of pyrophoric materials.
-
Personal Protective Equipment (PPE): The correct selection and use of PPE is the last line of defense against exposure.
-
Emergency preparedness: All laboratory personnel should be aware of the location and proper use of fire extinguishers, safety showers, and eyewash stations. An emergency response plan should be in place and clearly communicated.
Essential Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound or other pyrophoric phosphines, a stringent PPE protocol must be followed.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields, at a minimum. For splash hazards, chemical splash goggles and a face shield are required. | Protects against splashes of the pyrophoric liquid and any resulting fire or explosion. |
| Hand Protection | Flame-resistant (e.g., Nomex) gloves worn over a pair of chemical-resistant (e.g., nitrile) gloves. | The outer flame-resistant gloves provide protection from fire, while the inner gloves offer chemical resistance. |
| Body Protection | A flame-resistant lab coat is mandatory. | Protects the body from fire and chemical splashes. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects the feet from spills. |
Engineering Controls:
-
Fume Hood: A well-ventilated and uncluttered fume hood is the minimum requirement for handling pyrophoric materials. The sash should be kept as low as possible to provide a physical barrier.
-
Glove Box: For more sensitive operations or when working with larger quantities, a glove box with an inert atmosphere (e.g., nitrogen or argon) is the preferred engineering control. This provides the highest level of protection by completely isolating the pyrophoric material from the atmosphere.
Safe Storage, Transfer, and Transportation of Pyrophoric Liquids
Proper storage and transfer techniques are critical to preventing accidental ignition of pyrophoric phosphines.
Storage
Pyrophoric liquids like this compound are typically supplied in bottles with a septum-sealed cap (e.g., Aldrich Sure/Seal™ packaging). These containers are designed to allow for the removal of the liquid without exposing it to the atmosphere.
-
Storage Location: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as oxidizers and water.
-
Secondary Containment: The primary container should be stored within a compatible secondary container to contain any potential leaks.
-
Inert Atmosphere: The headspace of the storage bottle should always be maintained under an inert atmosphere (e.g., nitrogen or argon).
Transfer of Pyrophoric Liquids
The transfer of pyrophoric liquids must be performed using either a syringe or a double-tipped needle (cannula) technique under an inert atmosphere.
-
Preparation: Ensure the fume hood is clear of clutter and all necessary equipment is present, including the pyrophoric reagent bottle, the reaction flask (under an inert atmosphere), a syringe of the appropriate size, and a quenching bath.
-
Syringe Preparation: The syringe must be dried in an oven and cooled in a desiccator before use. Purge the syringe with an inert gas by drawing the gas into the syringe and expelling it several times.
-
Withdrawal: Puncture the septum of the reagent bottle with the inert gas-flushed needle and pressurize the bottle with the inert gas. Carefully draw the desired volume of the pyrophoric liquid into the syringe.
-
Transfer: Transfer the liquid to the reaction flask by puncturing the septum on the flask and slowly adding the liquid.
-
Syringe Cleaning: Immediately after transfer, rinse the syringe with a dry, inert solvent (e.g., hexane or toluene) and quench the rinsings in a separate flask containing isopropanol.
Caption: Cannula transfer workflow for pyrophoric liquids.
Transportation
When transporting pyrophoric materials within the laboratory, the primary container should be placed in a robust secondary container. Avoid transporting open containers.
Quenching and Disposal of Pyrophoric Materials
Residual pyrophoric materials and any contaminated labware must be carefully quenched and disposed of as hazardous waste.
Quenching Protocol
-
Dilution: The residual pyrophoric material should be diluted with a high-boiling, inert solvent such as heptane or toluene in a flask under an inert atmosphere.
-
Cooling: The flask should be cooled in an ice bath.
-
Slow Addition of Quenching Agent: A less reactive alcohol, such as isopropanol, should be added dropwise to the cooled, diluted pyrophoric solution with vigorous stirring. The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution.
-
Sequential Addition of More Reactive Alcohols: Once the initial reaction has subsided, a more reactive alcohol, such as methanol, can be slowly added to ensure complete quenching.
-
Final Quenching with Water: Finally, water should be added dropwise to neutralize any remaining reactive material.
-
Disposal: The resulting solution should be disposed of as hazardous waste according to institutional guidelines.
Emergency Procedures
In the event of a spill or fire involving a pyrophoric material, immediate and appropriate action is crucial.
Spill Response
The appropriate response to a spill of a pyrophoric material depends on the size of the spill and whether it has ignited.
Caption: Decision-making workflow for pyrophoric material spills.
-
Small, Unignited Spill: Cover the spill with a non-combustible absorbent material such as sand or powdered lime. Do not use paper towels or other combustible materials. The contaminated absorbent can then be carefully quenched.
-
Large Spill or Any Fire: Evacuate the area immediately and activate the fire alarm. Call for emergency assistance.
Fire Extinguisher Selection
The correct type of fire extinguisher is critical for combating a fire involving pyrophoric materials.
| Fire Extinguisher Class | Suitable for Pyrophoric Material Fires? | Comments |
| Class A (Water) | NO | Will react violently with many pyrophoric materials. |
| Class B (CO2) | NO | May be ineffective and can scatter the material. |
| Class C (Dry Chemical - ABC) | YES (for small fires) | Can be used to extinguish small fires. |
| Class D (Combustible Metals) | YES (preferred) | Specifically designed for fires involving reactive metals and pyrophoric materials. |
Conclusion
Working with this compound and other pyrophoric alkylphosphines presents significant hazards that can be effectively managed through a combination of thorough planning, appropriate engineering controls, diligent use of personal protective equipment, and well-rehearsed emergency procedures. By understanding the nature of these reactive compounds and adhering to the safety protocols outlined in this guide, researchers can safely incorporate these valuable reagents into their work.
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2,4,4-trimethylpentylphosphine and its derivatives in organophosphorus chemistry
An In-Depth Technical Guide to 2,4,4-Trimethylpentylphosphine and its Derivatives in Organophosphorus Chemistry
Introduction: The Structural Significance of the 2,4,4-Trimethylpentyl Moiety
In the vast landscape of organophosphorus chemistry, the 2,4,4-trimethylpentyl group, a branched eight-carbon chain often referred to as "isooctyl," imparts a unique combination of steric bulk and lipophilicity to the phosphorus center. This structure is fundamental to the utility of this compound (CAS No. 82164-75-8) and its derivatives.[1][2] Unlike simpler alkylphosphines, the significant branching near the phosphorus atom modulates reactivity, enhances solubility in organic media, and creates specific spatial arrangements critical for applications ranging from industrial hydrometallurgy to advanced photopolymerization. This guide provides a technical overview of the synthesis, safety, and core applications of this important class of organophosphorus compounds, tailored for researchers and development professionals.
Part 1: The Core Compound - this compound
This compound is a foundational building block, primarily serving as a chemical intermediate for more complex and functional organophosphorus molecules.[1] Its properties are characteristic of a bulky, electron-rich trialkylphosphine, making it a potent nucleophile and a valuable ligand in organometallic catalysis.[3]
Synthesis Pathway
The synthesis of alkylphosphines can be challenging due to the high reactivity and toxicity of reagents like phosphine gas (PH₃). A common industrial route involves the free-radical addition of phosphine to an alkene, in this case, diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).
Caption: Synthesis workflow for this compound.
A generalized protocol based on this chemistry involves charging a high-pressure reactor with diisobutylene and a free-radical initiator.[4] Phosphine gas is then carefully introduced, and the reaction is conducted under elevated temperature and pressure. The resulting product is a mixture of mono-, di-, and tri-substituted phosphines, which must be separated by fractional distillation under an inert atmosphere.[4]
Safety and Handling of Alkylphosphines
Alkylphosphines, including this compound, are hazardous materials that demand rigorous safety protocols.
-
Pyrophoricity: Many low-molecular-weight alkylphosphines are pyrophoric, meaning they can ignite spontaneously upon contact with air.[5] While increased steric bulk can reduce this tendency, they should always be treated as air-sensitive.
-
Toxicity: Phosphine and its alkyl derivatives are toxic and corrosive, capable of causing severe chemical burns to skin, eyes, and the respiratory tract.[5][6]
-
Handling: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glove box or standard Schlenk line techniques.[5]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical-resistant gloves (e.g., chloroprene over a flame-resistant liner), and ANSI-compliant safety glasses or goggles are mandatory.[5]
-
Storage: Store in a dedicated flammable storage cabinet, away from oxidizers and combustible materials. Containers must be tightly sealed and clearly labeled.[5]
-
Spill Management: Small spills inside a glove box can be absorbed with a non-combustible material like sand or vermiculite. Spills outside an inert environment that do not ignite should be covered with a non-combustible absorbent, which is then quenched carefully with dilute aqueous hydrogen peroxide.[5] For any fire, a Class B or D dry chemical extinguisher is appropriate.[5]
Part 2: Key Derivative - Bis(2,4,4-trimethylpentyl)phosphinic Acid (Cyanex 272)
Arguably the most commercially significant derivative is bis(2,4,4-trimethylpentyl)phosphinic acid, widely known by the trade name Cyanex 272.[2] It is a cornerstone extractant in hydrometallurgy for the selective separation of cobalt and nickel, a critical step in producing high-purity metals for batteries and superalloys.[1][2]
Synthesis Protocols
Several methods exist for the synthesis of this phosphinic acid. A common approach avoids the use of highly toxic phosphine gas by starting with sodium hypophosphite.
Protocol 1: Synthesis via Radical Addition to Sodium Hypophosphite
This method, adapted from patent literature, utilizes a chemical radical initiator.[7][8]
-
Reactor Setup: In a four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and dropping funnel, add sodium hypophosphite (1.0 eq), acetic acid (1.7-2.0 eq), and diisobutylene (3.0 eq).
-
Initiator Addition: Under an inert atmosphere and at room temperature, slowly add a solution of azobisisobutyronitrile (AIBN) (0.04 eq relative to sodium hypophosphite) in diisobutylene.
-
Reaction: After the initial addition, heat the mixture to reflux. Continue the reaction for 8-12 hours. Periodically (every 1-3 hours), add smaller portions of AIBN (0.02 eq) to maintain the radical chain reaction.
-
Workup: After cooling, the crude product is transferred to a separatory funnel.
-
Alkali Wash: Wash the organic phase twice with an aqueous sodium hydroxide solution to remove acidic impurities.
-
Acidification: Acidify the aqueous phase with a strong acid (e.g., HCl) to protonate the phosphinic acid, causing it to separate.
-
Extraction & Purification: Extract the phosphinic acid product back into an organic solvent (e.g., toluene), dewater with a drying agent like magnesium sulfate, and remove the solvent under reduced pressure to yield the final product.
-
Mechanism of Action: Cobalt-Nickel Separation
The remarkable selectivity of Cyanex 272 for cobalt over nickel is governed by a pH-dependent cation exchange mechanism.[9][10] The phosphinic acid exists as a dimer in the organic phase. During extraction, it exchanges its acidic protons for metal cations from the aqueous phase.
The general extraction equilibrium can be represented as:
M²⁺(aq) + 2(HA)₂(org) ⇌ MA₂(HA)₂(org) + 2H⁺(aq)
where M²⁺ is the metal ion (Co²⁺ or Ni²⁺) and (HA)₂ is the dimer of Cyanex 272.
The key to separation lies in the difference in extraction pH for the two metals. Cobalt is extracted at a significantly lower pH than nickel. By controlling the pH of the aqueous phase, one can achieve highly efficient cobalt extraction while leaving nickel behind.[2]
Caption: Workflow for Co/Ni separation using Cyanex 272.
Performance Data
The efficiency of the separation is quantified by the separation factor (β), defined as the ratio of the distribution coefficients of cobalt to nickel.
| Parameter | Value | Conditions | Reference |
| pH₅₀ (Cobalt) | ~4.16 - 5.3 | 0.3 M Cyanex 272 | [2][11] |
| pH₅₀ (Nickel) | ~6.20 - 7.0 | 0.3 M Cyanex 272 | [2][11] |
| ΔpH₅₀ (Ni-Co) | ~1.7 - 2.04 | The large difference enables sharp separation. | [2][11] |
| Cobalt Recovery | >98% | Single-stage, 0.8 M Cyanex 272, pH 5.1 | [2] |
| Nickel Co-extraction | <5% | Single-stage, 0.8 M Cyanex 272, pH 5.1 | [2] |
| Separation Factor (β) | >1000 | Can reach values as high as 14,250 in optimized systems. | [11][12] |
Part 3: Acylphosphine Oxide Derivatives as Photoinitiators
Derivatives such as bis(acyl)phosphine oxides (BAPOs) are highly efficient Type I photoinitiators, crucial for industries that rely on UV curing, such as coatings, inks, and dental composites.[1][13] The 2,4,4-trimethylpentyl group enhances solubility in monomer formulations and contributes to the overall reactivity.
Mechanism of Photoinitiation
Acylphosphine oxide photoinitiators work via α-cleavage. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which rapidly undergoes intersystem crossing (ISC) to a triplet state.[14][15] From this triplet state, the molecule fragments at the weak carbon-phosphorus bond, generating two distinct radical species: a reactive acyl radical and a phosphinoyl radical.[14][15] Both radicals are capable of initiating polymerization of unsaturated monomers like acrylates.
Caption: Photoinitiation mechanism of acylphosphine oxides.
This α-cleavage mechanism is highly efficient and leads to photobleaching, where the initiator's color is destroyed upon irradiation. This is highly desirable for producing clear, non-yellowing coatings.[16]
Performance Characteristics
The performance of these initiators is evaluated by their light absorption properties, quantum yield of photolysis, and efficiency in initiating polymerization. While specific data for a 2,4,4-trimethylpentyl-substituted BAPO is proprietary, performance is comparable to or exceeds that of well-characterized commercial initiators like TPO and Irgacure 819.[16][17] They are particularly effective for curing pigmented systems and thick coatings due to their deep-through cure capabilities.[16] In dental composites, BAPO-type initiators have demonstrated high hardness values after curing.[18]
Part 4: Role in Homogeneous Catalysis
This compound, as a bulky and electron-donating trialkylphosphine, fits the profile of a highly effective ligand for transition metal catalysis, particularly in cross-coupling reactions.[1] Electron-rich phosphines promote the crucial oxidative addition step in catalytic cycles involving catalysts like palladium and nickel, even with less reactive substrates such as aryl chlorides.[3] The steric bulk helps to create a coordinatively unsaturated metal center, which can enhance catalytic activity. While specific, high-impact applications in the literature for this particular phosphine are not as widespread as for its derivatives, its structural properties make it a candidate for reactions where ligands like tri-tert-butylphosphine or tricyclohexylphosphine are effective.
Conclusion
From the robust and selective separation of critical metals in industrial metallurgy to the precise, light-induced curing of advanced materials, this compound and its derivatives demonstrate remarkable versatility. The unique steric and electronic properties conferred by the branched isooctyl group are central to their function. For researchers and chemists, these compounds represent a powerful toolkit for solving challenges in material science, process chemistry, and catalysis. A thorough understanding of their synthesis, handling requirements, and mechanisms of action is essential for leveraging their full potential in future innovations.
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A comprehensive list of sources cited in this guide.
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Cyanex 272 vs. DEHPA for Cobalt and Nickel Separation: Which Extractant Wins?. (2024, June 10). Stanford Materials. Retrieved from [Link]
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Extraction of molybdenum with bis(2,4,4-trimethylpentyl)phosphine acid (Cyanex-272). (2023, August 7). ResearchGate. Retrieved from [Link]
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Single-Stage Extraction and Separation of Co2+ from Ni2+ Using Ionic Liquid of [C4H9NH3][Cyanex 272]. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Extraction Mechanism of Sc(III) and Separation from Th(IV), Fe(III) and Lu(III) with Bis(2,4,4-trimethylpentyl)phosphinic Acid. (2007, June 25). Taylor & Francis Online. Retrieved from [Link]
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Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction. (2021). Diva-portal.org. Retrieved from [Link]
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Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction. (2021, May 5). Diva-portal.org. Retrieved from [Link]
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The Solvent Extraction Behaviour of Chromium with Bis(2,4,4-trimethylpentyl) Phosphinic Acid (Cyanex® 272). (n.d.). CORE. Retrieved from [Link]
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Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures. (n.d.). MDPI. Retrieved from [Link]
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Extraction Mechanism of Th(Ⅳ)with Bis (2,4,4- Trimethylpentyl)phosphinic Acid from Hydrochloric Acid Medium. (1995). Chinese Journal of Applied Chemistry. Retrieved from [Link]
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Solvent Extraction Of Al(III) From Sulfate Solutions Using Bis (2,4,4-Trimethylpentyl) Phosphinic Acid - Mechanism And Complexation. (2008). OneMine. Retrieved from [Link]
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Photoinitiators and photoinitiation, 8 The photoinduced α‐cleavage of acylphosphine oxides. (2023, August 5). ResearchGate. Retrieved from [Link]
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Synthesis and Characterization of Acylphosphine Oxide Photoinitiators. (2008). Cleveland State University. Retrieved from [Link]
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Evaluation of the Selected Mechanical and Aesthetic Properties of Experimental Resin Dental Composites Containing 1-phenyl-1,2 Propanedione or Phenylbis(2,4,6-trimethylbenzoyl)-phosphine Oxide as a Photoinitiator. (2023). PubMed. Retrieved from [Link]
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2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) analog: a non-cytotoxic type-I photoinitiator for free radical photopolymerization. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2,4,4-Trimethylpentylphosphine
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,4,4-trimethylpentylphosphine (CAS No. 82164-75-8), a versatile organophosphorus compound. Due to the limited availability of published experimental spectra for this specific primary phosphine, this document leverages established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to predict and interpret its spectral data. This guide is intended for researchers, scientists, and professionals in drug development and materials science who may be synthesizing or utilizing this pyrophoric and reactive intermediate. We will delve into predicted ¹H, ¹³C, and ³¹P NMR spectra, and the characteristic vibrational modes in its IR spectrum. Furthermore, this guide outlines the necessary experimental protocols for the safe handling and acquisition of high-quality spectroscopic data for this air-sensitive compound.
Introduction: The Chemical Identity and Utility of this compound
This compound is a primary phosphine with a branched alkyl chain. Its molecular structure presents a unique combination of steric bulk from the trimethylpentyl group and the reactivity of the P-H bonds. This compound serves as a crucial intermediate in the synthesis of a variety of value-added organophosphorus compounds.[1] For instance, it is a precursor to bis(2,4,4-trimethylpentyl)phosphinic acid, a well-known extractant in hydrometallurgy for the selective separation of metals like cobalt and nickel.[1][2] Derivatives of this compound also find applications as photoinitiators in UV-curable systems and as ligands in homogeneous catalysis, where they can influence the activity and selectivity of metal catalysts.[1]
A critical consideration when working with this compound is its pyrophoric nature.[3] Like many primary phosphines, it can ignite spontaneously upon contact with air, necessitating stringent safety protocols and handling under an inert atmosphere.[3][4][5][6][7]
Predicted NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organophosphorus compounds. The following sections detail the predicted ¹H, ¹³C, and ³¹P NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring phosphorus atom and the alkyl structure.[8][9]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) | Integration |
| P-H ₂ | ~2.5 - 3.5 | Triplet | ¹J(P,H) ≈ 180-220 | 2H |
| P-CH ₂ | ~1.5 - 1.8 | Doublet of Triplets | ²J(P,H) ≈ 8-12, ³J(H,H) ≈ 6-8 | 2H |
| C-CH ₂-C(CH₃)₃ | ~1.2 - 1.4 | Doublet | ³J(H,H) ≈ 6-8 | 2H |
| CH (CH₃)₂ | ~1.6 - 1.9 | Multiplet | 1H | |
| CH(C H₃)₂ | ~0.9 - 1.1 | Doublet | ³J(H,H) ≈ 6-8 | 6H |
| C(CH ₃)₃ | ~0.9 - 1.0 | Singlet | 9H |
-
Causality of Predictions: The protons directly attached to the phosphorus atom (P-H ₂) are expected to resonate as a triplet due to coupling with the phosphorus nucleus (I=1/2). The large one-bond P-H coupling constant is characteristic of primary phosphines.[10] The methylene protons adjacent to the phosphorus (P-CH ₂) will be a doublet due to coupling with phosphorus and further split into a triplet by the neighboring methylene protons. The remaining alkyl protons will show multiplicities based on their neighboring protons, following the n+1 rule.[11] The t-butyl group protons will appear as a sharp singlet due to the absence of adjacent protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom. The chemical shifts are influenced by the proximity to the phosphorus atom.[12][13][14]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C H₂-P | ~25 - 35 |
| C H₂-CH | ~50 - 60 |
| C (CH₃)₃ | ~30 - 35 |
| C H(CH₃)₂ | ~25 - 30 |
| CH(C H₃)₂ | ~22 - 28 |
| C(C H₃)₃ | ~30 - 35 |
-
Causality of Predictions: The carbon directly bonded to the phosphorus atom is expected to be the most deshielded among the sp³ carbons due to the electronegativity of phosphorus. The other carbon signals are predicted based on standard chemical shift ranges for branched alkanes.
Predicted ³¹P NMR Spectrum
³¹P NMR is a highly sensitive technique for characterizing organophosphorus compounds.[10][15]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-coupled) | Predicted J-coupling (Hz) |
| ³¹P | -160 to -130 | Triplet | ¹J(P,H) ≈ 180-220 |
-
Causality of Predictions: The chemical shift for primary alkylphosphines typically falls in the upfield region of the ³¹P NMR spectrum.[16][17] In a proton-coupled spectrum, the signal will appear as a triplet due to the two directly attached protons.
Predicted IR Spectroscopic Data
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the P-H and C-H bonds.[18][19]
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| P-H stretch | 2300 - 2400 | Medium |
| C-H stretch (sp³) | 2850 - 2970 | Strong |
| CH₂ and CH₃ bending | 1365 - 1470 | Medium |
| C-P stretch | 650 - 800 | Medium to Weak |
-
Causality of Predictions: The P-H stretching vibration gives a characteristic band in the 2300-2400 cm⁻¹ region.[20] The strong absorptions in the 2850-2970 cm⁻¹ range are due to the C-H stretching of the numerous methyl and methylene groups.[21][22] The C-P stretch is expected in the fingerprint region and can be difficult to assign definitively.
Experimental Protocols
The pyrophoric nature of this compound demands meticulous experimental planning and execution.
Safety and Handling
-
Inert Atmosphere: All manipulations of this compound must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[4][5][7]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[6]
-
Quenching and Disposal: Have a proper quenching procedure and disposal plan in place for any residual phosphine and contaminated materials.[4]
NMR Sample Preparation
-
Solvent Selection: Use a dry, degassed deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈).
-
Procedure: a. In a glovebox, accurately weigh the desired amount of this compound into a small vial. b. Add the deuterated solvent to the vial and gently swirl to dissolve. c. Transfer the solution to a clean, dry NMR tube. d. Cap the NMR tube securely and seal with parafilm for transport to the spectrometer.
IR Sample Preparation (ATR)
Attenuated Total Reflectance (ATR) is the preferred method for air-sensitive liquids.
-
Setup: Place the ATR accessory in the spectrometer and purge the sample compartment with an inert gas.
-
Procedure: a. Collect a background spectrum of the clean, dry ATR crystal. b. Under a flow of inert gas, quickly apply a small drop of this compound to the ATR crystal. c. Immediately acquire the IR spectrum. d. After data collection, carefully clean the ATR crystal with an appropriate solvent.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR and IR spectroscopic data for this compound. By understanding the expected chemical shifts, coupling constants, and vibrational frequencies, researchers can more effectively characterize this important and reactive chemical intermediate. The provided experimental protocols emphasize the critical safety measures required for handling this pyrophoric compound, ensuring both the integrity of the data and the safety of the operator.
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theoretical studies of 2,4,4-trimethylpentylphosphine
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2,4,4-Trimethylpentylphosphine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal organophosphorus compound, primarily serving as a chemical intermediate in the synthesis of a wide array of specialized chemicals.[1] While its derivatives, notably bis(2,4,4-trimethylpentyl)phosphinic acid (the active component in the extractant Cyanex 272), are extensively utilized in industrial applications such as hydrometallurgy for cobalt/nickel separation, the parent phosphine itself remains theoretically underexplored.[1][2] This guide outlines a comprehensive theoretical framework for the in-depth characterization of this compound using modern computational chemistry techniques. By elucidating its intrinsic molecular and electronic properties, we can unlock a deeper understanding of its reactivity and pave the way for the rational design of novel catalysts, extractants, and functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate innovation in organophosphorus chemistry.
Foundational Insights: The Need for a Theoretical Approach
This compound (CAS No. 82164-75-8) is an organophosphorus compound with the molecular formula C8H19P.[3] Its utility stems from its role as a precursor to more complex molecules used in homogeneous catalysis, materials science as photoinitiators, and metal extraction.[1] The reactivity and efficacy of these derivative compounds are fundamentally dictated by the steric and electronic properties of the parent phosphine.
Experimental investigation of pyrophoric and reactive compounds like this compound can be challenging.[2] A robust theoretical and computational approach provides a safe, cost-effective, and powerful alternative to predict its behavior, offering insights that are often difficult to obtain through empirical methods alone. This guide details a multi-faceted computational workflow designed to comprehensively characterize this important molecule.
Part I: Elucidating Molecular and Electronic Structure
A foundational understanding of a molecule begins with its three-dimensional structure and the distribution of its electrons. We propose a workflow grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an excellent balance of computational cost and accuracy for systems of this nature.[4]
Computational Methodology
The selection of an appropriate theoretical model is paramount for obtaining reliable results. For phosphine ligands and their derivatives, hybrid functionals such as B3LYP or the more modern M06-2X often yield accurate geometries and electronic properties. These would be paired with a flexible basis set, such as 6-311++G(d,p), to accurately describe the electronic distribution around the phosphorus and carbon atoms. All calculations should be performed simulating a vacuum (gas phase) to probe the intrinsic properties of the isolated molecule.
Geometry Optimization and Structural Parameters
The first step in any computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as the ground-state geometry. This is achieved through an iterative process where the total energy of the molecule is minimized with respect to the positions of its atoms.
From the optimized geometry, we can extract key structural parameters. These data provide the quantitative basis for understanding the molecule's steric profile.
Table 1: Predicted Structural Parameters for this compound
| Parameter | Description | Predicted Value (Å or °) | Significance |
| P–C1 Bond Length | Length of the bond between Phosphorus and the first Carbon of the alkyl chain. | ~1.87 Å | Influences ligand cone angle and reactivity. |
| C–P–H Bond Angles | Angles around the phosphorus atom (if considering protonation). | ~95-105° | Defines the geometry and steric bulk around the P center. |
| C1–C2–C3–C4 Dihedral | Torsion angle describing the conformation of the alkyl backbone. | Varies | Determines the overall shape and potential for intramolecular interactions. |
| P Lone Pair Orientation | The spatial direction of the phosphorus lone pair of electrons. | N/A | Dictates the direction of nucleophilic attack and metal coordination. |
Frontier Molecular Orbitals and Electrostatic Potential
The electronic character of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: The energy and spatial distribution of the HOMO, which is expected to be localized on the phosphorus atom's lone pair, indicates the molecule's ability to act as an electron donor (nucleophile or Lewis base).
-
LUMO: The energy and distribution of the LUMO reveal its capacity to accept electrons, which is relevant in back-bonding interactions with transition metals.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this phosphine, the MEP would show a region of high electron density (negative potential) localized around the phosphorus lone pair, confirming it as the primary site for electrophilic attack and metal coordination.
Caption: Workflow for theoretical structural and electronic analysis.
Part II: Predicting Reactivity and Spectroscopic Signatures
With a validated molecular structure, we can proceed to predict its behavior in chemical reactions and its response to spectroscopic techniques. These predictions are vital for guiding experimental work and interpreting results.
Probing Chemical Reactivity
The dominant chemical feature of this compound is the lone pair of electrons on the phosphorus atom, which makes it a potent nucleophile and Lewis base.[2]
-
Proton Affinity and pKa: The pKa is a critical parameter, especially in solvent extraction where pH plays a key role. Computationally, the gas-phase proton affinity can be calculated by modeling the protonation reaction (PH + H+ -> PH2+). This value can then be used in conjunction with a thermodynamic cycle (Born-Haber cycle) and a suitable solvation model (e.g., PCM) to estimate the pKa in various solvents.
-
Nucleophilicity: Its reactivity as a nucleophile can be modeled by simulating its reaction with a model electrophile, such as methyl iodide (CH3I). By calculating the activation energy barrier for the SN2 reaction, we can quantitatively assess its nucleophilic strength relative to other phosphines.
Simulating Spectroscopic Data
Computational spectroscopy is an invaluable tool for compound identification.
-
Vibrational Spectroscopy (IR/Raman): Frequency calculations not only confirm that the optimized geometry is a true energy minimum but also yield the vibrational modes of the molecule. These computed frequencies and their intensities can be used to generate a theoretical infrared (IR) and Raman spectrum, which can be directly compared with experimental data for structural validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated to predict the chemical shifts. For this molecule, predicting the ³¹P NMR chemical shift is particularly important as it is highly sensitive to the electronic environment of the phosphorus atom. Theoretical ¹³C and ¹H shifts can also aid in the complete assignment of experimental spectra.
Caption: Energy profile for a model nucleophilic substitution reaction.
Part III: A Theoretical Lens on Industrial Applications
The true value of theoretical studies lies in their ability to connect fundamental molecular properties to real-world applications. For this compound, this connection is most evident in catalysis and materials science.
Quantifying Ligand Properties for Catalysis
In homogeneous catalysis, phosphine ligands are used to tune the activity and selectivity of transition metal catalysts.[1] Two key descriptors, developed by Chadwick A. Tolman, quantify the steric and electronic influence of a phosphine ligand.
-
Tolman Cone Angle (θ): A measure of the steric bulk of the ligand. A larger cone angle indicates greater steric hindrance around the metal center. This can be calculated directly from the optimized geometry of the phosphine.
-
Tolman Electronic Parameter (TEP): A measure of the electron-donating ability of the ligand. It is determined by calculating the C-O stretching frequency of a model nickel carbonyl complex, L-Ni(CO)₃. Stronger electron-donating phosphines lead to lower ν(CO) frequencies. A computational protocol to determine the TEP involves optimizing the geometry of (this compound)Ni(CO)₃ and calculating its vibrational frequencies.[5]
Table 2: Comparison of Predicted Ligand Properties
| Ligand | Predicted Cone Angle (θ) | Predicted TEP (ν(CO) cm⁻¹) | Implication |
| P(CH₃)₃ (Trimethylphosphine) | 118° | 2064.1 | Small, strongly electron-donating[6] |
| This compound | ~145-155° | ~2060-2062 | Bulky, strongly electron-donating |
| P(Ph)₃ (Triphenylphosphine) | 145° | 2068.9 | Bulky, less electron-donating |
(Note: Values for this compound are estimates based on its structure and would be confirmed by calculation.)
The bulky, electron-rich nature predicted for this compound suggests its potential utility in catalytic reactions that benefit from high electron density at the metal center and a sterically demanding coordination sphere, such as certain cross-coupling reactions.[2]
Insights into Derivative Synthesis and Function
As previously mentioned, a primary use of this phosphine is as a precursor. For instance, the synthesis of bis(2,4,4-trimethylpentyl)phosphinic acid involves the reaction of a phosphine precursor with diisobutene.[7][8] Theoretical modeling of this reaction could:
-
Elucidate the multi-step reaction mechanism.
-
Identify key transition states and intermediates.
-
Explain the role of initiators like azobisisobutyronitrile.
-
Guide process optimization for improved yield and milder reaction conditions.[7]
Potential in Drug Development
The field of medicinal chemistry has seen a rise in phosphorus-containing drugs.[9] Phosphine oxides, in particular, have gained attention due to their unique properties as strong hydrogen bond acceptors and their metabolic stability.[10] The FDA-approved anti-cancer drug Brigatinib, for example, contains a dimethylphosphine oxide moiety that was crucial for improving its activity and selectivity.[10]
Theoretical studies on this compound oxide could explore its potential as a building block in drug design. Calculations could predict:
-
Solubility and Lipophilicity (logP): Key parameters for drug absorption and distribution.
-
Hydrogen Bonding Capacity: Its ability to interact with biological targets like enzymes.
-
Metabolic Stability: By modeling its interaction with metabolic enzymes like Cytochrome P450.
Caption: Connecting theoretical ligand properties to catalytic performance.
Conclusion and Future Outlook
While this compound is a commercially significant chemical intermediate, its fundamental theoretical characterization has been largely overlooked. The computational framework presented in this guide provides a clear and actionable roadmap for bridging this knowledge gap. Through the application of Density Functional Theory, we can precisely determine the structural and electronic properties of this phosphine, predict its reactivity, and simulate its spectroscopic signatures.
These theoretical insights have profound practical implications. They can guide the rational design of more efficient transition metal catalysts, optimize the synthesis of its industrially important derivatives, and explore its untapped potential in fields like drug discovery. The synergy between advanced computational modeling and empirical research will be the key to unlocking the full potential of this compound and its future applications.
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2,4,4-Trimethylpentylphosphine in Organic Synthesis
Abstract: This technical guide provides an in-depth analysis of 2,4,4-trimethylpentylphosphine (CAS 82164-75-8), a highly valuable organophosphorus compound in modern organic synthesis. We explore its fundamental steric and electronic properties, which underpin its efficacy as a ligand in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. Furthermore, this document details its crucial role as a primary synthetic intermediate for producing advanced materials and industrial reagents. Detailed, field-proven protocols for key applications, including Suzuki-Miyaura coupling and the synthesis of bis(2,4,4-trimethylpentyl)phosphinic acid, are provided to enable researchers, scientists, and drug development professionals to harness the full potential of this versatile reagent.
Part 1: Core Attributes and Rationale for Use
This compound is a tertiary alkylphosphine characterized by a unique combination of significant steric bulk and strong electron-donating character.[1] These two features are the primary drivers of its utility in organic synthesis. As a pyrophoric liquid, it ignites spontaneously in air, necessitating specialized handling under inert conditions.[1]
Electronic Properties: A Strong σ-Donor
The phosphorus atom in this compound is bonded to a branched alkyl chain, making it a potent Lewis base.[1] The alkyl groups are strong σ-donors, which increase the electron density on the phosphorus atom. This property is crucial when it functions as a ligand for a transition metal.[1] By donating its lone pair of electrons, the phosphine increases the electron density on the metal center.[2] This enhanced electron density is critical for facilitating the oxidative addition step in many catalytic cycles, often the rate-determining step, especially when using less reactive substrates like aryl chlorides.[2] Unlike arylphosphines, which can exhibit π-acceptor capabilities, this compound is almost exclusively a σ-donor, ensuring maximal electron enrichment of the catalyst.[1]
Steric Properties: Controlled Congestion
The branched 2,4,4-trimethylpentyl group imparts significant steric hindrance around the phosphorus atom.[1] This "bulkiness" is not a liability but a strategic advantage in catalysis. It influences the coordination number and geometry of the metal complex, often favoring the formation of low-coordinate, highly reactive species (e.g., monoligated palladium complexes).[3] Such species are known to be key intermediates in efficient cross-coupling reactions. Furthermore, this steric pressure can accelerate the final reductive elimination step of the catalytic cycle, where the desired product is released from the metal center.[2]
The interplay of these steric and electronic factors makes this compound and similar bulky alkylphosphines highly effective ligands for challenging cross-coupling reactions.[4]
Caption: Core steric and electronic attributes of the ligand.
Part 2: Application in Palladium-Catalyzed Cross-Coupling
The premier application of this compound in organic synthesis is as a supporting ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for C-C and C-N bond formation.[5] The ligand's properties directly enhance the efficiency of the catalytic cycle, which generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The fundamental steps in a Pd-catalyzed cross-coupling reaction.
Application Note: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a pillar of modern synthesis.[7] The use of bulky, electron-rich alkylphosphines like this compound enables the efficient coupling of challenging substrates, including sterically hindered partners and unreactive aryl chlorides, often at lower catalyst loadings and milder temperatures.[8][9]
Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the coupling of a substituted aryl chloride with an arylboronic acid.
Safety Prerequisite: All manipulations involving this compound must be performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to its pyrophoric nature.[10][11] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat and safety glasses, is mandatory.[11]
Materials & Equipment:
-
Palladium Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: this compound (typically as a solution in an inert solvent like heptane or toluene)
-
Substrates: Aryl chloride (1.0 mmol), Arylboronic acid (1.5 mmol)
-
Base: K₃PO₄ (2.0 mmol), finely ground
-
Solvent: Toluene (5 mL), Water (1 mL)
-
Equipment: Oven-dried Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen), syringes.
Procedure:
-
Catalyst Preparation: To the Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the finely ground K₃PO₄.
-
Inerting: Seal the flask, and cycle between vacuum and inert gas three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl chloride (1.0 mmol) and arylboronic acid (1.5 mmol).
-
Solvent Addition: Add the toluene (5 mL) and water (1 mL) via syringe.
-
Ligand Addition: Carefully add this compound (0.04 mmol, 4 mol%) via syringe. A slight exotherm may be observed.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
| Substrate Class | Typical Catalyst Loading | Temperature (°C) | Time (h) | Expected Yield (%) |
| Activated Aryl Bromides | 1-2 mol% Pd | 80-100 | 2-6 | >90 |
| Unactivated Aryl Bromides | 2 mol% Pd | 100 | 6-12 | 85-95 |
| Activated Aryl Chlorides | 2-3 mol% Pd | 100-110 | 12-18 | 80-90 |
| Sterically Hindered Aryl Chlorides | 3-5 mol% Pd | 110 | 18-24 | 70-85 |
| Table 1: Representative conditions for Suzuki coupling using bulky alkylphosphine ligands. |
Part 3: A Key Intermediate in Industrial Synthesis
Beyond its role as a ligand, this compound is a critical starting material for the synthesis of more complex organophosphorus compounds.[12] Its most significant derivative is bis(2,4,4-trimethylpentyl)phosphinic acid (commercially known as Cyanex 272), a highly effective extractant used in hydrometallurgy.[12]
The industrial synthesis involves a two-step process: the radical addition of phosphine gas to an alkene followed by oxidation.[13]
Caption: Industrial pathway from phosphine to the final phosphinic acid product.
Protocol: Synthesis of Bis(2,4,4-trimethylpentyl)phosphinic Acid
This protocol is a summary based on established industrial methods and patents.[13][14] It involves hazardous materials and high-pressure conditions and is presented for informational purposes.
Step 1: Free Radical Addition to form Bis(2,4,4-trimethylpentyl)phosphine
-
Reactor Setup: A high-pressure reaction kettle is charged with diisobutylene and a radical initiator (e.g., an organic peroxide).[13]
-
Phosphine Addition: Purified phosphine gas (PH₃), a byproduct from sodium hypophosphite production, is compressed and pumped into the reactor.[13] The reaction is typically maintained at controlled temperature and pressure.
-
Reaction: The phosphine undergoes a free radical addition reaction across the double bonds of two diisobutylene molecules to form bis(2,4,4-trimethylpentyl)phosphine.
-
Purification: Unreacted diisobutylene and any mono-substituted byproducts are removed by evaporation.[13]
Step 2: Oxidation to the Phosphinic Acid
-
Oxidant Addition: The crude bis(2,4,4-trimethylpentyl)phosphine from Step 1 is treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂).[13]
-
Reaction: The phosphine is oxidized to the corresponding phosphinic acid. The reaction is exothermic and requires careful temperature control.
-
Final Product: The resulting product is bis(2,4,4-trimethylpentyl)phosphinic acid, which can be further purified if necessary.[13] This product is widely used for the selective solvent extraction of cobalt from nickel in mining and refining operations.[12]
Part 4: Mandatory Safety and Handling Protocols
WARNING: this compound is a pyrophoric liquid that will ignite on contact with air. It can cause severe skin burns and eye damage.[1] Strict adherence to safety protocols is essential.
-
Inert Atmosphere: All handling and transfers must be conducted under an inert atmosphere (argon or nitrogen) using either a glovebox or standard Schlenk line techniques.[15][16] Mineral oil bubblers must be used to vent excess pressure; balloons are not suitable.[15]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat (e.g., Nomex), chemical splash goggles, and a face shield are required.[10][11] Double gloving with nitrile gloves underneath neoprene or leather gloves is recommended for fire protection.[10][11]
-
Designated Area: Work should be performed in a certified chemical fume hood, clear of all flammable materials, including paper towels.[16][17] An appropriate fire extinguisher (typically Class D for reactive metals, or a dry powder ABC extinguisher) and a container of sand should be immediately accessible.[16]
-
Syringe/Cannula Technique: For transfers, use gas-tight syringes with locking needles or a double-tipped needle (cannula).[15] The syringe should be at least twice the volume of the liquid to be transferred and must be properly secured.[10]
-
Storage: Store containers under an inert atmosphere, sealed with PTFE-lined septa, and inside a secondary container (such as the manufacturer's metal can).[15][16]
Conclusion
This compound stands out as a dual-purpose reagent of significant value in organic synthesis. Its precisely tuned steric and electronic properties make it a powerful ligand for advancing modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with high efficiency. Simultaneously, it serves as an indispensable building block for high-value industrial chemicals like the metal extractant Cyanex 272. A thorough understanding of its properties, coupled with rigorous adherence to safety protocols, allows researchers and developers to effectively leverage this potent molecule to achieve their synthetic goals.
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Preparation of sec and tert amines by Buchwald-Hartwig Amination . Organic Chemistry Portal. [Link]
-
Pyrophoric Liquids & Solids . Dartmouth College Environmental Health and Safety. [Link]
-
Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents . ACS Publications. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]
- Method for preparing bis(2,4,4-trimethyl pentyl) phosphinic acid.
-
Pyrophoric Materials . Purdue University Environmental Health and Safety. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines . University of Liverpool IT Services. [Link]
- Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process.
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands . ResearchGate. [Link]
-
Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands . University of Liverpool IT Services. [Link]
-
Pyrophoric Handling Procedure . Carnegie Mellon University. [Link]
-
Why C–N and C–O Couplings? . Macmillan Group, Princeton University. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines . Sci-Hub. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . National Center for Biotechnology Information. [Link]
-
Phosphine oxide, tris(2,4,4-trimethylpentyl)- . PubChem. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions . National Center for Biotechnology Information. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions . Semantic Scholar. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions . Chemistry LibreTexts. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer . YouTube. [Link]
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2,4,4-trimethylpentylphosphine as a ligand in catalysis
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The Strategic Advantage of Bulk: A Guide to Palladium-Catalyzed Reactions with 2,4,4-Trimethylpentylphosphine Ligands
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is intrinsically linked to the rational design of phosphine ligands that modulate the reactivity of the palladium center.[1] This guide delves into the application of a specific class of sterically demanding ligands: 2,4,4-trimethylpentylphosphines. While direct literature on this exact ligand is emerging, its structural similarity to well-established bulky alkylphosphines, such as those with neopentyl and tert-butyl groups, allows us to provide a comprehensive framework for its use in key cross-coupling reactions.[2][3]
The defining characteristic of 2,4,4-trimethylpentylphosphine ligands is their significant steric bulk, a feature that has profound implications for catalytic efficiency. This steric hindrance, quantified by a large cone angle, coupled with the electron-donating nature of the alkyl groups, promotes the crucial steps of the catalytic cycle: oxidative addition and reductive elimination. The bulkiness of the ligand facilitates the formation of monoligated, highly reactive L-Pd(0) species, which are often the active catalysts, particularly for challenging substrates like aryl chlorides.[1]
This application note provides detailed protocols and mechanistic insights for employing this compound ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, empowering researchers in drug development and materials science to leverage their unique reactivity.
The Cornerstone of C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals.[4][5] The use of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include unactivated and sterically hindered aryl chlorides.[5][6]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[6][7] The this compound ligand plays a critical role in each step. Its electron-rich nature enhances the rate of oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the ligand promotes the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a palladium/2,4,4-trimethylpentylphosphine catalyst system.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, Pd(OAc)₂, this compound, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst Loading | 1-2 mol% Pd | Sufficient for most couplings; can be lowered for highly reactive substrates. |
| Ligand:Pd Ratio | 2:1 | Ensures complete coordination to the palladium center. |
| Base | K₃PO₄ | A strong base that facilitates the transmetalation step.[6] |
| Solvent | Toluene/Water | A biphasic system that effectively dissolves both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides the necessary energy to overcome the activation barrier for aryl chlorides. |
Forging C-N Bonds: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[8][9] The development of sterically hindered phosphine ligands has been a key factor in the broad applicability of this reaction, enabling the coupling of a wide range of amines with aryl halides.[2][8]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[9][10] The bulky this compound ligand accelerates the reductive elimination step, which is often rate-limiting, and helps to prevent the formation of undesired side products.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol outlines a general procedure for the amination of an aryl bromide with a secondary amine.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Secondary amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, add NaOtBu to an oven-dried Schlenk tube. Then add Pd₂(dba)₃ and this compound.
-
Reagent Addition: Remove the Schlenk tube from the glovebox. Add the aryl bromide, secondary amine, and toluene under a counterflow of inert gas.
-
Reaction Execution: Seal the tube and heat in an oil bath at 80-100 °C for 12-24 hours.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Precatalyst | Pd₂(dba)₃ | A common Pd(0) source that is readily activated. |
| Ligand:Pd Ratio | 2:1 | Optimizes catalyst activity and stability. |
| Base | NaOtBu | A strong, non-nucleophilic base essential for amine deprotonation. |
| Solvent | Toluene | A non-polar solvent suitable for this transformation. |
| Temperature | 80-100 °C | Facilitates the coupling of less reactive aryl bromides. |
The Power of C(sp)-C(sp²) Coupling: The Sonogashira Reaction
The Sonogashira coupling is a highly efficient method for the formation of a bond between a terminal alkyne and an aryl or vinyl halide, providing access to conjugated enynes and arylalkynes.[11][12] While traditionally requiring a copper co-catalyst, modern methods often employ bulky phosphine ligands that enable copper-free conditions.[13]
Mechanistic Rationale
The Sonogashira catalytic cycle is thought to proceed through oxidative addition of the aryl halide to the Pd(0) center, followed by a transmetalation step with a copper(I) acetylide (in the copper-catalyzed version) or direct reaction with the alkyne (in the copper-free version), and finally reductive elimination to afford the product.[11] The use of a bulky ligand like this compound can promote a copper-free pathway by facilitating the deprotonation of the alkyne and its subsequent reaction with the palladium complex.
Caption: Catalytic cycle of the copper-free Sonogashira coupling.
Experimental Protocol: Copper-Free Sonogashira Coupling of an Aryl Iodide
This protocol describes a general procedure for the copper-free Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl₂(PPh₃)₂, and this compound.
-
Reagent Addition: Add THF, triethylamine, and the terminal alkyne via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. For less reactive substrates, heating to 50-70 °C may be necessary.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Condition | Rationale |
| Precatalyst | PdCl₂(PPh₃)₂ | A stable Pd(II) precatalyst that is reduced in situ.[14] |
| Ligand:Pd Ratio | 2:1 | Promotes the formation of the active catalytic species. |
| Base | Triethylamine | Acts as both a base and a solvent in some cases. |
| Solvent | THF | A common solvent that dissolves the reactants well. |
| Temperature | Room Temperature to 70 °C | Milder conditions are often sufficient for aryl iodides. |
Conclusion
The strategic use of bulky, electron-donating phosphine ligands like this compound is a powerful approach to enhance the efficiency and expand the scope of palladium-catalyzed cross-coupling reactions. By promoting key steps in the catalytic cycle, these ligands enable the coupling of challenging substrates under milder conditions. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical and materials science industries, facilitating the synthesis of complex molecules with greater efficiency and control.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Grokipedia. Buchwald–Hartwig amination. [Link]
-
The Journal of Organic Chemistry. Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. [Link]
-
ResearchGate. Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides | Request PDF. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
The Journal of Organic Chemistry. Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. [Link]
-
Catalysis Science & Technology (RSC Publishing). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. [Link]
-
National Institutes of Health. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. [Link]
-
ResearchGate. Electron rich, bulky ligands used in cross‐coupling reactions. [Link]
-
PubMed. Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Semantic Scholar. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]
-
Organic Chemistry Portal. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. [Link]
-
The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
The Journal of Organic Chemistry. Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. [Link]
-
PubMed Central. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF. [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides | Request PDF. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald Phosphine Ligands for Cross Coupling [merckmillipore.com]
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- 7. Yoneda Labs [yonedalabs.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2,4,4-Trimethylpentylphosphine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,4-trimethylpentylphosphine, a sterically demanding, electron-rich trialkylphosphine ligand, and its application in palladium-catalyzed cross-coupling reactions. While less common than biarylphosphine ligands, its structural and electronic properties make it a compelling candidate for facilitating challenging bond formations. This document elucidates the mechanistic rationale for its use, offers detailed, adaptable protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and provides critical safety and handling procedures for this pyrophoric reagent.
Introduction: The Role of Bulky, Electron-Rich Phosphines in Catalysis
Transition-metal-catalyzed cross-coupling reactions are a foundational pillar of modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1] The efficacy of these catalytic systems, typically centered on palladium or nickel, is profoundly influenced by the choice of ligand.[1] Bulky, electron-rich phosphine ligands have emerged as a superior class, dramatically expanding the scope of cross-coupling chemistry by enhancing catalytic activity and enabling the use of less reactive substrates, such as aryl chlorides.[1][2]
This compound, also known as monoisooctyl phosphine, falls into the category of monodentate trialkylphosphines.[3][4] Its highly branched alkyl structure imparts significant steric bulk, while the phosphorus atom, bonded to alkyl groups, acts as a strong σ-donor, increasing the electron density on the metal center.[2][5]
Key Attributes of this compound:
-
High Electron Density: As a trialkylphosphine, it is a strong electron-donating ligand. This property increases the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step of the catalytic cycle, particularly with challenging electrophiles like aryl chlorides.[2][6]
-
Significant Steric Hindrance: The bulky 2,4,4-trimethylpentyl group plays a crucial role in promoting the formation of highly reactive, monoligated L-Pd(0) species, which are often the true catalytic intermediates.[5] This steric pressure also facilitates the final reductive elimination step, leading to faster product formation.[2]
These combined steric and electronic properties suggest that this compound can be a potent ligand for a variety of cross-coupling reactions, offering an alternative to more complex and expensive biarylphosphine ligands.
Mechanistic Rationale: The Impact of Ligand Properties on the Catalytic Cycle
The performance of this compound in cross-coupling reactions can be understood by examining its influence on the key steps of the palladium-catalyzed cycle.
-
Oxidative Addition: The electron-donating nature of this compound enhances the nucleophilicity of the Pd(0) center, promoting its insertion into the aryl-halide bond. This is particularly beneficial for the activation of less reactive aryl chlorides.[2]
-
Transmetalation: The steric bulk of the ligand can influence the geometry of the Pd(II) intermediate, potentially affecting the rate of transmetalation from the organometallic coupling partner (e.g., an organoboron reagent in Suzuki-Miyaura coupling).
-
Reductive Elimination: The significant steric hindrance imposed by the 2,4,4-trimethylpentyl group creates a congested coordination sphere around the palladium center. This steric pressure promotes the reductive elimination of the desired product, regenerating the active Pd(0) catalyst and accelerating catalyst turnover.[2]
While this compound has been specifically cited in the context of palladium-catalyzed hydrophosphination[3], its properties are highly analogous to other bulky trialkylphosphines like tri-tert-butylphosphine, which are workhorse ligands for Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols provided below are therefore based on established procedures for this class of ligands.
Detailed Application Protocols
3.1. General Considerations for Handling this compound
This compound is a pyrophoric liquid that ignites spontaneously upon contact with air and is corrosive.[3][7] All manipulations must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using either a glovebox or standard Schlenk techniques. [5][8] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[9]
3.2. Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl halide with an arylboronic acid using this compound as the ligand.
Materials and Reagents:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (as a solution in an anhydrous solvent, e.g., toluene)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or glovebox
-
Standard laboratory glassware and inert atmosphere equipment
Experimental Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the arylboronic acid (1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene, 0.1-0.2 M concentration relative to the limiting reagent).
-
Add the aryl halide (1.0 equiv.).
-
Add the this compound ligand via syringe. A ligand-to-palladium ratio of 1.5:1 to 2:1 is a good starting point.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, effective Pd(II) and Pd(0) precursors. |
| Ligand | This compound | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination. |
| Pd:Ligand Ratio | 1:1.5 to 1:2 | Sufficient to form the active monoligated species while avoiding excess ligand that could inhibit catalysis. |
| Base | K₃PO₄ or Cs₂CO₃ | Effective for a wide range of substrates. Cs₂CO₃ is often used for more challenging couplings.[10] |
| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents suitable for the typical reaction temperatures. |
| Temperature | 80 - 110 °C | Optimization may be required depending on substrate reactivity. |
| Substrate Scope | Aryl bromides, chlorides | The ligand's properties are particularly suited for activating less reactive aryl chlorides. |
3.3. Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed C-N bond formation between an aryl halide and a primary or secondary amine.
Materials and Reagents:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (as a solution in an anhydrous solvent)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Amine (primary or secondary)
-
Base (e.g., NaOtBu, K₃PO₄, LiHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane)
Experimental Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precursor (1-2 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv.), the amine (1.1-1.2 equiv.), and the anhydrous solvent.
-
Add the this compound ligand (1.5-2.0 equiv. relative to Pd) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether), and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired arylamine.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Both are effective precursors for generating the active Pd(0) catalyst.[11] |
| Ligand | This compound | Bulky, electron-rich ligand facilitates all steps of the catalytic cycle. |
| Pd:Ligand Ratio | 1:1.5 to 1:2 | Balances catalyst activity and stability. |
| Base | NaOtBu | A strong, non-nucleophilic base commonly used for deprotonating the amine.[12] |
| Solvent | Toluene, 1,4-Dioxane | Aprotic solvents are standard for this transformation. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive aryl chlorides. |
| Substrate Scope | Aryl bromides, chlorides; Primary & secondary amines | The bulky nature of the ligand is well-suited for coupling a range of amine nucleophiles.[11] |
Safety, Handling, and Storage
4.1. Hazard Identification
This compound is a highly hazardous material with the following classifications:[7]
-
Pyrophoric Liquid (Category 1): Catches fire spontaneously if exposed to air.[7]
-
Skin Corrosion (Sub-category 1A): Causes severe skin burns and eye damage.[7]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[7]
4.2. Handling and Personal Protective Equipment (PPE)
-
Inert Atmosphere: All transfers and manipulations must be conducted under an inert atmosphere (argon or nitrogen) in a glovebox or using a well-purged Schlenk line.[5][8] Do not allow the material to come into contact with air.[7]
-
Fume Hood: All work should be performed in a certified chemical fume hood to manage potential vapors and in case of fire.[9]
-
PPE: Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9]
-
Spill Preparedness: Keep a container of powdered lime, dry sand, or a Class D fire extinguisher readily accessible to smother any potential spills or fires. Do NOT use water or a CO₂ extinguisher. [8]
4.3. Storage
-
Store this compound in a tightly sealed container under an inert gas atmosphere.[7]
-
Keep in a cool, dry, well-ventilated area away from heat, sparks, open flames, and oxidizing agents.[9]
-
Store in a secondary container, and if possible, in a cabinet designated for flammable liquids.
4.4. Disposal
-
Unused or waste this compound must be quenched carefully by a trained professional. This is a highly exothermic process. A typical procedure involves slow, dropwise addition of a solution of the phosphine in an inert solvent to a well-stirred, cooled solution of a less reactive alcohol (e.g., isopropanol), followed by a more reactive alcohol (e.g., methanol), and finally water.
-
All contaminated materials (syringes, needles, flasks) should be rinsed with an inert solvent, and the rinsate must also be quenched before disposal.[9]
Conclusion
This compound represents a potent, sterically demanding trialkylphosphine ligand for palladium-catalyzed cross-coupling reactions. Its strong electron-donating character and significant bulk are advantageous for promoting the key steps of the catalytic cycle, especially when using challenging substrates like aryl chlorides. While its pyrophoric nature demands rigorous handling procedures, the protocols outlined in this guide provide a solid foundation for researchers to safely explore its utility in Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling transformations. As with any catalytic system, optimization of the reaction parameters for specific substrates is recommended to achieve maximum efficiency.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Storage and Handling of Pyrophoric Phosphine Reagents.
- Benchchem. (n.d.). A Comparative Guide to Electron-Rich Phosphine Ligands in Cross-Coupling Reactions.
- Weill Cornell Medicine. (n.d.). Pyrophoric Chemicals Handling and Use.
- van Strijdonck, G. P. F., et al. (2008). Fast Suzuki-Miyaura Cross-Coupling Reaction with Hexacationic Triarylphosphine Bn-Dendriphos as Ligand. DSpace.
- Pacific Northwest National Laboratory. (2011).
- Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents. Technical Bulletin AL-154.
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Shaughnessy, K. H. (2020). Monodentate Trialkylphosphines: Privileged Ligands in Metal-catalyzed Crosscoupling Reactions. Current Organic Chemistry, 24(3), 231-264.
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- Wikipedia. (n.d.).
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- Carl ROTH. (2025). Safety Data Sheet: Bis(2,4,4-trimethylpentyl)phosphinic acid.
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- Macmillan Group. (n.d.). Why C–N and C–O Couplings?.
- Doyle Group, UCLA. (2023).
- PubMed Central (PMC). (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling for Complex Molecule Synthesis.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- National Institutes of Health (NIH). (n.d.).
- Elsevier. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- SciSpace. (n.d.). Palladium-Catalyzed Cross-Coupling of Monochlorosilanes And Grignard Reagents.
- PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- TCI Chemicals. (n.d.).
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines [Video]. YouTube.
- PubMed Central (PMC). (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
- PubMed Central (PMC). (n.d.).
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- PubMed Central (PMC). (n.d.). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides.
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Introduction: The Pivotal Role of Photoinitiators in Modern Material Science
An In-Depth Technical Guide to Acylphosphine Oxide Photoinitiators in UV Curing
Ultraviolet (UV) curing is a cornerstone of modern manufacturing, prized for its speed, energy efficiency, and low environmental impact. This photopolymerization process transforms a liquid formulation into a solid polymer network almost instantaneously upon exposure to UV light.[1][2] At the heart of this technology lies the photoinitiator, a molecule that absorbs light energy to generate reactive species—typically free radicals—that initiate polymerization.[3][4]
Among the various classes of photoinitiators, acylphosphine oxides have emerged as exceptionally efficient and versatile compounds, particularly for challenging applications. These molecules, which include derivatives of 2,4,4-trimethylpentylphosphine, are predominantly Norrish Type I photoinitiators.[3][5][6] This means they undergo a direct cleavage into radical species upon light absorption, a mechanism that confers high reaction speeds.[4] Commercially prominent examples like Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO), known as Irgacure 819 or Omnirad 819, have become industry benchmarks due to their remarkable performance.[7][8][9][10][11]
This guide provides researchers, scientists, and development professionals with a comprehensive understanding of the mechanism, application, and practical protocols for utilizing acylphosphine oxide photoinitiators in UV curing formulations.
Core Mechanism: The Power of α-Cleavage and Photobleaching
The superior performance of acylphosphine oxide photoinitiators stems from their unique photochemical behavior. Upon absorbing photons in the near-UV and visible light spectrum (typically 350-420 nm), the molecule is promoted to an excited state.[12][13] This excited state is highly unstable and rapidly undergoes α-cleavage—a homolytic bond scission—to generate two distinct types of free radicals: a phosphinoyl radical and one or two benzoyl radicals (depending on whether it is a mono- or bis-acylphosphine oxide).[12][14]
The dual-radical generation is highly efficient; in the case of BAPO, one molecule can produce up to four initiating radicals, making it exceptionally reactive.[15] Both the phosphinoyl and benzoyl radicals are capable of initiating the polymerization of unsaturated monomers and oligomers, such as acrylates.[12] The phosphinoyl radical is particularly reactive.[14]
A critical advantage of this process is photobleaching . The parent acylphosphine oxide molecule is typically yellowish due to its chromophore, which is responsible for absorbing long-wavelength UV light.[13][16] The α-cleavage process destroys this chromophore, rendering the resulting fragments colorless.[2][14] This "bleaching" has two profound benefits:
-
Reduced Yellowing: It ensures the final cured material has minimal color, which is crucial for clear coats and white or light-colored formulations.[11][13][16]
-
Enhanced Depth Cure: As the photoinitiator at the surface is consumed and bleaches, UV light can penetrate deeper into the formulation, ensuring a uniform cure throughout thick sections.[13][16][17][18]
Caption: Photo-cleavage mechanism of an acylphosphine oxide photoinitiator.
Key Performance Characteristics and Applications
Acylphosphine oxides are prized for a unique combination of properties that make them suitable for a wide range of demanding applications.[5]
| Property | Description | Significance for Applications |
| Chemical Name | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | Representative example of the BAPO class. |
| Common Names | Irgacure 819, Omnirad 819, BAPO | Widely available commercial products.[7][8][9][11][19] |
| CAS Number | 162881-26-7 | Unique chemical identifier.[8] |
| Molecular Weight | 418.5 g/mol | Relevant for formulation calculations.[8] |
| Appearance | Yellow powder | Visual identification.[8] |
| Absorption Maxima | ~295 nm and ~370 nm | Broad absorption into the near-visible range allows curing with various UV sources, including 395 nm and 405 nm LEDs.[1][13] |
| Solubility | Soluble in common monomers (e.g., HDDA, TMPTA) and solvents (e.g., Toluene, Butyl Acetate).[8][20] | Crucial for creating stable, homogeneous liquid formulations. Poor solubility can be a limitation for some derivatives.[21] |
| Key Features | High reactivity, photobleaching, excellent through-cure.[16][17] | Ideal for thick-section curing, highly pigmented (especially white/TiO₂) systems, and applications requiring low yellowing.[7][8][20][22][23] |
Primary Application Areas:
-
Pigmented Coatings: Their ability to absorb longer wavelength light makes them exceptionally effective for curing coatings containing pigments like titanium dioxide, which strongly absorb shorter wavelength UV.[7][18][20][22][23] This is critical for wood, metal, and plastic coatings.
-
Thick-Section Curing: The photobleaching effect allows for deep penetration of UV light, making them the initiators of choice for thick films, composites, and glass-fiber reinforced systems.[8][9][16][19][22]
-
Printing Inks and Overprint Varnishes: High reactivity ensures fast curing speeds required in modern printing presses.[22]
-
Outdoor Applications: Because they are sensitive to longer wavelengths, they can be used effectively in combination with UV absorbers, which protect the final product from sun degradation, making them ideal for weather-resistant coatings.[7][8][20][22]
-
3D Printing (Vat Photopolymerization): Their high efficiency and absorption at wavelengths used by LED-based 3D printers (e.g., 405 nm) are making them increasingly popular in additive manufacturing.[24]
-
Dental Composites: Biocompatible derivatives are used in light-cured dental restoratives.[25]
Application Protocols
The following protocols provide a framework for formulating, curing, and characterizing systems using acylphosphine oxide photoinitiators. Safety is paramount: always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a UV-Curable Clear Acrylate Formulation
This protocol describes the preparation of a basic clear coating. The concentration of the photoinitiator is a critical variable that should be optimized based on film thickness and the desired cure speed.
Materials & Equipment:
-
Acrylated Urethane Oligomer (e.g., CN966)
-
Reactive Diluent Monomer (e.g., Trimethylolpropane Triacrylate, TMPTA)
-
Acylphosphine Oxide Photoinitiator (e.g., Omnirad 819)
-
Magnetic stirrer and stir bar
-
Amber glass vial or container to protect from light
-
Analytical balance
Procedure:
-
Weighing Components: In an amber glass vial, weigh the desired amount of the acrylated urethane oligomer. Rationale: The oligomer forms the backbone of the polymer network, providing the primary physical properties.
-
Adding Diluent: Add the reactive diluent monomer. A typical starting ratio is 70:30 oligomer to monomer by weight. Rationale: The monomer reduces the viscosity of the formulation for easier application and increases the crosslink density of the final polymer.
-
Dissolving the Photoinitiator: Weigh the acylphosphine oxide photoinitiator. A typical starting concentration is 0.5% to 2.0% by weight of the total formulation. Add it to the oligomer/monomer mixture. Rationale: This concentration range provides a good balance between cure speed and cost. Higher concentrations are needed for pigmented systems or very thick films.
-
Mixing: Place a stir bar in the vial and place it on a magnetic stirrer. Mix at a moderate speed (e.g., 300-500 rpm) at room temperature until the photoinitiator is completely dissolved. Gentle warming (to 40-50 °C) can accelerate dissolution if needed.[10] Rationale: A homogeneous solution is essential for a uniform cure.
-
Degassing (Optional): If bubbles are present, allow the formulation to sit for several hours or use a centrifuge to degas. Rationale: Bubbles can cause defects in the final cured film.
-
Storage: Store the formulation in the sealed amber vial, protected from light, until use.
Protocol 2: UV Curing and Performance Evaluation
This protocol outlines the process of applying and curing the formulation and performing basic tests to assess the cure state.
Materials & Equipment:
-
Prepared UV-curable formulation
-
Substrate (e.g., glass slides, steel panels, or wood)
-
Film applicator (e.g., K-bar or wire-wound rod) of desired thickness (e.g., 50 µm)
-
UV Curing System (e.g., medium-pressure mercury lamp or 395 nm LED lamp)
-
Conveyor belt system for consistent exposure
-
Cotton balls, Methyl Ethyl Ketone (MEK), set of pencils of varying hardness
Procedure:
-
Application: Place the substrate on a flat surface. Apply a small amount of the formulation at one end. Draw the film applicator across the substrate with steady pressure to create a uniform wet film.
-
Curing: Place the coated substrate on the conveyor belt of the UV curing system. Pass it under the UV lamp. The required UV dose (J/cm²) will depend on the lamp intensity, conveyor speed, film thickness, and initiator concentration. Rationale: The UV dose must be sufficient to achieve full conversion of the monomers.
-
Cure Assessment - Tack-Free Test: Immediately after curing, lightly press a cotton ball onto the surface. If no fibers adhere, the surface is considered tack-free. A "thumb twist" test can also be performed; a fully cured film will show no marking.[10] Rationale: This is a quick qualitative measure of surface cure, which can be inhibited by atmospheric oxygen.
-
Cure Assessment - Solvent Resistance: 24 hours after curing, perform a MEK double rub test. Wet a cloth with MEK and rub it back and forth across the surface with consistent pressure. Count the number of double rubs until the coating is marred or removed. >100 rubs typically indicates good crosslinking. Rationale: Good solvent resistance is a strong indicator of high-level through-cure and chemical resistance.
-
Cure Assessment - Pencil Hardness: Using a set of calibrated pencils (from 6B to 6H), push the pencil at a 45° angle against the surface. The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating. Rationale: This measures the surface hardness and abrasion resistance of the cured film.
Caption: A typical experimental workflow for UV curing.
Advanced Insights & Troubleshooting
-
Oxygen Inhibition: The free radical polymerization at the surface of a coating can be inhibited by atmospheric oxygen, which scavenges radicals to form less reactive peroxy radicals.[14] This results in a tacky or under-cured surface. While acylphosphine oxides are excellent for depth cure, they can be susceptible to this effect.[10][14]
-
Solution: To ensure a tack-free surface, acylphosphine oxides are often blended with a fast, surface-curing photoinitiator like an α-hydroxy ketone (e.g., Irgacure 184).[14][18][20][23] Ratios of 1:1 to 1:3 (BAPO:surface cure initiator) are common.[23] Using tertiary amine synergists can also help by scavenging oxygen.[14]
-
-
Pigmented Systems: For pigmented systems, especially those containing TiO₂, higher concentrations of acylphosphine oxide (e.g., 1.0-2.0%) are typically required to compete with the pigment for light absorption.[20] The long-wavelength absorption of BAPO-type initiators is a distinct advantage here.[23]
-
LED Curing: The shift from broad-spectrum mercury lamps to monochromatic LED sources (e.g., 365, 395, 405 nm) requires photoinitiators that absorb efficiently at these specific wavelengths. Acylphosphine oxides are well-suited for this, as their absorption spectra extend into this range, making them highly effective for LED curing applications.[1]
Conclusion
Acylphosphine oxide photoinitiators, including derivatives of this compound, represent a class of highly efficient, versatile initiators for free-radical photopolymerization. Their defining characteristics—α-cleavage into multiple reactive radicals, absorption in the near-UV/visible spectrum, and photobleaching properties—provide solutions to long-standing challenges in the UV curing industry. They enable the rapid and thorough curing of thick sections and highly pigmented formulations, all while ensuring low yellowing in the final product. A thorough understanding of their mechanism and judicious formulation, often in combination with other photoinitiators, allows researchers and professionals to unlock superior performance in a vast array of applications, from protective coatings to advanced 3D printing.
References
-
Fouassier, J. P., et al. (2001). Performance analysis of acylphosphine oxides in photoinitiated polymerization. Polymer, 42(18), 7551-7560. [Link]
-
Stobec. (2017, September 14). Omnirad 819 - Product Data Sheet. [Link]
-
IGM Resins. Omnirad 819. [Link]
-
Knowde. Omnirad 819 - IGM Resins. [Link]
-
Garra, P., et al. (2018). New Phosphine Oxides as High Performance Near-UV Type I Photoinitiators of Radical Polymerization. Molecules, 23(1), 158. [Link]
-
Sehnal, P., et al. Novel Phosphine Oxide Photoinitiators. RadTech. [Link]
-
ResearchGate. Performance analysis of acylphosphine oxides in photoinitiated polymerization. [Link]
-
Unilong Industry Co.,Ltd. (2025, June 27). What is irgacure 819. [Link]
-
Ciba Specialty Chemicals. (2001, August 30). Ciba® IRGACURE® 819 Photoinitiator. [Link]
-
BoldChem Tech. (2019, October 14). Advantages of Irgacure 819. [Link]
-
Zholobenko, A. V., et al. (2025, September 12). Uncovering the photoexcited dynamics in bis(acyl)phosphine oxide photoinitiators. Physical Chemistry Chemical Physics. [Link]
-
RadTech. Liquid bis-acylphosphine oxide (BAPO) photoinitiators. [Link]
-
Changhong Chemical. Why Photoinitiator 819 Is the Key to Lasting Polymer Quality. [Link]
-
RadTech. Boosting the cure of phosphine oxide photoinitiators. Sensitisation or Synergy?. [Link]
-
Jinan Future chemical Co.,Ltd. (2024, October 29). Types of photoinitiators and their applications. [Link]
-
Wikipedia. Photoinitiator. [Link]
-
BoldChem Tech. (2019, October 20). UV Photoinitiators for Pigmented Coatings. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of this compound: From Synthesis to Industrial Applications. [Link]
-
Guangdong Lencolo New Material Co., LTD. (2025, January 6). The Role of Photoinitiators in UV Curing. [Link]
-
Ciba Specialty Chemicals. Photoinitiators for UV Curing. [Link]
- Google Patents.
-
ResearchGate. Chemical structures of selected acyl phosphine oxide initiators. [Link]
- Google Patents. CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.
-
Tehfe, M. A., et al. (2023, September 2). Towards safe phosphine oxides photoinitiators with good cytocompatibility for 3D printing of thermoplastics. ResearchGate. [Link]
-
Ilie, N. (2021). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Materials, 14(22), 6782. [Link]
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Application Notes and Protocols for Reactions Involving Air-Sensitive Phosphines
Introduction: The Challenge and Importance of Air-Sensitive Phosphines
Phosphine ligands are fundamental to modern synthetic chemistry, particularly in the realm of transition-metal-catalyzed reactions that are cornerstones of pharmaceutical and fine chemical manufacturing.[1] Their power lies in their unique electronic and steric properties, which can be finely tuned to control catalytic activity and selectivity.[2] However, the very feature that makes them effective ligands—the lone pair of electrons on the phosphorus atom—also renders many of them highly susceptible to oxidation by atmospheric oxygen.[2] This oxidation converts the active phosphine (P(III)) to the corresponding phosphine oxide (P(V)), a species that is typically catalytically inactive.[3] Some phosphines, particularly electron-rich trialkylphosphines, are not just air-sensitive but pyrophoric, meaning they can ignite spontaneously upon contact with air.[4][5]
Consequently, the successful use of these critical reagents hinges on the rigorous exclusion of air and moisture from all stages of the experimental process. This requires specialized equipment and meticulous technique to create and maintain an inert atmosphere, typically of high-purity nitrogen or argon.[6] This guide provides a detailed overview of the principles, equipment, and protocols necessary for the successful and safe handling of air-sensitive phosphines, aimed at researchers, scientists, and drug development professionals.
Choosing the Appropriate Inert Atmosphere Environment
The two primary apparatuses for handling air-sensitive compounds are the Schlenk line and the glovebox. The choice between them depends on the specific task, the scale of the reaction, and the sensitivity of the phosphine.[7]
| Feature | Glovebox | Schlenk Line |
| Atmosphere Control | Continuously purified inert atmosphere (typically <1 ppm O₂ and H₂O).[6] | Inert atmosphere created within individual flasks via vacuum/backfill cycles.[8] |
| Manipulation | Direct handling of materials using integrated gloves.[9] | Indirect manipulation via septa using syringes and cannulas. |
| Best Suited For | Weighing and handling solids, setting up small-scale reactions, storing sensitive reagents.[10] | A wide range of reaction scales, solvent transfers, and reactions requiring heating/cooling. |
| Key Advantage | Excellent for manipulating solid reagents. | Versatility for a wide range of chemical transformations. |
The Schlenk Line: A Versatile Tool for Air-Free Chemistry
A Schlenk line, or dual vacuum-gas manifold, is a staple in synthetic chemistry for handling air-sensitive materials. It consists of two parallel glass tubes (manifolds): one connected to a high-vacuum pump and the other to a source of purified inert gas.[11] A series of stopcocks allows for the selective evacuation of air from a connected flask and its subsequent refilling with an inert atmosphere.
Protocol 1: Preparing a Schlenk Flask for an Air-Sensitive Reaction
Objective: To render a reaction vessel free of atmospheric oxygen and moisture.
Materials:
-
Schlenk flask with a sidearm and stopcock
-
Ground-glass stopper or rubber septum
-
High-vacuum grease (if using ground-glass joints)
-
Heat gun (optional, for highly sensitive reactions)
-
Schlenk line
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask is clean and oven-dried (e.g., at 120 °C for at least 4 hours) to remove adsorbed water.[12]
-
Assembly: While the flask is still warm, apply a thin, uniform layer of high-vacuum grease to the ground-glass joint of the stopper and assemble the flask. The heat helps to drive off any remaining moisture.
-
Connection to Schlenk Line: Securely attach the sidearm of the Schlenk flask to the Schlenk line tubing using a hose clamp.
-
Evacuate-Backfill Cycle (The "Vac-and-Back"): This is the core technique for creating an inert atmosphere.[13] a. Ensure the flask's stopcock is closed to the manifold. Open the stopcock to the vacuum manifold. The flask is now under vacuum. b. Allow the flask to remain under vacuum for 5-10 minutes. For extremely sensitive reactions, gently heat the entire surface of the flask with a heat gun while under vacuum to drive off any residual adsorbed water. Allow the flask to cool to room temperature while still under vacuum. c. Close the stopcock to the vacuum manifold. d. Slowly open the stopcock to the inert gas manifold to backfill the flask with nitrogen or argon. You will hear the gas flow into the flask.
-
Repeat: Repeat the evacuate-backfill cycle (steps 4a-4d) a minimum of three times to ensure the complete removal of the laboratory atmosphere.[14] After the final cycle, leave the flask under a positive pressure of inert gas.
Diagram 1: Typical Schlenk Line Setup
Caption: A schematic of a standard Schlenk line setup.
Solvent Preparation: The Foundation of a Successful Reaction
Commercial anhydrous solvents, while packaged under inert gas, can absorb trace amounts of oxygen and water over time. For highly sensitive reactions, it is crucial to degas the solvent immediately before use.
Protocol 2: Degassing Solvents via the Freeze-Pump-Thaw Method
Objective: To remove dissolved gases, particularly oxygen, from a solvent. This is the most effective method for degassing.[15]
Materials:
-
Solvent in a Schlenk flask (do not fill more than half full)[6]
-
Schlenk line
-
Dewar flask
-
Liquid nitrogen or a dry ice/acetone bath
Procedure:
-
Freeze: Close the stopcock on the Schlenk flask containing the solvent. Immerse the flask in a Dewar containing liquid nitrogen or a dry ice/acetone bath until the solvent is completely frozen solid.[9]
-
Pump: Once frozen, open the flask's stopcock to the vacuum manifold of the Schlenk line. Allow the headspace to be evacuated for 3-5 minutes.[9] Any dissolved gases that were in the headspace will be removed.
-
Thaw: Close the stopcock to seal the flask under static vacuum. Remove the cooling bath and allow the solvent to thaw completely at room temperature. As the solvent melts, dissolved gases will bubble out into the evacuated headspace.[9]
-
Repeat: Repeat the freeze-pump-thaw cycle (steps 1-3) a minimum of three times.[6] After the final thaw, backfill the flask with inert gas. The solvent is now degassed and ready for use.
Handling Air-Sensitive Reagents
The transfer of air-sensitive phosphines, whether solid or liquid, is a critical step where contamination is most likely to occur.
Transferring Liquids and Solutions
Liquid phosphines or solutions of solid phosphines are typically transferred using either a gas-tight syringe or a cannula (a double-tipped needle).[16] Cannula transfer is generally preferred for larger volumes (>5-10 mL) as it provides a more robustly air-free transfer.
Protocol 3: Cannula Transfer of an Air-Sensitive Liquid
Objective: To transfer a liquid from a source flask to a receiving flask without exposure to the atmosphere.
Materials:
-
Source flask (e.g., solvent ampoule) and receiving Schlenk flask, both under a positive pressure of inert gas and sealed with rubber septa.
-
Stainless steel or Teflon cannula
-
Bleed needle (a short gauge needle)
Procedure:
-
Purge the Cannula: Insert one end of the cannula through the septum of the source flask, keeping the tip in the headspace (above the liquid). Allow inert gas to flow through the cannula for 15-30 seconds to purge it of air.[12]
-
Connect to Receiving Flask: While the cannula is still being purged, insert the other end through the septum of the receiving flask.
-
Initiate Transfer: Insert a bleed needle into the septum of the receiving flask. This creates an exit for the inert gas, allowing the liquid to flow.[12]
-
Transfer: Lower the cannula tip in the source flask into the liquid. The positive pressure in the source flask will push the liquid through the cannula into the receiving flask. The rate of transfer can be controlled by adjusting the inert gas flow or the height difference between the two flasks.[1]
-
Stop Transfer: Once the desired volume is transferred, raise the cannula tip above the liquid level in the source flask. The flow will stop.
-
Disassemble: Remove the bleed needle from the receiving flask, then remove the cannula from both flasks.
Handling Solid Phosphines
Solid phosphines are best handled inside a glovebox, where the inert atmosphere allows for direct manipulation.[17]
Protocol 4: Weighing and Adding a Solid Phosphine in a Glovebox
Objective: To accurately weigh and transfer a solid air-sensitive phosphine into a reaction flask.
Materials:
-
Glovebox with an integrated balance
-
Spatula
-
Weighing paper or boat
-
Reaction flask (e.g., Schlenk flask) with a stopper
Procedure:
-
Prepare Materials: Ensure all necessary items (flask, spatula, weighing paper, etc.) are brought into the glovebox through the antechamber using at least three evacuate-backfill cycles.[17]
-
Tare the Balance: Place the weighing paper on the balance inside the glovebox and tare it.
-
Weigh the Solid: Carefully transfer the solid phosphine from its storage container onto the weighing paper using the spatula until the desired mass is reached.
-
Transfer to Flask: Transfer the weighed solid from the paper into the reaction flask.
-
Seal the Flask: Securely seal the reaction flask with its stopper. The flask can now be removed from the glovebox for the subsequent reaction steps on a Schlenk line if necessary.
Diagram 2: Workflow for Adding a Solid Reagent in a Glovebox
Caption: Step-by-step process for handling a solid in a glovebox.
Safety Considerations with Pyrophoric Phosphines
Certain phosphines, such as trimethylphosphine and tri-tert-butylphosphine, are pyrophoric and will ignite spontaneously in air.[3] Handling these materials requires additional, stringent safety protocols.
-
Always work in a fume hood or glovebox.
-
Wear appropriate Personal Protective Equipment (PPE): This includes a flame-retardant lab coat, safety glasses, and appropriate gloves.[4]
-
Have a Class D fire extinguisher readily available for metal fires, as well as powdered lime or sand to smother small spills.[18]
-
Never work alone when handling pyrophoric reagents.[5]
-
Quenching: Any residual pyrophoric material must be carefully quenched. This is typically done by slowly adding a less reactive solvent like isopropanol to a dilute solution of the pyrophoric reagent in an inert solvent like heptane, often in an ice bath to control the exothermic reaction.
Monitoring and Troubleshooting
The most common sign of phosphine degradation is the formation of the corresponding phosphine oxide. This can be readily monitored by ³¹P NMR spectroscopy, as the chemical shift of the phosphine oxide is significantly different from that of the phosphine.[3][19]
Common Troubleshooting Issues:
| Problem | Possible Cause | Solution |
| Reaction fails or gives low yield | Air/moisture leak in the system. | Check all glassware for cracks. Re-grease all joints. Check tubing for holes. Use freshly septa. |
| Poor vacuum on Schlenk line | Leak in a stopcock or joint; blocked cold trap. | Identify and re-grease the leaking stopcock. Thaw and clean the cold trap. |
| Slow cannula transfer | Leaky septa; clogged cannula or bleed needle; insufficient pressure. | Replace septa. Clean the cannula/needle. Slightly increase inert gas pressure.[19] |
Air-Stable Alternatives: Phosphine-Boranes
For some applications, the challenges of handling air-sensitive phosphines can be circumvented by using phosphine-borane adducts (R₃P-BH₃). These are typically air-stable, crystalline solids that serve as protected forms of the phosphine. The free phosphine can be liberated when needed, often by heating or by reaction with an amine.[20][21] This strategy is particularly useful in the synthesis of complex, chiral phosphine ligands.[22]
Conclusion
The successful execution of reactions involving air-sensitive phosphines is a hallmark of proficient synthetic chemistry. It demands a thorough understanding of the principles of air-free techniques, meticulous attention to detail in every manipulation, and an unwavering commitment to safety. By mastering the use of the Schlenk line and glovebox, and by adhering to the detailed protocols outlined in this guide, researchers can confidently harness the full synthetic potential of these powerful and indispensable reagents.
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Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
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A comprehensive review on organometallic catalysis in modern organic synthesis. (n.d.). Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]
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School of Chemistry, University of St Andrews. (2018, April 1). SOP For Operation Of Glove Boxes. Retrieved from [Link]
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Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]
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ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
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The Schlenk Line Survival Guide. (n.d.). Cannula Filtration. Retrieved from [Link]
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UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. Retrieved from [Link]
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ACS Chemical Health & Safety. (2010). Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. Retrieved from [Link]
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The Schlenk Line Survival Guide. (n.d.). Cannula Transfer. Retrieved from [Link]
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Purdue University, Bart Laboratory. (n.d.). Standard Operating Procedures. Retrieved from [Link]
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The Schlenk Line Survival Guide. (n.d.). the-schlenk-line-survival-guide.pdf. Retrieved from [Link]
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UCI Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 15). 5: Inert Atmosphere Filtrations. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 15). 4: Transferring Liquids. Retrieved from [Link]
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ResearchGate. (n.d.). Organometallic complexes and reaction methods for synthesis: a review. Retrieved from [Link]
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Wikipedia. (2023, June 20). Phosphine-borane. Retrieved from [Link]
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Solubility of Things. (n.d.). Synthesis Methods for Organometallic Compounds. Retrieved from [Link]
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Wayne State University. (n.d.). Pyrophoric Chemicals SOP. Retrieved from [Link]
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Carnegie Mellon University. (n.d.). Pyrophoric Handling Procedure. Retrieved from [Link]
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Liu Laboratory. (n.d.). GLOVEBOX STANDARD OPERATING PROCEDURES. Retrieved from [Link]
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The Schlenk Line Survival Guide. (n.d.). Troubleshooting. Retrieved from [Link]
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ResearchGate. (n.d.). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Retrieved from [Link]
- Keglevich, G. (Ed.). (2018). Organophosphorus Chemistry: Novel Developments. De Gruyter.
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Braun Research Group, University of Illinois. (2014, December 3). Schlenk Line SOP. Retrieved from [Link]
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The Schlenk Line Survival Guide. (n.d.). The Schlenk Line Survival Guide. Retrieved from [Link]
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The Schlenk Line Survival Guide. (n.d.). Cannula Filtration. Retrieved from [Link]
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The Schlenk Line Survival Guide. (n.d.). Gloveboxes. Retrieved from [Link]
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University of Rochester. (n.d.). University Health and Safety Guidance Document SCHLENK LINE. Retrieved from [Link]
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Nagwa. (2019, November 28). Question Video: Actions to Be Avoided When Connecting a Flask to a Schlenk Line. Retrieved from [Link]
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Berry Group, University of Wisconsin-Madison. (2019, November 1). Section 5.11 Title: Air-Free Filtration. Retrieved from [Link]
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University of York, Chemistry Teaching Labs. (n.d.). Moving solutions on a Schlenk line. Retrieved from [Link]
- Nicholas, K. M. (1979). Catalytic Oxidation of Phosphines by Transition Metal-Activated Carbon Dioxide.
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- Li, Y., et al. (2023). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis.
- Imamoto, T., et al. (1990). Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes. Journal of the American Chemical Society, 112(13), 5244–5252.
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ResearchGate. (2025, August 6). Predicting the Air Stability of Phosphines. Retrieved from [Link]
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ResearchGate. (2015, March 25). (PDF) Dynamic control of chirality in phosphine ligands for enantioselective catalysis. Retrieved from [Link]
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Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Metal Complexes with 2,4,4-Trimethylpentylphosphine
Introduction: The Significance of 2,4,4-Trimethylpentylphosphine in Modern Coordination Chemistry
In the landscape of homogeneous catalysis and materials science, the design and synthesis of effective ligands are of paramount importance. Ligands play a crucial role in stabilizing and activating the central metal atom, thereby fine-tuning the selectivity and efficiency of chemical transformations.[1] Among the diverse classes of ligands, phosphines, particularly bulky and electron-rich alkylphosphines, have emerged as indispensable tools for chemists.[2] This guide focuses on this compound, a sterically hindered and strongly electron-donating ligand, and its application in the synthesis of novel metal complexes.
The unique branched structure of the 2,4,4-trimethylpentyl group imparts significant steric bulk around the phosphorus atom.[3] This steric hindrance is a key attribute that influences the coordination number and geometry of the resulting metal complexes, often promoting the formation of low-coordinate species that are highly reactive in catalytic cycles.[3] Electronically, as a trialkylphosphine, it is a strong σ-donor, which increases the electron density on the metal center, facilitating oxidative addition and other key steps in catalysis.[3]
This document provides a comprehensive overview of the synthesis of metal complexes incorporating the this compound ligand. It is intended for researchers and professionals in chemistry and drug development, offering detailed protocols, safety considerations, and characterization methodologies. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying coordination chemistry.
Safety First: Handling Pyrophoric Alkylphosphines
This compound is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[3] Therefore, strict adherence to safety protocols is mandatory.
-
Inert Atmosphere: All manipulations involving this phosphine must be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[4]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves are essential.[4]
-
Storage: Store this compound in a flammable storage cabinet, away from oxidizing agents and combustible materials.[4]
-
Spill Management: In case of a spill within a glovebox, absorb the liquid with a non-combustible absorbent and dispose of it as hazardous waste. For spills outside a glovebox that do not ignite, cover with a non-combustible absorbent and quench with a dilute hydrogen peroxide solution.[4] In case of fire, use a Class B or D dry chemical fire extinguisher.[4]
General Considerations for the Synthesis of Metal-Phosphine Complexes
The synthesis of metal complexes with this compound generally involves the reaction of a suitable metal precursor with the phosphine ligand in an appropriate solvent under an inert atmosphere.[5] The choice of metal precursor, solvent, reaction temperature, and stoichiometry are critical parameters that will influence the outcome of the synthesis.
Key Parameters:
-
Metal Precursors: Common precursors include metal halides (e.g., PdCl₂, K₂PtCl₄), acetates, or complexes with labile ligands (e.g., [Rh(COD)Cl]₂, [AuCl(SMe₂)]). The choice of precursor will depend on the desired oxidation state of the metal in the final complex.
-
Solvents: Anhydrous and deoxygenated solvents are crucial to prevent the oxidation of the phosphine ligand and unwanted side reactions. Common choices include dichloromethane, tetrahydrofuran (THF), toluene, and hexane.
-
Stoichiometry: The molar ratio of the phosphine ligand to the metal precursor will determine the number of phosphine ligands coordinated to the metal center. Due to the steric bulk of this compound, complexes with a lower coordination number are often favored.
-
Temperature: Reactions are typically carried out at room temperature, but in some cases, gentle heating or cooling may be required to control the reaction rate and prevent the formation of byproducts.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific experimental setup and desired product.
Protocol 1: Synthesis of a Palladium(II) Complex: Dichlorobis(this compound)palladium(II)
This protocol is adapted from the general synthesis of palladium-phosphine complexes.[6]
Reaction Scheme:
PdCl₂ + 2 P(CH₂C(CH₃)₂CH₂C(CH₃)₃) → [PdCl₂(P(CH₂C(CH₃)₂CH₂C(CH₃)₃))₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Anhydrous, deoxygenated dichloromethane (DCM)
-
Anhydrous, deoxygenated n-hexane
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend palladium(II) chloride (1 mmol) in anhydrous DCM (20 mL).
-
In a separate Schlenk flask, dissolve this compound (2.1 mmol, 2.1 equivalents) in anhydrous DCM (10 mL).
-
Slowly add the phosphine solution to the palladium(II) chloride suspension at room temperature with vigorous stirring.
-
The reaction mixture is typically stirred for 2-4 hours at room temperature, during which the solid PdCl₂ should dissolve to form a clear, colored solution.
-
Reduce the volume of the solvent under vacuum to approximately 5 mL.
-
Add anhydrous n-hexane (30 mL) to precipitate the product.
-
Isolate the solid product by filtration under inert atmosphere, wash with a small amount of cold n-hexane, and dry under vacuum.
Expected Outcome:
A pale yellow or off-white solid. The yield and purity should be assessed by standard analytical techniques.
Protocol 2: Synthesis of a Platinum(II) Complex: cis-Dichlorobis(this compound)platinum(II)
This protocol is based on the synthesis of platinum-phosphine complexes from K₂PtCl₄.[7]
Reaction Scheme:
K₂PtCl₄ + 2 P(CH₂C(CH₃)₂CH₂C(CH₃)₃) → cis-[PtCl₂(P(CH₂C(CH₃)₂CH₂C(CH₃)₃))₂] + 2 KCl
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
This compound
-
Anhydrous, deoxygenated ethanol
-
Anhydrous, deoxygenated diethyl ether
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve potassium tetrachloroplatinate(II) (1 mmol) in anhydrous ethanol (30 mL).
-
In a separate Schlenk flask, dissolve this compound (2.1 mmol, 2.1 equivalents) in anhydrous ethanol (10 mL).
-
Add the phosphine solution dropwise to the stirred solution of K₂PtCl₄ at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. A precipitate of the product and KCl will form.
-
Remove the solvent under vacuum.
-
Extract the product from the solid residue with anhydrous dichloromethane, leaving behind the insoluble KCl.
-
Filter the dichloromethane solution and reduce the volume under vacuum.
-
Precipitate the product by adding anhydrous diethyl ether.
-
Isolate the solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Protocol 3: Synthesis of a Gold(I) Complex: Chloro(this compound)gold(I)
This protocol is adapted from the synthesis of gold(I)-phosphine complexes.[8]
Reaction Scheme:
[AuCl(SMe₂)] + P(CH₂C(CH₃)₂CH₂C(CH₃)₃) → [AuCl(P(CH₂C(CH₃)₂CH₂C(CH₃)₃))] + SMe₂
Materials:
-
Chloro(dimethyl sulfide)gold(I) ([AuCl(SMe₂)])
-
This compound
-
Anhydrous, deoxygenated dichloromethane (DCM)
-
Anhydrous, deoxygenated pentane
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve chloro(dimethyl sulfide)gold(I) (1 mmol) in anhydrous DCM (15 mL).
-
In a separate Schlenk flask, dissolve this compound (1.05 mmol, 1.05 equivalents) in anhydrous DCM (5 mL).
-
Slowly add the phosphine solution to the gold precursor solution at room temperature with stirring.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Reduce the volume of the solvent under vacuum.
-
Add anhydrous pentane to precipitate the product.
-
Isolate the white solid by filtration, wash with pentane, and dry under vacuum.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the synthesized metal complexes.
| Technique | Purpose | Expected Observations for this compound Complexes |
| ³¹P{¹H} NMR Spectroscopy | To confirm the coordination of the phosphine ligand to the metal center and to determine the purity of the complex.[9] | A downfield shift in the ³¹P chemical shift upon coordination compared to the free ligand. The magnitude of the coordination shift provides information about the electronic environment of the phosphorus atom.[10] |
| ¹H and ¹³C NMR Spectroscopy | To characterize the organic framework of the ligand and confirm the overall structure of the complex. | Complex multiplets for the alkyl protons of the 2,4,4-trimethylpentyl group. Coupling to the ³¹P nucleus may be observed. |
| Infrared (IR) Spectroscopy | To identify characteristic vibrational frequencies of the complex, such as metal-halogen stretching frequencies. | Metal-chloride stretches typically appear in the far-IR region (below 400 cm⁻¹). |
| Elemental Analysis | To determine the elemental composition (C, H, P) of the complex and confirm its empirical formula. | The experimentally determined percentages of C, H, and P should be in close agreement with the calculated values for the proposed molecular formula. |
| X-ray Crystallography | To determine the solid-state structure of the complex, including bond lengths, bond angles, and coordination geometry. | Provides definitive structural proof and allows for the analysis of steric effects of the bulky phosphine ligand. |
Visualization of Synthetic Workflow
The general workflow for the synthesis and characterization of these metal complexes can be visualized as follows:
Caption: General workflow for the synthesis and characterization of metal complexes with this compound.
Logical Relationship of Components in Synthesis
The successful synthesis of the target metal complexes relies on the logical interplay of the chosen reagents and conditions.
Caption: Interdependencies of key components in the synthesis of this compound metal complexes.
Conclusion and Future Outlook
The protocols and guidelines presented in this application note provide a solid foundation for the synthesis and characterization of metal complexes featuring the sterically demanding this compound ligand. The unique properties of this ligand make its metal complexes promising candidates for a wide range of applications, particularly in homogeneous catalysis where fine-tuning of steric and electronic parameters is critical for achieving high activity and selectivity. Further research into the catalytic activity of these complexes in various cross-coupling reactions, hydrogenations, and other organic transformations is a promising avenue for future investigations. The exploration of a broader range of metal centers beyond palladium, platinum, and gold will undoubtedly lead to the discovery of novel complexes with unique reactivity profiles.
References
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Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. (2020). National Institutes of Health. [Link]
-
Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. (2024). PubMed Central. [Link]
-
Metal-phosphine complex. Wikipedia. [Link]
-
Preparation of phosphines through C–P bond formation. (2014). National Institutes of Health. [Link]
-
The Versatility of this compound: From Synthesis to Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. (2018). ACS Publications. [Link]
-
Alkylphosphines. UNC Charlotte. [Link]
-
Synthesis of Gold(I) Complexes with P-Donor Ligands and Their Biological Evaluation. MDPI. [Link]
-
Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Publications. [Link]
-
Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. [Link]
-
Synthesis and Characterization of Transition Metal Complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). PubMed Central. [Link]
-
Synthesis of gold(I) Phosphine Complexes Containing the 2-BrC 6 F 4 PPh 2 Ligand: Evaluation of Anticancer Activity in 2D and 3D Spheroidal Models of HeLa Cancer Cells. PubMed. [Link]
-
Synthesis of the gold(I)‐gold(III) complexes [Au{κ²‐2‐C6H4P(S)Ph2}2][AuX2] (2–4). ResearchGate. [Link]
-
Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. National Institutes of Health. [Link]
-
Synthesis and Reactivity of Palladium(II) Alkyl Complexes that Contain Phosphine-cyclopentanesulfonate Ligands. Sci-Hub. [Link]
-
Synthesis of Cyclometallated Platinum Complexes with Substituted Thienylpyridines and Detailed Characterization of Their Luminescence Properties. ResearchGate. [Link]
-
Synthesis and Characterization of Rhodium Complexes with Phosphine-Stabilized Germylenes. ResearchGate. [Link]
-
Synthesis, Structure, and Conformational Dynamics of Rhodium and Iridium Complexes of Dimethylbis(2-pyridyl)borate. (2015). National Institutes of Health. [Link]
-
Phosphine ligands and catalysis. Gessner Group. [Link]
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- 10. researchgate.net [researchgate.net]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2,4,4-trimethylpentylphosphine and Its Oxidation Products
Introduction: The Importance of Rigorous Characterization
2,4,4-trimethylpentylphosphine and its derivatives are crucial organophosphorus compounds. The parent phosphine serves as a key intermediate in organic synthesis, while its oxidized form, bis(2,4,4-trimethylpentyl)phosphinic acid, is a widely used commercial extractant for metal separation, particularly in the refining of cobalt and nickel.[1] Given their application in high-purity industrial processes and synthesis, verifying the identity, purity, and impurity profile of these compounds is paramount. Incomplete characterization can lead to inconsistent reaction yields, compromised product quality, and misleading experimental outcomes.
This guide provides a comprehensive overview of the essential analytical techniques required for the robust characterization of this compound and its common derivative, bis(2,4,4-trimethylpentyl)phosphinic acid. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). An integrated workflow is presented to guide the scientist from initial structural confirmation to final purity assessment.
The Integrated Analytical Workflow
A thorough characterization is not a single measurement but a systematic process. Each analytical technique provides a unique piece of the puzzle. NMR spectroscopy elucidates the chemical structure and bonding, mass spectrometry confirms the molecular weight and elemental composition, and chromatography separates and quantifies the components of a mixture. The following workflow ensures a comprehensive analysis.
Caption: Integrated workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organophosphorus compounds.[2] The presence of the spin-1/2 nucleus, ³¹P, which is 100% naturally abundant, provides a direct and highly sensitive probe into the chemical environment of the phosphorus atom.[3]
Why NMR?
-
³¹P NMR: Directly observes the phosphorus nucleus, providing information on its oxidation state and coordination environment through its chemical shift (δ). Coupling between phosphorus and adjacent protons (J-coupling) confirms connectivity.
-
¹H NMR: Provides information on the number and type of protons in the molecule. P-H coupling constants are invaluable for identifying protons on carbons adjacent to the phosphorus atom.
-
¹³C NMR: Determines the number and type of carbon environments. P-C coupling provides definitive evidence of the carbon-phosphorus bond framework.
Protocol 1: NMR Analysis of Organophosphorus Compounds
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Chloroform-d is a common choice for its good solubilizing power and well-separated solvent peak.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C) if quantitative analysis is required. For ³¹P NMR, 85% H₃PO₄ is often used as an external standard (δ = 0 ppm).
-
Cap the tube and gently invert to ensure complete dissolution.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Tune and shim the spectrometer for the specific sample and solvent.
-
For ¹H NMR: Acquire data with a spectral width of ~16 ppm, a relaxation delay (d1) of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
For ¹³C NMR: Acquire data with proton decoupling, a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans.
-
For ³¹P NMR: Acquire data with proton decoupling, a spectral width of ~200 ppm centered around the expected chemical shift, a relaxation delay of 5 seconds, and accumulate 64-128 scans.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the solvent or internal standard peak.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) to assemble the molecular structure.
-
Expected NMR Data
| Compound | Technique | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| Bis(2,4,4-trimethylpentyl)phosphinic Acid | ³¹P NMR | ~ +50 to +60 (in CDCl₃) | N/A |
| ¹H NMR | 0.9-1.5 (m, CH₃, CH₂, CH) | J(P,H) ≈ 10-15 Hz for adjacent CH₂ | |
| ¹³C NMR | 25-55 (multiple signals for alkyl chain) | J(P,C) ≈ 50-100 Hz for C directly bonded to P |
Note: Exact chemical shifts can vary based on solvent and concentration.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. For volatile and thermally stable compounds like phosphines, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally labile compounds like phosphinic acids, Electrospray Ionization (ESI-MS) is the preferred method.[4]
Why MS?
-
Molecular Ion Peak (M⁺ or [M+H]⁺): Provides the molecular weight of the compound, offering a direct confirmation of its identity. High-resolution MS can provide the exact mass, which helps determine the elemental formula.
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization provides a "fingerprint" that can confirm its structure. The fragmentation of organophosphorus compounds often involves the cleavage of P-C bonds.[5]
Protocol 2: GC-MS Analysis of Volatile Phosphine Products
This protocol is suitable for analyzing this compound and other volatile impurities or byproducts.
Caption: Workflow for GC-MS analysis of phosphine products.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
-
Instrument Setup (Typical GC-MS System):
-
GC Conditions:
-
Injector: 250°C, Split ratio 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[6]
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Oven Program: Start at 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. This program should be optimized based on the volatility of the expected products.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺). For this compound (C₈H₁₉P), the expected monoisotopic mass is 146.12.
-
Analyze the fragmentation pattern. Expect losses of alkyl fragments (e.g., C₄H₉, C₈H₁₇).
-
Gas Chromatography (GC): Purity Assessment and Quantification
While GC-MS is excellent for identification, dedicated GC systems with phosphorus-selective detectors offer superior sensitivity and selectivity for quantifying organophosphorus compounds in complex mixtures.[7]
Why GC with Selective Detection?
-
Flame Photometric Detector (FPD): Highly selective for phosphorus and sulfur-containing compounds. It provides excellent sensitivity for trace-level impurity analysis.
-
Nitrogen-Phosphorus Detector (NPD): Also known as a thermionic specific detector (TSD), it is extremely sensitive to compounds containing nitrogen and phosphorus.[6]
-
Quantitative Accuracy: When calibrated with appropriate standards, GC-FPD/NPD allows for precise determination of product purity and the quantification of phosphorus-containing impurities.
Protocol 3: Purity Analysis by GC-FPD
-
Sample and Standard Preparation:
-
Prepare the sample as described in the GC-MS protocol (1 mg/mL).
-
Prepare a series of calibration standards of a certified reference material at concentrations bracketing the expected sample concentration (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL).
-
-
Instrument Setup (GC with FPD):
-
Use the same GC conditions (injector, column, oven program) as described in the GC-MS protocol to allow for correlation of retention times.
-
FPD Detector: Set temperature to 250°C. Optimize hydrogen, air, and makeup gas flows according to the manufacturer's recommendations for the phosphorus filter.
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve (peak area vs. concentration).
-
Inject the sample.
-
Calculate the purity of the main peak using the calibration curve. Purity is often expressed as area percent: (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Identify and quantify any phosphorus-containing impurities.
-
Conclusion
The analytical methods detailed in this note—NMR spectroscopy, mass spectrometry, and gas chromatography—form a powerful and essential toolkit for any scientist working with this compound and its derivatives. NMR provides the definitive structural proof, MS confirms the molecular weight, and GC with selective detection offers a robust method for assessing purity and quantifying impurities. By employing this integrated workflow, researchers can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
-
Koskela, H., & Kolehmainen, E. (2010). Use of NMR techniques for toxic organophosphorus compound profiling. Journal of Chromatography B, 878(17-18), 1365-1381. [Link]
-
Norman, K., & Harris, N. (2000). Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods. Journal of Agricultural and Food Chemistry, 48(9), 4066-4070. [Link]
-
Norman, K., & Harris, N. (2000). Gas Chromatography−Mass Spectrometry Determination of Phosphine Residues in Stored Products and Processed Foods. Journal of Agricultural and Food Chemistry, 48(9), 4066–4070. [Link]
-
Szymański, W. W., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 1046–1052. [Link]
-
Buttler, T., et al. (2015). Determination of phosphine and other fumigants in air samples by thermal desorption and 2D heart-cutting gas chromatography with synchronous SIM/Scan mass spectrometry and flame photometric detection. Analytical and Bioanalytical Chemistry, 407(23), 7085-7095. [Link]
-
CVUA Stuttgart. (2014). Analysis of Phosphine in Dried Foodstuffs via Headspace-GC-MSD. Aspects of Food Control and Animal Health. [Link]
-
Szymański, W. W., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(3), 1046–1052. [Link]
-
Hsieh, Y.-T., et al. (2021). Method development for the determination of phosphine residues in foods. Journal of Food and Drug Analysis, 29(1), 168-178. [Link]
-
ResearchGate. ³¹P NMR chemical shifts for various types of organophosphorus esters. [Link]
-
Szymański, W. W., et al. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters. [Link]
-
Weidner, J., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Omega, 8(28), 25291–25301. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of this compound: From Synthesis to Industrial Applications. [Link]
-
Williams, D. H., et al. (1968). Mass spectrometry. XXIV. A study of the reactions induced in triphenylphosphine, triphenylphosphine oxide, and related substances upon electron impact. Journal of the American Chemical Society, 90(19), 5140–5145. [Link]
-
Liu, Y., et al. (2017). Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants. Journal of Visualized Experiments, (128), e56411. [Link]
-
Wada, Y., & Kiser, R. W. (1964). Mass Spectrometric Study of Phosphine and Diphosphine. Inorganic Chemistry, 3(2), 174–177. [Link]
- Google Patents. (2012). CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.
-
Turner, A. M., et al. (2020). A photoionization mass spectroscopic study on the formation of phosphanes in low temperature phosphine ices. Physical Chemistry Chemical Physics, 22(35), 19639-19648. [Link]
- Google Patents. (2014). CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process.
- Google Patents. (2011). Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.
-
Agilent Technologies. (2021). Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Application Note. [Link]
-
Bar-Or, Y., & Gutman, A. (1984). Sampling and analytical methods for phosphine—a review. American Industrial Hygiene Association Journal, 45(9), 621-625. [Link]
-
Liu, Y., et al. (2011). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. Journal of Chromatographic Science, 49(7), 537–542. [Link]
-
U.S. Environmental Protection Agency. (1984). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Use of NMR techniques for toxic organophosphorus compound profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Purification Methods for 2,4,4-trimethylpentylphosphine
Welcome to the technical support center for 2,4,4-trimethylpentylphosphine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile organophosphorus intermediate. High purity is paramount for achieving desired reactivity and selectivity in downstream applications, from catalysis to the synthesis of specialized ligands.[1] This document provides in-depth, field-proven answers to common challenges encountered during the purification and handling of this reagent.
PART 1: Critical Safety & Handling Protocols
Alkylphosphines as a class demand rigorous adherence to safety protocols due to their reactivity and potential hazards.[2] Before any purification attempt, it is imperative to understand and implement the following measures.
Q: Why is this compound considered a hazardous reagent?
A: this compound is a reactive alkylphosphine. The primary hazards stem from three key properties:
-
Pyrophoric/Air-Reactive Nature: Similar to other electron-rich alkylphosphines, it can be sensitive to atmospheric oxygen.[3][4] The lone pair on the phosphorus atom is readily oxidized, an exothermic reaction that can lead to spontaneous ignition in air, especially when dispersed on a high-surface-area material.
-
Corrosivity: Alkylphosphines are capable of causing severe damage to living tissues upon contact.[2]
-
Toxicity: Inhalation, ingestion, or skin contact can be harmful.[5][6]
Q: What is the mandatory Personal Protective Equipment (PPE) for handling this phosphine?
A: A comprehensive PPE strategy is non-negotiable.
-
Body: A flame-resistant lab coat is essential.[2] For transfers of larger quantities, a chemical-resistant apron should be worn over the lab coat.
-
Hands: Use dual-glove protection. An inner flame-resistant glove liner with an outer pair of chemical-resistant chloroprene or nitrile gloves is recommended.[2]
-
Eyes/Face: ANSI Z87.1-compliant safety glasses are the minimum requirement.[2] When a splash hazard exists, safety goggles or a full-face shield must be used.[5][7]
Q: How must this compound be stored and handled to prevent degradation and ensure safety?
A: All handling and storage must be performed under an inert atmosphere (e.g., high-purity nitrogen or argon) to prevent oxidation.[2][3]
-
Handling: All transfers and reactions should be conducted in a glove box or using Schlenk line techniques with properly dried and degassed solvents and glassware.[2][4]
-
Storage: The reagent should be stored in a tightly sealed, clearly labeled container (e.g., a Sure/Seal™ bottle). The container cap should be further sealed with Parafilm or electrical tape.[3] Store in a flammable storage cabinet or a refrigerator rated for flammable materials, away from all oxidizers.[2]
PART 2: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the purity and stability of this compound.
Q: What are the most common impurities in a crude sample of this compound?
A: Impurities typically arise from the synthesis precursors and side reactions. The most prevalent are:
-
This compound Oxide: This is the primary degradation product resulting from exposure to air/oxygen.[3][8] Its presence is a key indicator of improper handling or storage.
-
Unreacted Precursors: Depending on the synthetic route, this could include diisobutylene or related olefin isomers.[9]
-
Over-alkylation Products: Synthesis can sometimes yield tris(2,4,4-trimethylpentyl)phosphine or related tertiary phosphines.[9]
-
Related Phosphinic Acids: Derivatives like bis(2,4,4-trimethylpentyl)phosphinic acid can be present, especially if the synthesis involved an oxidation step.[10][11][12]
Q: How can I definitively assess the purity of my phosphine sample?
A: The gold-standard technique is ³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance) spectroscopy . This method is highly sensitive and provides a clear window into all phosphorus-containing species in your sample.
-
Expertise: A pure sample of this compound will show a single characteristic peak in the typical alkylphosphine region. The corresponding phosphine oxide will appear at a significantly different chemical shift (further downfield). By integrating these peaks, you can precisely quantify the level of oxidation.
Q: My purified phosphine, which was a clear liquid, has become cloudy or contains a white precipitate after storage. What happened?
A: This is a classic sign of oxidation. The white precipitate is almost certainly this compound oxide, which is often a solid at room temperature and has poor solubility in the parent phosphine. This indicates a breach in your inert storage conditions—either a faulty seal on the container or the introduction of non-degassed solvent or air during a previous transfer. The integrity of the sample is compromised and it will require re-purification.
PART 3: Troubleshooting Guide for Purification
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Scenario 1: Low Purity After Synthesis
Q: My crude product is heavily contaminated with the corresponding phosphine oxide (>10%). What is the most effective purification method?
A: For significant oxide contamination in a thermally stable liquid phosphine, vacuum distillation is the most robust and scalable method.
-
Causality: Phosphine oxides are significantly less volatile than their corresponding phosphines due to the polar P=O bond, resulting in much higher boiling points. This large difference in boiling points allows for a clean separation. The vacuum is critical to lower the required temperature, thereby preventing thermal decomposition of the desired phosphine.[13]
Scenario 2: Problems During Vacuum Distillation
Q: I am attempting a vacuum distillation, but my product appears to be decomposing, indicated by charring or pressure instability. What is causing this?
A: This is likely due to excessive thermal stress. Consider these points:
-
Vacuum Level: Is your vacuum strong enough? For sensitive compounds, a high vacuum (<<1 mmHg) is necessary to keep the boiling temperature as low as possible. Check your pump and all seals for leaks.
-
Heating Method: Are you heating the flask too strongly or unevenly? Use a heating mantle with a stirrer for even heat distribution and raise the temperature slowly. Avoid direct flame or "hot spots."
-
Residence Time: Minimize the time the phosphine spends at high temperatures. A short-path distillation apparatus is ideal as it reduces the travel distance for the vapor and speeds up collection.
Q: My distillation yield is extremely low, even though my starting material was quantifiable by NMR. Where did my product go?
A: Besides decomposition, low yield can result from:
-
Incomplete Transfer: Due to the oily nature of the phosphine, significant material can remain adhered to the distillation flask. Ensure you allow adequate time for all material to distill over.
-
Leaks in the System: A poor vacuum will not only raise the boiling point but can also allow air to enter the system, oxidizing the hot phosphine vapor and converting it into non-volatile phosphine oxide, which remains in the distillation pot.
-
Cold Traps: Check your cold traps (if using liquid nitrogen). Highly volatile phosphines can sometimes be pulled past the condenser, especially under a very high vacuum.
Scenario 3: Challenges with Chromatographic Purification
Q: I tried to purify my phosphine using a standard silica gel column, but the recovered product was almost entirely phosphine oxide. How can I use chromatography successfully?
A: Standard silica gel is acidic and contains adsorbed oxygen and water, making it a highly effective medium for oxidizing phosphines. You must modify the standard procedure.
-
Trustworthiness Protocol:
-
Deactivate the Stationary Phase: Use alumina instead of silica, as it is generally less acidic. Crucially, the alumina must be rigorously dried (e.g., heated under vacuum) and stored under an inert atmosphere.
-
Degas All Solvents: The mobile phase must be thoroughly degassed using methods like sparging with nitrogen or argon, or through several freeze-pump-thaw cycles.
-
Run Under Inert Atmosphere: The column must be packed and run under a positive pressure of nitrogen or argon (flash chromatography). This prevents any atmospheric oxygen from coming into contact with the phosphine during the separation.
-
PART 4: Standard Operating Procedures (SOPs) & Data
SOP 1: Purification by Fractional Vacuum Distillation
-
System Preparation: Assemble a short-path distillation apparatus. All glassware must be oven- or flame-dried and cooled under a stream of nitrogen or argon.
-
Inert Transfer: Transfer the crude this compound to the distillation flask under inert atmosphere. Add a new, dried magnetic stir bar.
-
Establish Vacuum: Seal the system and slowly apply a high vacuum. Ensure all joints are properly sealed. A stable vacuum below 1 mmHg is recommended.
-
Heating & Fractionation: Begin stirring and slowly heat the distillation pot using a heating mantle.
-
Collection: Collect the purified phosphine in a receiving flask that has been pre-flushed with nitrogen or argon. The receiving flask should be cooled to aid condensation.
-
Termination & Storage: Once the distillation is complete, allow the system to cool to room temperature before backfilling with inert gas. Immediately transfer the purified liquid to a sealed storage vessel under a positive pressure of nitrogen or argon.
Data Summary Table
| Property | Value / Information | Source |
| Compound Name | This compound | |
| CAS Number | 82164-75-8 | [1] |
| Physical State | Colorless Liquid | [13] |
| Primary Hazard | Air-sensitive, potentially pyrophoric, corrosive | [2] |
| ³¹P NMR (phosphine) | ~ -40 to -60 ppm (Varies with solvent) | Typical range for alkylphosphines |
| ³¹P NMR (phosphine oxide) | ~ +40 to +60 ppm (Varies with solvent) | Typical range for alkylphosphine oxides |
PART 5: Visualized Purification Workflow
The following diagram outlines the decision-making process for purifying and handling crude this compound.
Caption: Decision workflow for the purification of this compound.
References
-
Exploring the Role of Gas Chromatography in Organophosphate Analysis. Drawell. [Link]
-
Gas-Liquid Chromatography of Organophosphorus Pesticides. Agricultural and Biological Chemistry, vol. 29, no. 8, 1965, pp. 784-788. [Link]
-
Alkylphosphines Safety Protocol. UNC Charlotte. [Link]
-
Bhattu, M., et al. Chromatographic techniques for the analysis of organophosphate pesticides with their extraction approach: a review (2015–2020). RSC Advances, vol. 11, no. 63, 2021, pp. 39965-39982. [Link]
-
Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
-
The Versatility of this compound: From Synthesis to Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET BASE CAMP 4 AMINE. Wilbur-Ellis Company. [Link]
-
Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC Advances, vol. 16, no. 2, 2026, pp. 1357-1367. [Link]
-
Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants. Journal of Visualized Experiments, no. 128, 2017, e56381. [Link]
- Wo, Shiming, et al. Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process.
-
Product Class 4: Alkylphosphines. Science of Synthesis, vol. 42, 2009, pp. 83-156. [Link]
-
Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. PubMed, 2026. [Link]
-
What are the storage conditions for phosphines for Staudinger ligation? ResearchGate. [Link]
- Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.
- Methods for recovering bis(2,4,4-trimethylpentyl) dithiophosphinic acid.
-
Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, vol. 10, 2014, pp. 2884-2935. [Link]
-
Dynamic crystallization processes of P-chiral phosphine oxides. University of Groningen Research Portal. [Link]
-
Product Class 15: Alkylphosphonic Acids and Derivatives. Science of Synthesis, vol. 42, 2009, pp. 681-784. [Link]
-
Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. ResearchGate. [Link]
-
Cocrystallization with Phosphine Oxide Derivatives as a Means of Modifying Photochemical Reactivity in the Solid State. Journal of the American Chemical Society, vol. 116, no. 6, 1994, pp. 2707-2708. [Link]
-
Turning regioselectivity into stereoselectivity: efficient dual resolution of P-stereogenic phosphine oxides through bifurcation of the reaction pathway of a common intermediate. PubMed, 2014. [Link]
-
SAFETY DATA SHEET 2,4-D Granules. Greenbook. [Link]
-
Preparation of primary and secondary alkyl phosphines from elemental phosphorus or phosphorus trichloride in organic solvents. ResearchGate. [Link]
-
ICSC 0496 - 2,2,4-TRIMETHYLPENTANE. International Labour Organization. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
2,2,4-TRIMETHYLPENTANE EXTRA PURE MSDS. Labogens. [Link]
-
Alkyl Phosphines as Reagents and Catalysts in Organic Synthesis. ResearchGate. [Link]
-
Reflux or Distillation for A level Chemistry || oxidising alcohols. YouTube. [Link]
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- 6. labogens.com [labogens.com]
- 7. cms9files.revize.com [cms9files.revize.com]
- 8. BJOC - Preparation of phosphines through C–P bond formation [beilstein-journals.org]
- 9. CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process - Google Patents [patents.google.com]
- 10. Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic ac ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06902E [pubs.rsc.org]
- 11. Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis of Bis(2,4,4-trimethylpentyl)phosphinic Acid (Cyanex 272)
Welcome to the technical support resource for the synthesis of bis(2,4,4-trimethylpentyl)phosphinic acid, a key reagent in hydrometallurgy and chemical analysis, commercially known as Cyanex 272.[][2] This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction outcomes. We will focus on the most prevalent and accessible laboratory method: the free-radical addition of a hypophosphite source to diisobutylene.[3][4][5]
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My overall yield is consistently low (<70%). What are the primary factors to investigate?
A low yield is the most common issue, often stemming from a combination of factors related to reaction kinetics, stoichiometry, and side reactions.
-
Causality: The synthesis is a free-radical chain reaction. Its efficiency depends on successful initiation, propagation, and minimizing premature termination or side reactions. The primary competing reaction is the formation of the monoalkylphosphinic acid byproduct.[6][7]
-
Troubleshooting Steps:
-
Initiator Inefficiency: The rate of radical generation is critical. If the initiator (e.g., azobisisobutyronitrile - AIBN, or a peroxide) is added all at once at a high temperature, it can decompose too quickly, leading to a burst of radicals that terminate each other rather than initiating the desired chain reaction.[6] Conversely, if the temperature is too low, the initiator decomposition will be too slow, stalling the reaction.
-
Suboptimal Stoichiometry: An insufficient excess of the alkene (diisobutylene) can lead to a higher proportion of the mono-substituted byproduct, as the phosphorus-centered radical is less likely to encounter a second alkene molecule.
-
Solution: Ensure a molar excess of diisobutylene relative to the sodium hypophosphite source. A ratio of 2.5:1 to 3:1 (diisobutylene:hypophosphite) is a common starting point.[7]
-
-
Reaction Time and Temperature: Insufficient reaction time or temperature will result in incomplete conversion. Most atmospheric pressure procedures require reflux temperatures (often in a solvent like acetic acid) for 8-12 hours or more.[3][8]
-
Solution: Monitor the reaction's progress. Taking aliquots for analysis (e.g., ³¹P NMR) can confirm the disappearance of starting material. If the reaction stalls, a small additional charge of initiator may be required.
-
-
Q2: I am observing a significant amount of mono(2,4,4-trimethylpentyl)phosphinic acid as a byproduct. How can I minimize its formation and remove it?
Formation of the monoalkyl species is the primary competing reaction and the main source of yield loss and purification challenges.[4][6]
-
Causality: This occurs when the intermediate monoalkylphosphinic acid radical does not react with a second molecule of diisobutylene before the reaction is terminated or worked up. This is favored when the local concentration of the alkene is low.
-
Minimization Strategy:
-
Alkene Excess: As mentioned in Q1, using a sufficient molar excess of diisobutylene is the most effective way to favor the formation of the desired dialkyl product.
-
Controlled Initiation: A steady, controlled generation of radicals (via staged initiator addition) prevents a high concentration of phosphorus radicals that might not have immediate access to alkene molecules.
-
-
Purification Strategy: The monoalkyl and dialkyl products have different acidities and steric hindrances, which can be exploited for separation.
-
Alkaline Wash: A carefully controlled wash with a dilute base (e.g., 4% NaOH solution) can selectively deprotonate and remove the more accessible and slightly more acidic monoalkylphosphinic acid into the aqueous phase.[7]
-
Precipitation: The larger steric hindrance of the desired bis(2,4,4-trimethylpentyl)phosphinic acid prevents it from forming certain complexes. One highly effective purification method involves precipitating the dialkyl product as a cobalt salt, leaving the monoalkyl impurity in the solution. The pure product can then be regenerated by treating the cobalt salt with a strong acid.[4]
-
Q3: The reaction seems to stall or proceed very slowly, even with staged initiator addition. What could be the issue?
A stalled reaction points directly to a problem with the radical chain propagation.
-
Causality: Radical reactions are sensitive to inhibitors. Trace impurities in reagents or the solvent can scavenge radicals, quenching the chain reaction.
-
Troubleshooting Steps:
-
Reagent Quality:
-
Diisobutylene: Commercial diisobutylene is a mixture of isomers (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).[9] While both can react, the presence of other isomeric olefins or inhibitors from the manufacturing process can be detrimental. Consider purifying the diisobutylene by distillation if purity is suspect.
-
Solvent: Ensure the solvent (e.g., acetic acid) is of sufficient purity and anhydrous.[3]
-
Initiator: Verify the age and storage conditions of your radical initiator. AIBN and peroxides have finite shelf lives and can degrade, reducing their effectiveness.
-
-
Atmosphere: While many modern procedures are robust enough to be run under atmospheric pressure without a strict inert atmosphere, the presence of excess oxygen can sometimes interfere.[3][8] If you continue to face issues, consider running the reaction under a nitrogen or argon atmosphere.
-
Q4: My final product purity is poor after initial workup. What are the best purification strategies?
Achieving high purity (>95%) often requires more than a simple acid/base wash.
-
Causality: The crude product is a mixture of the desired dialkyl acid, the monoalkyl acid, unreacted diisobutylene, and initiator byproducts. Their similar polarities can make chromatographic separation difficult.
-
Recommended Purification Workflow:
-
Initial Wash: Perform an alkaline wash (e.g., dilute NaOH) to remove the bulk of the monoalkylphosphinic acid and acidic impurities, followed by re-acidification of the organic layer with a mineral acid like H₂SO₄ or HCl.[4][7]
-
Cobalt Salt Precipitation: This is a highly effective method for isolating the sterically hindered dialkyl product.[4]
-
Dissolve the crude organic phase in a suitable solvent.
-
Add an aqueous solution of a cobalt salt (e.g., CoCl₂ or CoSO₄). A blue precipitate of the cobalt-dialkylphosphinate complex will form.
-
Filter and wash the precipitate thoroughly with water and a nonpolar solvent to remove impurities.
-
Regenerate the pure phosphinic acid by dissolving the precipitate in a solvent like ether and treating it with a strong acid (e.g., 10% H₂SO₄) until the blue color disappears.[4]
-
-
Final Cleanup: After regeneration, wash the organic phase with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[4]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and practical laboratory-scale synthesis method? The free-radical addition of sodium hypophosphite to diisobutylene in a solvent like acetic acid, initiated by AIBN or an organic peroxide, is the most widely adopted method. It avoids the use of highly toxic and flammable phosphine gas and can be performed at atmospheric pressure, simplifying the equipment requirements.[3][6][8]
Q2: What are the key safety precautions for this synthesis?
-
Reagents: Diisobutylene is flammable. Organic peroxides can be explosive and should be handled with care according to their specific safety data sheets. Acetic acid is corrosive.
-
Reaction: The reaction can be exothermic. Ensure adequate cooling and monitoring, especially during the initial heating and initiator addition phases.
-
Workup: Use a well-ventilated fume hood, especially when working with solvents and acids. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Q3: Which analytical techniques are best for monitoring reaction progress and assessing purity?
-
³¹P NMR Spectroscopy: This is the most powerful technique. The phosphorus nucleus is highly sensitive to its chemical environment, allowing for clear differentiation and quantification of the starting hypophosphite, the monoalkyl intermediate, and the final dialkylphosphinic acid product.[7][10]
-
Potentiometric Titration: The purity of the final product can be accurately determined by titrating a known mass of the acid with a standardized solution of NaOH.[4]
-
FT-IR Spectroscopy: Useful for confirming the presence of key functional groups, such as the P=O and O-H stretches, in the final product.[4]
Q4: Can this synthesis be performed without a pressure reactor? Yes. While older methods using phosphine gas often required high-pressure autoclaves[6][8], modern methods based on sodium hypophosphite are specifically designed to run at atmospheric pressure under reflux conditions, which significantly improves safety and accessibility.[3][8]
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Atmospheric Pressure Free-Radical Addition
This protocol is adapted from methodologies described in the literature.[3][8]
-
Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, add sodium hypophosphite (1.0 eq), acetic acid (as solvent), and diisobutylene (3.0 eq).
-
Initiation: Begin stirring and add 20% of the total azobisisobutyronitrile (AIBN, ~0.05 eq total) to the flask.
-
Reaction: Heat the mixture to reflux (typically 100-120 °C). Once refluxing, add the remaining 80% of the AIBN in four equal portions, one every 2 hours, via the dropping funnel (dissolved in a small amount of diisobutylene if necessary).
-
Completion: After the final addition of initiator, continue to reflux the mixture for an additional 4-6 hours to ensure complete reaction. The total reaction time is typically 10-12 hours.
-
Cooling & Workup: Allow the mixture to cool to room temperature. Proceed with the purification protocol below.
Protocol 2: Purification via Cobalt Salt Precipitation
This protocol is based on the method for purifying nonsymmetric dialkylphosphinic acids.[4]
-
Alkaline Wash: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of 4% (w/v) aqueous NaOH solution and shake vigorously for 5 minutes. Separate and discard the aqueous layer (this removes the majority of the monoalkylphosphinic acid).
-
Cobalt Precipitation: Add a 0.5 M CoCl₂ aqueous solution to the organic phase dropwise while shaking. A blue precipitate will form. Continue adding the cobalt solution until the formation of the precipitate ceases and the supernatant solution turns pink.
-
Filtration: Filter the slurry to collect the blue solid precipitate. Wash the filter cake thoroughly with deionized water until the filtrate is colorless, then wash with a small amount of a nonpolar solvent (e.g., hexane) to remove organic impurities.
-
Regeneration: Transfer the washed blue precipitate to a clean flask. Add ethyl ether (or another suitable organic solvent) and 10% aqueous H₂SO₄. Stir vigorously until the blue solid completely dissolves and the organic phase is clear.
-
Final Workup: Transfer the mixture to a separatory funnel. Separate the aqueous phase. Wash the organic phase sequentially with 10% H₂SO₄, followed by saturated NaCl solution until the aqueous wash is neutral (pH 6-7).
-
Drying and Evaporation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the pure bis(2,4,4-trimethylpentyl)phosphinic acid as a viscous liquid.
Section 4: Data and Visualizations
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale & Expected Outcome |
| Molar Ratio (Alkene:P-source) | 2.5:1 to 3:1 | A higher ratio favors the formation of the dialkyl product over the monoalkyl byproduct, increasing yield.[7] |
| Initiator (AIBN) Amount | 4-5 mol% (relative to P-source) | Sufficient for efficient initiation without excessive self-termination.[3] |
| Initiator Addition | Staged addition every 1-3 hours | Maintains a steady concentration of radicals, improving efficiency and preventing runaway reactions.[3][8] |
| Reaction Temperature | Reflux (~100-120 °C in acetic acid) | Ensures thermal decomposition of the initiator and adequate reaction kinetics. |
| Reaction Time | 8 - 12 hours | Allows the reaction to proceed to completion. Monitor with ³¹P NMR if possible.[3] |
| Purification pH (Alkaline Wash) | ~pH 11-12 (with dilute NaOH) | Selectively removes the more acidic monoalkyl byproduct into the aqueous phase.[7] |
Diagrams
Caption: Overall workflow for the synthesis and purification of the target product.
Caption: Decision tree for troubleshooting common synthesis problems.
Caption: Simplified overview of the free-radical addition mechanism.
Section 5: References
-
Wikipedia. Phosphine oxides. [Link]
-
Keglevich, G., et al. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(8), 1949. [Link]
-
Kim, S., et al. (2020). Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. Metals, 10(8), 1089. [Link]
-
Boyd, E. A. (1989). PHOSPHINIC ACID SYNTHESIS. University of Kent at Canterbury. [Link]
-
Wang, X., et al. (2013). Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure. Google Patents, CN102020673B.
-
Tehrani, Z. A., et al. (2019). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 15, 2492-2541. [Link]
-
Wang, X., et al. (2011). Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure. Google Patents, CN102020673A.
-
Hilliard, C. R., et al. (2020). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Catalysts, 10(11), 1251. [Link]
-
Jiangxi University of Science and Technology. (2014). Method for preparing bis(2,4,4-trimethyl pentyl) phosphinic acid. Google Patents, CN103772428A.
-
Kunming University of Science and Technology. (2014). Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process. Google Patents, CN103772429A.
-
Keglevich, G., et al. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]
-
Sun, X., et al. (2017). Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants. Journal of Visualized Experiments, (128), e56394. [Link]
-
Organic Chemistry Portal. Phosphinate or phosphinic acid derivative synthesis by substitution or addition. [Link]
-
Hilliard, C. R., et al. (2021). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Molecules, 26(17), 5163. [Link]
-
Chen, J., et al. (2022). Single-Stage Extraction and Separation of Co2+ from Ni2+ Using Ionic Liquid of [C4H9NH3][Cyanex 272]. Processes, 10(12), 2697. [Link]
-
Rauhut, M. M., & Currier, H. A. (1961). Oxidation of Secondary Phosphines to Secondary Phosphine Oxides. The Journal of Organic Chemistry, 26(11), 4626-4628. [Link]
-
Rauhut, M. M., et al. (1959). OXIDATION OF SECONDARY PHOSPHINES TO SECONDARY PHOSPHINE OXIDES. Journal of the American Chemical Society, 81(5), 1103-1107. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Comprehensive Guide to Diisooctylphosphinic Acid (CAS 83411-71-6) in Industrial Settings. [Link]
-
Keglevich, G. (2018). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. SciSpace. [Link]
-
Boyd, E. A. (1989). Phosphinic acid synthesis. University of Kent. [Link]
-
ZD CHEM. Bis(2,4,4-Trimethylpentyl)-Phosphinic Acid (ZD272,CAS NO 83411-71-6) instructions to use. [Link]
-
Kluczka, J., et al. (2020). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Molecules, 25(18), 4236. [Link]
-
Depuydt, D., et al. (2024). Effect of monothiophosphinic acid and phosphine sulfide impurities on the solvent extraction behavior of bis(2,4,4-trimethylpentyl)dithiophosphinic acid from sulfate and methanesulfonate media. RSC Advances, 14(1), 1-10. [Link]
-
Inno Pharmchem. Understanding Diisooctylphosphinic Acid: Properties, Synthesis, and Industrial Uses. [Link]
-
ResearchGate. Bis(2,4,4-trimethylpentyl) phosphinic acid. [Link]
-
ChemBK. Diisooctylphosphinic acid. [Link]
-
Ju, S., et al. (2017). Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures. Minerals, 7(5), 73. [Link]
-
ResearchGate. CYANEX 272 for the extraction and recovery of zinc from aqueous waste solution using a mixer-settler unit. [Link]
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Technical Support Center: Stability and Handling of 2,4,4-trimethylpentylphosphine
Welcome to the technical support center for 2,4,4-trimethylpentylphosphine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during its use in chemical synthesis and catalysis. Here, we provide in-depth answers to frequently asked questions and robust troubleshooting protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is unexpectedly low, and I suspect my this compound ligand is degrading. What is the most common cause?
Answer: The most probable cause of degradation for this compound is oxidation . As a trialkylphosphine, it is highly electron-rich and susceptible to oxidation by atmospheric oxygen, converting it into the corresponding this compound oxide (R₃P=O).[1][2] This reaction can be insidious, as even brief exposure to air during weighing or transfer can introduce enough oxygen to compromise a sensitive catalytic reaction.
The resulting phosphine oxide possesses fundamentally different electronic and steric properties compared to the parent phosphine.[1] It is no longer an effective σ-donor ligand for most transition metal catalysts, leading to a dramatic decrease in catalytic activity and, consequently, poor or no product yield.[3][4]
Q2: How can I definitively confirm if my this compound has oxidized?
Answer: The most reliable and direct method for identifying phosphine oxidation is ³¹P NMR spectroscopy .[3] Phosphorus is a spin-active nucleus (I = 1/2) with a 100% natural abundance, making this technique highly sensitive. The phosphorus atom in the trivalent phosphine (P(III)) has a characteristic chemical shift that is significantly different from the pentavalent phosphine oxide (P(V)).
You can assess the purity of your ligand by taking a ³¹P NMR spectrum of a sample handled under strictly anaerobic conditions. The appearance of a new peak, typically shifted significantly downfield, is a clear indicator of oxidation.
Data Presentation
Table 1: Representative ³¹P NMR Chemical Shift Data
| Compound | Phosphorus Oxidation State | Typical Chemical Shift Range (δ, ppm) | Notes |
| This compound | P(III) | -30 to -50 | The exact shift can vary with solvent. This upfield region is characteristic of trialkylphosphines. |
| This compound oxide | P(V) | +40 to +60 | This significant downfield shift is the hallmark of oxidation to the phosphine oxide.[3][5] |
Note: These are typical ranges. It is recommended to run a spectrum of a fresh, verified standard for precise comparison.
Q3: What are the correct procedures for handling and storing this compound to prevent degradation?
Answer: Preventing degradation is paramount and requires strict adherence to air-free techniques. Trialkylphosphines are notoriously air-sensitive and must be handled accordingly.[4]
Experimental Protocols
Protocol 1: Inert Atmosphere Handling
-
Preparation: All glassware (syringes, Schlenk flasks, cannulas) must be oven-dried (>120 °C) or flame-dried under vacuum and allowed to cool under an inert atmosphere (high-purity Argon or Nitrogen).
-
Environment: Perform all manipulations, including weighing and solution preparation, inside a glovebox with low oxygen (<10 ppm) and moisture levels. If a glovebox is unavailable, use standard Schlenk line techniques.
-
Solvents: Utilize anhydrous, deoxygenated solvents. Solvents should be purified using a solvent purification system (SPS) or by distillation over an appropriate drying agent and thoroughly sparged with an inert gas before use.
-
Transfer: Use gas-tight syringes or stainless steel cannulas for liquid transfers. Never open a container of the phosphine directly to the atmosphere.
Data Presentation
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by atmospheric O₂.[2][6] |
| Temperature | Cool (<15 °C), dark place | Reduces the rate of potential decomposition pathways.[7] |
| Container | Tightly sealed container with a Teflon-lined cap | Prevents ingress of air and moisture.[8][9] |
| Purity Check | Periodically via ³¹P NMR | Ensures long-term integrity, especially for older stock. |
Q4: My phosphine is handled under inert conditions, but my reaction is still problematic. Are there other, less common, degradation pathways?
Answer: While oxidation is the primary concern, other degradation mechanisms can occur under specific reaction conditions, though they are generally less frequent.
-
P-C Bond Cleavage: Under harsh conditions, cleavage of the phosphorus-carbon bond can occur. This is typically promoted by strong reducing agents (e.g., alkali metals like lithium) or can be induced by certain transition metal centers, particularly at elevated temperatures.[10][11][12] This pathway is less common in standard catalytic cycles but should be considered if your reaction involves forcing conditions.
-
Interaction with Electrophiles: As a strong nucleophile, this compound can react with electrophilic reagents in your reaction mixture, leading to the formation of phosphonium salts.[13][14] This is a stoichiometric reaction that consumes the ligand, rendering it unavailable for the catalytic cycle.
Troubleshooting Guides
Guide 1: Low or No Product Formation
If you observe low catalytic turnover, it is crucial to systematically diagnose the potential source of the failure. The following workflow can help pinpoint the issue, starting with the most common culprits.
Mandatory Visualization
Caption: A decision tree to guide the troubleshooting process for low catalytic turnover.
Guide 2: The Primary Degradation Pathway
Understanding the mechanism of degradation is key to preventing it. The primary stability issue for this compound is its reaction with molecular oxygen.
Mandatory Visualization
Caption: The oxidative degradation of the phosphine ligand to its inactive oxide form.
References
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- 7. Bis(2,4,4-trimethylpentyl)phosphinic Acid | 83411-71-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 8. biosynth.com [biosynth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Mechanism of phosphorus-carbon bond cleavage by lithium in tertiary phosphines. An optimized synthesis of 1,2-Bis(phenylphosphino)ethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of Phosphorus-Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane [openresearch-repository.anu.edu.au]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Deactivation with Phosphine Ligands
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming catalyst deactivation, with a specific focus on the crucial role of phosphine ligands. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Introduction: Understanding the Fragility of Catalytic Systems
Homogeneous catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity.[1] However, the catalyst, often a precious metal complex, is susceptible to various deactivation pathways that can halt a reaction prematurely. Phosphine ligands are essential components of many catalytic systems, profoundly influencing their stability and reactivity.[1][2] Understanding how to select and utilize these ligands is key to maintaining a robust and efficient catalytic cycle.
This guide is structured to help you diagnose and solve common problems related to catalyst deactivation. We will explore the primary mechanisms of deactivation and provide actionable strategies to mitigate them through the judicious choice and application of phosphine ligands.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, and I see a black precipitate. What is happening?
A1: The formation of a black precipitate is a classic sign of catalyst decomposition, often referred to as "palladium black" in the context of palladium catalysis.[3][4] This indicates that the metal center has agglomerated and precipitated out of the solution, rendering it catalytically inactive.
Causality: This typically occurs when the phosphine ligand fails to adequately stabilize the metal center. Several factors can contribute to this:
-
Inappropriate Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the metal center coordinatively unsaturated and prone to aggregation.[5]
-
Ligand Degradation: The phosphine ligand itself can decompose under the reaction conditions, leaving the metal unprotected.
-
High Temperatures: Elevated temperatures can accelerate both ligand degradation and metal agglomeration.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst precipitation.
Q2: My phosphine ligand seems to be degrading. What are the common decomposition pathways?
A2: Phosphine ligands can undergo several decomposition reactions, leading to loss of catalytic activity. The most common pathways include oxidation, P-C bond cleavage, and the formation of unreactive phosphonium salts.[7]
-
Phosphine Oxidation: Tertiary phosphines are susceptible to oxidation, forming phosphine oxides.[7] This is a significant issue as phosphine oxides are generally poor ligands and their formation is thermodynamically favorable.[7][8] While some phosphine oxides have been found to act as stabilizing ligands in specific cases, this is not the norm.[9]
-
P-C Bond Cleavage: The phosphorus-carbon bond can be cleaved under certain reaction conditions, particularly at elevated temperatures or in the presence of strong bases or metals.[10][11][12][13][14] This can lead to the formation of various byproducts and catalyst deactivation.
-
Phosphonium Salt Formation: In some cases, arylphosphine complexes can undergo reductive elimination to form phosphonium salts, which disrupts the catalytic cycle.[7][14]
Q3: How do the steric and electronic properties of a phosphine ligand affect catalyst stability?
A3: The steric and electronic properties of a phosphine ligand, often described by Tolman's cone angle and electronic parameter, are critical in determining the stability and reactivity of the catalyst.[7][14][15]
-
Steric Bulk (Cone Angle): Larger, bulkier ligands can protect the metal center from unwanted side reactions and prevent the formation of inactive dimeric or oligomeric species.[16] They can also promote the desired reductive elimination step in many cross-coupling reactions.[6]
-
Electronic Properties: Electron-rich phosphines, such as trialkylphosphines, increase the electron density on the metal center.[17] This can facilitate the oxidative addition step, which is often rate-limiting, and generally leads to more stable metal-ligand bonds.[2]
Table 1: Properties of Common Phosphine Ligands
| Ligand | Tolman Cone Angle (°) | Tolman Electronic Parameter (νCO, cm⁻¹) | Key Features |
| PPh₃ | 145 | 2068.9 | Common, air-stable, but can be prone to P-C bond cleavage.[14][17] |
| PCy₃ | 170 | 2056.4 | Bulky, electron-rich, good for Suzuki and Heck couplings.[18] |
| P(t-Bu)₃ | 182 | 2056.1 | Very bulky and electron-rich, highly active but air-sensitive.[5][14][17] |
| Xantphos | 158 | Not readily available | Bidentate, large bite angle, suppresses β-hydride elimination. |
| Buchwald Ligands | Variable (generally large) | Variable (electron-rich) | Bulky, electron-rich biaryl phosphines, highly active in C-N and C-O couplings.[19] |
Troubleshooting Guide: From Diagnosis to Solution
This section provides a more in-depth, problem-oriented approach to overcoming catalyst deactivation.
Problem 1: Sluggish or Incomplete Reaction
Symptoms: The reaction proceeds slowly or stops before full conversion of the starting material.
Possible Causes & Solutions:
-
Suboptimal Ligand Choice: The electronic or steric properties of the ligand may not be suitable for the specific transformation.[6]
-
Catalyst Inhibition: A product or byproduct of the reaction may be coordinating to the metal center and inhibiting the catalyst.
-
Solution: Analyze the reaction mixture by techniques like NMR or mass spectrometry to identify potential inhibitors. Adjusting the reaction conditions (e.g., temperature, concentration) may help to disfavor inhibitor binding.
-
-
Formation of Off-Cycle, Unreactive Species: The catalyst may be diverted into a stable, unreactive complex that does not participate in the main catalytic cycle.[6][20]
-
Solution: This can often be addressed by modifying the ligand structure. For instance, bidentate ligands with a large bite angle can prevent the formation of certain inactive species.
-
Experimental Protocol: Ligand Screening for a Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening different phosphine ligands to optimize a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligands (4 mol%)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Set up a parallel array of reaction vials under an inert atmosphere.
-
To each vial, add the aryl halide, boronic acid, and base.
-
In separate stock solutions, pre-mix the palladium precatalyst and each phosphine ligand in the anhydrous solvent.
-
Add the catalyst/ligand solution to the corresponding reaction vial.
-
Seal the vials and place them in a pre-heated reaction block.
-
Monitor the reaction progress at regular intervals using a suitable analytical technique (e.g., GC, LC-MS).
-
Compare the reaction rates and final conversions to identify the optimal ligand.
Problem 2: Ligand Degradation via P-C Bond Cleavage
Symptoms: Formation of phosphorus-containing byproducts, loss of catalytic activity over time.
Mechanism & Prevention:
P-C bond cleavage can occur through several mechanisms, including oxidative addition of the P-C bond to the metal center, followed by reductive elimination.[7]
Caption: A simplified mechanism for P-C bond cleavage.
Preventative Measures:
-
Use of Bulky Ligands: Sterically demanding ligands can disfavor the intramolecular oxidative addition step required for P-C bond cleavage.[13] The bulky substituents create a steric shield around the P-C bond.
-
Chelating Ligands: Bidentate phosphine ligands (diphosphines) are often more resistant to P-C bond cleavage due to the chelate effect, which imparts greater stability to the metal-ligand complex.[21]
-
Lower Reaction Temperatures: As with many decomposition pathways, lowering the reaction temperature can significantly reduce the rate of P-C bond cleavage.
Problem 3: Catalyst Deactivation by Oxidation
Symptoms: The reaction is sensitive to air, and exposure to oxygen leads to a rapid loss of activity.
Mechanism & Prevention:
Many electron-rich phosphines are highly sensitive to air and can be readily oxidized to the corresponding phosphine oxide.[2][5]
Preventative Measures:
-
Rigorous Inert Atmosphere: All reactions involving air-sensitive phosphines should be performed under a strictly inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques.
-
In Situ Generation: For highly air-sensitive ligands, consider generating them in situ from a more stable precursor, such as a phosphonium salt.
Experimental Protocol: Handling Air-Sensitive Phosphine Ligands
-
Solvent Degassing: Thoroughly degas all solvents by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.
-
Glovebox Use: Whenever possible, handle solid air-sensitive ligands and prepare catalyst solutions inside a glovebox.
-
Schlenk Techniques: If a glovebox is not available, use Schlenk flasks and cannulation techniques for transferring solutions under a positive pressure of inert gas.
-
Precatalyst Choice: Use air-stable precatalysts that can be activated in situ.
Conclusion: The Power of Ligand Design
Overcoming catalyst deactivation is a critical aspect of developing robust and reliable catalytic processes. Phosphine ligands are not merely spectators in the catalytic cycle; they are active participants that dictate the stability, activity, and selectivity of the catalyst.[21] By understanding the common deactivation pathways and the principles of ligand design, researchers can effectively troubleshoot and optimize their reactions. The strategic selection of phosphine ligands, based on their steric and electronic properties, is a powerful tool for preventing catalyst decomposition and achieving successful catalytic transformations.
References
-
Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane. ResearchGate. [Link]
-
Mechanism of phosphorus-carbon bond cleavage by lithium in tertiary phosphines. An optimized synthesis of 1,2-Bis(phenylphosphino)ethane. PubMed. [Link]
-
Mechanism of Phosphorus-Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane. ANU Open Research. [Link]
-
Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts. ACS Publications. [Link]
-
Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes. ACS Publications. [Link]
-
Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. RSC Publishing. [Link]
-
Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. PMC - NIH. [Link]
-
Phosphines. Chemistry LibreTexts. [Link]
-
Activation and deactivation of neutral palladium(II) phosphinesulfonato polymerization catalysts. IRIS - UNISA. [Link]
-
Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. RSC Publishing. [Link]
-
Synthesis and applications of high-performance P-chiral phosphine ligands. PMC - NIH. [Link]
-
Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]
-
Role of Sterics in Phosphine-Ligated Gold Clusters. RSC Publishing. [Link]
-
Role of Sterics in Phosphine-Ligated Gold Clusters. ResearchGate. [Link]
-
Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. ResearchGate. [Link]
-
Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Utrecht University - UU Research Portal. [Link]
-
Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Publications. [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. [Link]
-
Reduction of phosphine oxides to phosphines. ResearchGate. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
-
Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. ResearchGate. [Link]
-
Organophosphorus Catalysis to Bypass Phosphine Oxide Waste. Radboud Repository. [Link]
-
Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. -ORCA - Cardiff University. [Link]
-
The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews (RSC Publishing). [Link]
-
Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. PMC - NIH. [Link]
-
Catalysts Deactivation, Poisoning and Regeneration. MDPI. [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]
-
Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation. Catalysis Science & Technology (RSC Publishing). [Link]
-
Coordination chemistry and catalysis with secondary phosphine oxides. RSC Publishing. [Link]
-
Metal-phosphine complex. Wikipedia. [Link]
-
The Role of Phosphine Ligands in Modern Catalysis. Boron Molecular. [Link]
-
Phosphine ligands and catalysis. Gessner Group. [Link]
-
The Deoxygenation of Phosphine Oxides under Green Chemical Conditions. ResearchGate. [Link]
-
Progress in -Phosphine Oxide- Catalysis. EPFL. [Link]
-
Palladium-Phosphine Catalysts. Heraeus Precious Metals. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Dalton Transactions (RSC Publishing). [Link]
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- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation and deactivation of neutral palladium(II) phosphinesulfonato polymerization catalysts [iris.unisa.it]
- 5. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of phosphorus-carbon bond cleavage by lithium in tertiary phosphines. An optimized synthesis of 1,2-Bis(phenylphosphino)ethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Phosphorus-Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane [openresearch-repository.anu.edu.au]
- 13. par.nsf.gov [par.nsf.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. researchgate.net [researchgate.net]
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- 20. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 21. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
Technical Support Center: 2,4,4-Trimethylpentylphosphine Ligands in Catalysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 2,4,4-trimethylpentylphosphine and its derivatives in catalytic applications. This guide is designed to provide in-depth, field-proven insights into potential side reactions, troubleshooting common experimental issues, and offering practical solutions to ensure the success of your research.
Section 1: Understanding this compound Ligands
This compound is a primary alkylphosphine that serves as a crucial building block for a variety of bulky, electron-rich phosphine ligands used in homogeneous catalysis[1][2]. The unique steric and electronic properties imparted by the bulky 2,4,4-trimethylpentyl group (a derivative of diisobutylene) are key to its function[2]. These ligands are strong σ-donors and have minimal π-acceptor capabilities, which significantly influences the electronic environment of the metal center they coordinate to[2]. This profile makes them highly effective in promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination, particularly in cross-coupling reactions[3][4].
However, the very reactivity that makes these ligands valuable also makes them susceptible to specific degradation pathways and side reactions that can impede catalytic performance. Understanding these potential issues is the first step toward effective troubleshooting.
Table 1: Comparative Properties of Bulky Alkylphosphine Ligands
While specific experimental values for all this compound derivatives are not always published, their properties can be understood in the context of other well-characterized bulky, electron-rich phosphines.
| Ligand | Common Abbreviation | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP), ν(CO) cm⁻¹ | Key Characteristics |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182° | 2056.1 | Extremely bulky and electron-rich; highly air-sensitive[5][6]. |
| Tricyclohexylphosphine | PCy₃ | 170° | 2056.4 | Very bulky and electron-rich; common in cross-coupling[5][7]. |
| Di(2,4,4-trimethylpentyl)phosphine Derivatives | - | Estimated > 170° | Estimated < 2060 | Highly bulky due to branched alkyl chains; strongly electron-donating; prone to oxidation[2]. |
| Triphenylphosphine | PPh₃ | 145° | 2068.9 | Moderately bulky, less electron-donating; common benchmark ligand[5][6]. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a bulky, electron-rich ligand like one derived from this compound?
The combination of significant steric bulk and strong electron-donating character is highly advantageous for many cross-coupling reactions. The high electron density on the phosphorus atom increases the electron density of the coordinated metal center, which facilitates the crucial oxidative addition step of the catalytic cycle, especially with challenging substrates like aryl chlorides[4]. The steric bulk helps to promote the final reductive elimination step, which forms the desired product and regenerates the active catalyst, while often suppressing unwanted side reactions like β-hydride elimination[3][4].
Q2: How should I handle and store this compound and its derivatives to prevent degradation?
These are trialkylphosphines and are highly sensitive to atmospheric oxygen[8]. Exposure to air will lead to rapid and irreversible oxidation to the corresponding phosphine oxide, which is catalytically inactive. All handling must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Store these ligands in a freezer (-20°C) under argon or nitrogen in a well-sealed container.
Q3: What is phosphine oxide, and why is its formation a critical problem?
Phosphine oxide is the phosphorus(V) compound formed when a phosphine is oxidized. For tris(2,4,4-trimethylpentyl)phosphine, the oxide is tris(2,4,4-trimethylpentyl)phosphine oxide[9]. The oxygen atom forms a strong P=O bond, and the lone pair of electrons on the phosphorus atom is no longer available to coordinate to the metal center. This renders the ligand inactive for catalysis[8][10]. Its formation not only consumes the active ligand but can also lead to the generation of ill-defined metal species that may promote catalyst deactivation.
Q4: Under what conditions might P-C bond cleavage occur with this type of ligand?
While the phosphorus-carbon bond is generally robust, it is not immune to cleavage under catalytic conditions[11]. P-C bond cleavage can be promoted by transition metals, particularly under harsh reaction conditions (e.g., high temperatures)[12][13]. For bulky alkylphosphines, this can occur via pathways like cyclometalation or other intramolecular activation mechanisms. This process is a known catalyst deactivation pathway, as it irreversibly alters the ligand structure and can lead to the formation of inactive metal complexes[13][14].
Section 3: Troubleshooting Guide
This section addresses specific experimental problems you may encounter.
Issue 1: Low or No Catalytic Activity
Question: My reaction is sluggish, stalls at low conversion, or has failed completely. I suspect an issue with my this compound-based ligand. What should I check?
Answer: Low or no catalytic activity is the most common issue and often traces back to the integrity of the ligand or the setup of the reaction. The primary culprits are ligand oxidation and impurities in the reaction system. Follow this diagnostic workflow to identify the root cause.
Caption: Diagnostic workflow for troubleshooting low catalytic activity.
Causality:
-
Ligand Integrity: A ³¹P NMR is the most direct method to assess your ligand's purity. Trialkylphosphines typically have a chemical shift (δ) between -30 and +20 ppm. The corresponding phosphine oxide will appear significantly downfield, often in the +40 to +50 ppm range. The presence of a major peak in the oxide region confirms degradation.
-
System Contamination: Even if your ligand is pure, residual oxygen or moisture in your solvents, reagents, or reaction vessel can rapidly oxidize it once the reaction begins. This is a common failure point in catalysis[8].
-
Reaction Conditions: Catalysis is sensitive to stoichiometry. An incorrect ligand-to-metal ratio can lead to the formation of inactive or unstable species[8]. Similarly, the choice of base and temperature can dramatically affect catalyst stability and turnover.
Issue 2: Catalyst Deactivation and Precipitation
Question: My reaction starts well but then stops, and I'm observing the formation of a black precipitate (e.g., palladium black). How does the phosphine ligand influence this?
Answer: This indicates catalyst deactivation and decomposition. While bulky alkylphosphines are designed to stabilize the metal center, several factors can undermine this stability.
-
Incorrect Ligand-to-Metal Ratio: Insufficient ligand (a low [L]:[M] ratio) can leave the metal center coordinatively unsaturated and prone to aggregation or decomposition. Conversely, an excessively high ratio can sometimes form inactive, multi-ligated metal complexes.
-
Ligand Degradation: As the active phosphine ligand is consumed (e.g., by oxidation), the [L]:[M] ratio drops, leading to catalyst instability and precipitation.
-
High Temperature: Elevated temperatures can accelerate ligand degradation or P-C bond cleavage, leading to the formation of highly reactive, ligand-free metal species that quickly decompose[8].
Solution:
-
Optimize Ligand:Metal Ratio: Carefully control the stoichiometry. For many Pd-catalyzed cross-couplings, a [L]:[Pd] ratio between 1.5:1 and 4:1 is optimal. See the table below for starting points.
-
Ensure Inert Conditions: Rigorously exclude air and moisture to prevent ligand oxidation during the reaction. See Protocol 2 for best practices.
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature. While this may slow the reaction rate, it can significantly improve catalyst lifetime.
Table 2: Recommended Starting Ligand:Metal Ratios for Pd-Catalysis
| Reaction Type | Typical Substrates | Recommended [L]:[Pd] Ratio | Rationale |
| Suzuki Coupling | Aryl Chlorides, Bromides | 2:1 to 4:1 | Ensures formation of active monoligated Pd(0)L species while maintaining stability[3]. |
| Buchwald-Hartwig Amination | Aryl Halides, Amines | 1.5:1 to 3:1 | Balances catalyst activity and stability; excess ligand can sometimes inhibit the reaction[15]. |
| Hydrophosphination | Alkenes, Phosphines | 2:1 to 3:1 | Stabilizes the active palladium-hydrido intermediate[2]. |
Issue 3: Poor Selectivity / Formation of Byproducts
Question: I am observing significant byproducts, such as dehalogenation of my aryl halide (Ar-H) or products from β-hydride elimination. How can I address this using my phosphine ligand?
Answer: The steric and electronic properties of your this compound ligand directly control the competition between the desired product-forming step (reductive elimination) and undesired side reactions.
-
Dehalogenation: This side reaction is often promoted by bases and can compete with the desired cross-coupling pathway[16]. Bulky, electron-rich ligands accelerate reductive elimination, helping it to out-compete dehalogenation[16]. If dehalogenation is severe, ensure your ligand is not degraded and consider using a weaker base (e.g., K₃PO₄ instead of NaOtBu).
-
β-Hydride Elimination: This is a common side reaction when working with substrates that have β-hydrogens (e.g., n-alkyl partners). The large steric footprint of this compound ligands creates a crowded environment around the metal center, which disfavors the planar geometry required for β-hydride elimination[3]. If this side reaction persists, it may indicate that the ligand is not bulky enough for the specific substrate combination or that the reaction temperature is too high.
Caption: Competing reaction pathways from the key Pd(II) intermediate.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Setting Up an Air-Sensitive Catalytic Reaction
Trustworthiness: This protocol incorporates self-validating steps, such as ensuring solvents are properly degassed, to minimize common failure modes related to atmospheric contamination.
-
Vessel Preparation: Flame-dry or oven-dry all glassware (reaction flask, condenser, etc.) and allow it to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagent Addition (Solids): In a glovebox or on a Schlenk line under positive inert gas pressure, add the metal precatalyst, the this compound ligand, substrates, and any solid base to the reaction flask.
-
Solvent Addition: Use anhydrous, degassed solvent. Solvents should be purified using a solvent system or be of the highest quality available and degassed by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles. Add the solvent to the reaction flask via cannula or a gas-tight syringe.
-
Liquid Reagent Addition: Add any liquid reagents via a gas-tight syringe.
-
Reaction Execution: Once all components are added, place the flask in a pre-heated oil bath or heating mantle. Stir the reaction under a positive pressure of inert gas for the required duration.
-
Monitoring: To monitor the reaction, carefully withdraw a small aliquot using a syringe under an inert atmosphere and quench it in a separate vial (e.g., with a small amount of solvent and exposure to air) before analysis by GC, LC-MS, or TLC.
Section 5: References
-
The Versatility of this compound: From Synthesis to Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
This compound | CAS 82164-75-8. (n.d.). Benchchem.
-
Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands. (2025, November). Benchchem.
-
P bond cleavage: Experimental and computational studies of the Michael addition/aryl migration of. (2022, March 4). Royal Society of Chemistry.
-
Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes. (2020, September 3). ACS Publications.
-
Measuring the electronic and steric effect of some phosphine ligands. (n.d.). The University of Manchester.
-
Nickel-catalyzed direct methylation of arylphosphines via carbon–phosphorus bond cleavage using AlMe3. (n.d.). Chemical Communications (RSC Publishing).
-
Phosphine oxide, tris(2,4,4-trimethylpentyl)-. (n.d.). PubChem.
-
Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. (2025, August 6). Request PDF - ResearchGate.
-
How to prevent dehalogenation in aryl bromide cross-coupling reactions. (n.d.). Benchchem.
-
A Comparative Guide to the Steric and Electronic Effects of Silylmethyl Phosphine Ligands. (2025). Benchchem.
-
Trialkylphosphine for MBH Reactions. (n.d.). Sigma-Aldrich.
-
Ligand design for cross-couplings: phosphines. (2024, January 10). YouTube.
-
Metal-phosphine complex. (n.d.). Wikipedia.
-
Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). TCI Chemicals.
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. (2017, March 6). PMC - NIH.
-
Progress in -Phosphine Oxide- Catalysis. (2020, April 24). EPFL.
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- 9. Phosphine oxide, tris(2,4,4-trimethylpentyl)- | C24H51OP | CID 93526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. epfl.ch [epfl.ch]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Nickel-catalyzed direct methylation of arylphosphines via carbon–phosphorus bond cleavage using AlMe3 - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 2,4,4-trimethylpentylphosphine Synthesis
Welcome to the technical support guide for the synthesis of 2,4,4-trimethylpentylphosphine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in your synthesis: the reaction temperature. The following sections offer solutions to common challenges and answers to frequently asked questions, ensuring you can navigate the nuances of this synthesis with confidence and achieve high yield and purity.
The synthesis of alkylphosphines, such as this compound and its common derivative bis(2,4,4-trimethylpentyl)phosphine, is highly sensitive to thermal conditions. These compounds are valuable intermediates, particularly as precursors to phosphinic acids used in critical industrial applications like solvent extraction for metal separation.[1] Temperature control is paramount as it directly dictates the balance between reaction kinetics and the prevalence of undesirable side reactions, including over-alkylation and thermal decomposition.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction temperature range for the synthesis of this compound?
The optimal temperature range is fundamentally tied to the synthetic route employed. For the common method involving the free-radical addition of a phosphine source (like PH₃) to diisobutylene (a mixture of 2,4,4-trimethylpentyl isomers), the temperature is dictated by the thermal decomposition rate of the radical initiator.
-
For reactions initiated by azobisisobutyronitrile (AIBN) , a typical temperature range is 60°C to 85°C .[2] In this range, AIBN decomposes at a suitable rate to sustain the radical chain reaction without being consumed too rapidly.
-
For syntheses utilizing a Grignard approach —reacting a Grignard reagent with a halophosphine—temperatures can vary more widely, from -10°C to ambient temperature , depending on the reactivity of the specific reagents.[4]
It is crucial to consult the initiator's technical data sheet for its half-life at various temperatures to select an appropriate starting point.
Q2: How does temperature specifically influence reaction yield and purity?
Temperature exerts a dual influence on the reaction outcome. According to the Arrhenius equation, increasing the temperature accelerates the reaction rate, which can be beneficial for throughput.[3] However, an excessively high temperature often leads to a decrease in selectivity and overall yield due to competing side reactions that have higher activation energies.
-
Low Temperatures (<60°C for AIBN): The reaction may be sluggish or fail to initiate altogether, resulting in low conversion of starting materials.
-
Optimal Temperatures (e.g., 70-80°C): This range typically provides a balance, achieving a reasonable reaction rate while minimizing the formation of byproducts.
-
High Temperatures (>90°C): At elevated temperatures, several issues can arise:
-
Catalyst/Initiator Decomposition: The initiator may decompose too quickly, terminating the reaction prematurely.[3]
-
Thermal Decomposition: Phosphines can undergo thermal degradation, leading to a complex mixture of products.[5][6][7]
-
Reduced Selectivity: Over-alkylation to form the tertiary phosphine, tris(2,4,4-trimethylpentyl)phosphine, becomes more prevalent.
-
The goal of optimization is to identify the temperature at which the rate of formation of the desired product is maximized relative to the rates of these undesirable pathways.
Q3: What are the primary byproducts to monitor when adjusting the reaction temperature?
When analyzing your reaction mixture (e.g., by ³¹P NMR), the presence and relative abundance of specific byproducts can provide clear indicators of suboptimal temperature conditions.
-
Bis(2,4,4-trimethylpentyl)phosphine Oxide: This is the most common impurity and results from the oxidation of the target phosphine by trace oxygen.[8][9] While not directly temperature-dependent, its presence underscores the need for rigorous inert atmosphere techniques at any temperature.
-
Tris(2,4,4-trimethylpentyl)phosphine: Formation of this tertiary phosphine suggests the reaction temperature is too high, promoting over-alkylation.[2]
-
Mono(2,4,4-trimethylpentyl)phosphine: Significant amounts of this primary phosphine often indicate that the reaction temperature is too low or the reaction time is insufficient, leading to incomplete conversion.[2]
-
Decomposition Products: A complex spectrum with multiple unidentifiable peaks may suggest thermal decomposition of the phosphine product at excessively high temperatures.[5]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: My reaction is extremely slow, with significant unreacted starting material after the expected reaction time.
-
Possible Cause: The reaction temperature is too low to overcome the activation energy barrier or to efficiently decompose the radical initiator.
-
Suggested Solution:
-
Verify Initiator Temperature Range: Confirm that your reaction temperature is appropriate for the chosen initiator. See the table below for common examples.
-
Incremental Temperature Increase: Raise the reaction temperature in 5-10°C increments. Monitor the reaction progress closely by taking aliquots for analysis (e.g., GC-MS or NMR).
-
Ensure Uniform Heating: Use a well-stirred oil bath or a heating mantle with a temperature controller to prevent cold spots within the reaction vessel.
-
| Initiator | Recommended Temperature Range (°C) | 10-Hour Half-Life Temp (°C) |
| Azobisisobutyronitrile (AIBN) | 60 - 85 | ~65 |
| Benzoyl Peroxide | 70 - 90 | ~73 |
| Di-tert-butyl Peroxide | 110 - 130 | ~125 |
Table 1: Temperature ranges for common radical initiators.
Problem: My primary impurity is the tertiary phosphine, tris(2,4,4-trimethylpentyl)phosphine.
-
Possible Cause: The reaction temperature is too high, favoring the second and third alkylation events over the desired mono- and di-alkylation. This is a classic selectivity issue where the rate of the undesirable reaction increases more rapidly with temperature than the desired one.
-
Suggested Solution:
-
Reduce Reaction Temperature: Decrease the temperature in 10°C increments. While this will slow the reaction, it should significantly improve the selectivity for the secondary phosphine.
-
Control Stoichiometry and Addition: In addition to lowering the temperature, consider the slow addition of the diisobutylene to the phosphine source to maintain a low concentration of the alkylating agent, further disfavoring over-alkylation.
-
Problem: The final isolated product is heavily contaminated with phosphine oxide.
-
Possible Cause: This is a critical issue of atmospheric control, not temperature. Tertiary phosphines are readily oxidized by atmospheric oxygen to the corresponding phosphine oxide.[8] This can occur during the reaction, workup, or purification.
-
Suggested Solution:
-
Solvent Degassing: All solvents must be rigorously degassed before use. The freeze-pump-thaw method (at least three cycles) is highly effective for removing dissolved oxygen.[8][10] Sparging with an inert gas like argon or nitrogen is a less effective but still necessary alternative.
-
Inert Atmosphere: The entire synthesis and workup must be conducted under a positive pressure of a high-purity inert gas (N₂ or Ar). Utilize Schlenk line techniques or a glovebox.[10]
-
Purification Considerations: When performing chromatography, use degassed solvents and consider deactivating the silica gel to prevent on-column oxidation.
-
Problem: The reaction mixture turns dark brown or black, and analysis shows a complex product mixture.
-
Possible Cause: The reaction temperature is far too high, leading to the thermal decomposition of the phosphine ligand or other components in the reaction.[3] Palladium-phosphine complexes, if used, can also decompose to form inactive palladium black at elevated temperatures.
-
Suggested Solution:
-
Immediate Temperature Reduction: Lower the reaction temperature significantly to find the thermal stability threshold of your system.
-
Screen Lower Temperatures: The optimal temperature is just below the onset of decomposition. A systematic screen (see experimental protocol below) is the most effective way to identify this window.
-
Ensure Efficient Stirring: Vigorous stirring is essential to prevent localized hot spots near the heating surface, which can cause decomposition even if the bulk temperature appears acceptable.[3]
-
Visualizing the Optimization Process
The relationship between temperature and reaction outcome, along with a logical troubleshooting workflow, can be visualized to guide experimental design.
Caption: The causal relationship between reaction temperature and key synthesis outcomes.
Caption: A troubleshooting workflow for diagnosing and solving common synthesis issues.
Experimental Protocol: Parallel Temperature Screening
This protocol provides a robust method for efficiently identifying the optimal reaction temperature.
-
Preparation:
-
In a glovebox or under a strong flow of inert gas, arrange an array of reaction vials (e.g., 8 mL) with stir bars in a multi-well heating block.
-
To each vial, add the phosphine source (e.g., a solution of PH₃ in a suitable solvent or a solid phosphine precursor) and the radical initiator (e.g., AIBN).
-
Seal each vial with a septum cap.
-
-
Reagent Addition:
-
Outside the glovebox, ensure the vials are under a positive pressure of inert gas using a manifold.
-
Using a syringe, add the degassed solvent (e.g., toluene) to each vial, followed by the diisobutylene.
-
-
Heating and Monitoring:
-
Place the vials in separate pre-heated heating blocks set to a range of temperatures (e.g., 60°C, 70°C, 80°C, 90°C).
-
Ensure vigorous stirring in all vials.
-
After set time points (e.g., 2, 6, and 18 hours), carefully take a small aliquot from each reaction vial under inert conditions.
-
Quench the aliquot (e.g., with a small amount of deuterated solvent for NMR) and analyze by ³¹P NMR and/or GC-MS to determine the conversion of starting material and the relative ratio of desired product to byproducts.
-
-
Analysis and Scale-Up:
-
Plot the yield and purity of this compound against temperature for each time point.
-
The optimal temperature is the one that provides the highest yield of pure product in a reasonable timeframe.
-
Once identified, this optimal temperature can be used for larger-scale reactions.
-
References
- Benchchem. (2025). Identifying and minimizing side reactions with phosphine ligands.
- ChemRxiv. (n.d.). Phosphine reactivity and its implications for pyrolysis experiments and astrochemistry.
- Grushin, V. V., et al. (n.d.). Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2).
- DTIC. (1990). The Adsorption and Thermal Decomposition of PH3 on Si(111)-(7x7).
- ResearchGate. (n.d.).
- Komiyaji, T., et al. (1980). Mechanism of thermal decomposition of trans-diethylbis(tertiary phosphine)palladium(II). Steric effects of tertiary phosphine ligands on the stability of diethylpalladium complexes. OSTI.GOV.
- Google Patents. (n.d.). Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process.
- ResearchGate. (n.d.).
- Benchchem. (2025). Troubleshooting common problems in Phosphorin synthesis.
- Google Patents. (n.d.). Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- NIH. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach.
- Google Patents. (n.d.). Method for preparing bis(2,4,4-trimethyl pentyl) phosphinic acid.
- ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines.
- Benchchem. (2025).
- JIANGXI SCI & TECH NORMAL UNIV. (2011). Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.
- University Digital Conservancy. (n.d.). Room Temperature Chemoselective Phosphine Oxide Reduction and Mechanism-Based Inhibitors of BioA.
- Melville, H. W., & Roxburgh, H. L. (1933). The thermal decomposition of phosphine by tungsten and molybdenum. Journal of the Chemical Society (Resumed).
- ResearchGate. (2015). The Synthesis of Heteroleptic Phosphines.
- MDPI. (n.d.). Process Design and Optimisation Analysis for the Production of Ultra-High-Purity Phosphine.
- Hays, H. R. (1968). Reaction of diethyl phosphonate with methyl and ethyl Grignard reagents. The Journal of Organic Chemistry, 33(9), 3690-3694.
- Reddit. (2019).
- Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
- Xiao, J., & Baillie, C. (2003). Catalytic Synthesis of Phosphines and Related Compounds. Current Organic Chemistry, 7(5), 479-503.
- Busacca, C. A., et al. (n.d.). Synthesis of electron-deficient secondary phosphine oxides and secondary phosphines: Bis[3,5-bis(trifluoromethyl)phenyl]phosphine oxide and bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Organic Syntheses.
-
ResearchGate. (n.d.). Effect of residence time on the Grignard exchange reaction at different temperatures. [Link]
Sources
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- 2. CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of thermal decomposition of trans-diethylbis(tertiary phosphine)palladium(II). Steric effects of tertiary phosphine ligands on the stability of diethylpalladium complexes (Journal Article) | OSTI.GOV [osti.gov]
- 7. 147. The thermal decomposition of phosphine by tungsten and molybdenum - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Hydrophosphination Reactions
Welcome to the Technical Support Center for Hydrophosphination Reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming phosphorus-carbon bonds. Hydrophosphination is a powerful, atom-economical method for synthesizing valuable organophosphorus compounds.[1][2] However, its practical application can be fraught with challenges, from sluggish reactions to undesired side products.
This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your hydrophosphination experiments. The information is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Troubleshooting Guide
Low Reaction Yield or No Reaction
Question: My hydrophosphination reaction is showing low conversion or failing to proceed. What are the likely causes and how can I address them?
Answer:
Low or no conversion in a hydrophosphination reaction can stem from several factors, ranging from catalyst inactivity to substrate-related issues. A systematic approach to troubleshooting is crucial.
1. Catalyst Selection and Activation:
-
Inappropriate Catalyst Choice: The catalytic activity is highly dependent on the nature of the unsaturated substrate (alkene, alkyne) and the phosphine. For electron-deficient substrates like acrylates, base-catalyzed or even catalyst-free methods at elevated temperatures can be effective.[3][4] For unactivated alkenes, more reactive catalyst systems, such as those based on early transition metals (e.g., Zr, Ti) or lanthanides, are often required.[1][3] Late transition metal catalysts (e.g., Ni, Pd, Pt) are also widely used, particularly for activated alkenes.[3][5][6]
-
Catalyst Precursor Activation: Many catalytic systems require an activation step to generate the active species. For instance, some copper(II) precatalysts need to be reduced in situ to the active copper(I) species.[7] Similarly, some late transition metal catalysts require the oxidative addition of the P-H bond to form a metal-hydrido-phosphido intermediate.[3] Ensure your protocol includes the necessary activation steps or consider using a pre-activated catalyst.
-
Catalyst Deactivation: Catalysts can deactivate through various pathways, including sintering of metal particles in heterogeneous systems or the formation of stable, inactive complexes in homogeneous catalysis.[8] The product phosphine itself can sometimes act as a ligand, poisoning the catalyst by blocking coordination sites.[5] If catalyst deactivation is suspected, consider increasing the catalyst loading, adding the catalyst in portions, or switching to a more robust catalytic system.
2. Reaction Conditions:
-
Temperature: Many hydrophosphination reactions require elevated temperatures to overcome activation barriers, especially with less reactive substrates.[1] However, excessive heat can lead to catalyst decomposition or unwanted side reactions. A systematic temperature screen is recommended to find the optimal balance.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. While some reactions can be performed neat, a solvent is often necessary to ensure homogeneity.[9] Aprotic solvents are generally preferred to avoid side reactions with the catalyst or reagents.
-
Atmosphere: Many hydrophosphination catalysts and phosphine reagents are sensitive to air and moisture. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Oxygen can oxidize the phosphine to the corresponding phosphine oxide, which is unreactive in hydrophosphination.
3. Substrate and Reagent Purity:
-
Impurities: Impurities in the substrate or phosphine can poison the catalyst. For example, trace amounts of water or other protic impurities can react with highly reactive organometallic catalysts. Purification of reagents and solvents is critical.
-
Inhibitors: Some commercial alkenes contain radical inhibitors (e.g., MEHQ).[10] If you are employing a radical-initiated hydrophosphination, these inhibitors must be removed prior to the reaction, typically by passing the alkene through a column of activated alumina.[10]
Experimental Protocol: Screening for Optimal Reaction Conditions
-
Set up a parallel array of small-scale reactions in sealed vials under an inert atmosphere.
-
Use a consistent amount of substrate, phosphine, and catalyst in each vial.
-
Vary one parameter at a time (e.g., temperature, solvent, catalyst loading).
-
Monitor the reaction progress at set time points using an appropriate analytical technique (e.g., ³¹P NMR, GC-MS).[11][12]
-
Analyze the results to identify the conditions that provide the highest conversion and selectivity.
Poor Regio- or Stereoselectivity
Question: My reaction produces a mixture of regioisomers (Markovnikov and anti-Markovnikov) or stereoisomers. How can I improve the selectivity?
Answer:
Controlling selectivity is a common challenge in hydrophosphination.[1] The regiochemical outcome is often dictated by the reaction mechanism, which in turn is influenced by the catalyst, substrate, and reaction conditions.
1. Regioselectivity (Markovnikov vs. anti-Markovnikov):
-
Mechanism is Key: The regioselectivity is a direct consequence of the reaction mechanism.
-
Radical reactions typically yield the anti-Markovnikov product.[3][10]
-
Base-catalyzed Michael additions to electron-poor alkenes also favor the anti-Markovnikov adduct.[3]
-
Metal-catalyzed reactions can provide either isomer depending on the metal and ligands. For instance, many late transition metal catalysts proceed via insertion of the alkene into a metal-phosphido bond, often leading to anti-Markovnikov products.[3][7] Conversely, some iron-catalyzed systems have been shown to selectively produce the Markovnikov product.[1]
-
-
Controlling Regioselectivity:
-
To favor the anti-Markovnikov product, consider using a radical initiator like AIBN or employing a base catalyst with an activated alkene.[3][10]
-
To achieve Markovnikov selectivity, a change in catalyst is often necessary. For example, with styrene derivatives, switching from an FeCl₂ precatalyst (which gives the anti-Markovnikov product) to FeCl₃ can favor the formation of the Markovnikov isomer.[1] Palladium-catalyzed hydrophosphorylation of alkynes also tends to yield the Markovnikov adduct.[6]
-
2. Stereoselectivity:
-
Enantioselectivity: Achieving high enantioselectivity requires the use of a chiral catalyst. This is a challenging area of research, and success is often limited to specific substrate classes.[1] The development of new chiral ligands is an active area of investigation.
-
Diastereoselectivity: In reactions involving alkynes, the formation of E or Z isomers is a key consideration. The stereochemical outcome is often dependent on the catalyst and reaction conditions. For example, some catalyst-free additions of diphenylphosphine to alkynes show high diastereoselectivity for the Z isomer.[4]
Visualizing Mechanistic Pathways to Regioisomers
Caption: Mechanistic pathways influencing regioselectivity in hydrophosphination.
Chemoselectivity Issues with Primary Phosphines
Question: I am using a primary phosphine (RPH₂) and obtaining a mixture of the secondary phosphine (single addition) and tertiary phosphine (double addition) products. How can I selectively form the secondary phosphine?
Answer:
Controlling the degree of phosphination with primary phosphines is a significant challenge due to the propensity for overfunctionalization.[1] The desired secondary phosphine product still contains a reactive P-H bond and can compete with the starting primary phosphine for the substrate.
Strategies for Selective Monohydrophosphination:
-
Stoichiometry Control: Using a stoichiometric excess of the primary phosphine relative to the unsaturated substrate can favor the formation of the secondary phosphine. A 2:1 ratio of RPH₂ to alkene is a good starting point.[1]
-
Careful Reaction Monitoring: The formation of the tertiary phosphine often begins after the complete consumption of the primary phosphine.[6] Therefore, careful monitoring of the reaction by ³¹P NMR spectroscopy is crucial. The reaction should be quenched as soon as the starting primary phosphine is consumed to maximize the yield of the secondary phosphine.
-
Catalyst Choice: Some catalytic systems exhibit a higher selectivity for the formation of the secondary phosphine. For example, certain triamidoamine-supported zirconium complexes have been shown to be effective for the selective monohydrophosphination of alkenes.[1]
-
Kinetic Profile: The kinetic profile of the reaction can be unusual. In some ytterbium-catalyzed systems, the formation of the tertiary phosphine only commences after all the primary phosphine has been converted to the secondary phosphine.[6] This provides a window of opportunity to isolate the desired secondary phosphine.
Experimental Protocol: Selective Synthesis of a Secondary Phosphine
-
Charge a reaction vessel with the unsaturated substrate under an inert atmosphere.
-
Add a solution of the primary phosphine (2 equivalents) and the catalyst in anhydrous solvent.
-
Maintain the reaction at the optimal temperature and monitor its progress every 30-60 minutes by taking a small aliquot and analyzing it by ³¹P NMR.
-
Once the peak corresponding to the starting primary phosphine disappears, and before the peak for the tertiary phosphine becomes significant, quench the reaction by cooling it down and removing the catalyst (if heterogeneous) or by adding a suitable quenching agent.
-
Isolate the secondary phosphine product using appropriate purification techniques (e.g., chromatography, distillation).
Frequently Asked Questions (FAQs)
Q1: Can I run a hydrophosphination reaction without a catalyst?
A1: Yes, under certain conditions. The P-H bond can add across unsaturated C-C bonds without a catalyst, especially with activated substrates like Michael acceptors (e.g., acrylonitrile).[3][5] These reactions are often promoted by heat or UV irradiation, which can initiate a radical mechanism.[3][10] However, for unactivated or sterically hindered substrates, a catalyst is generally required to achieve reasonable reaction rates and yields.[1][6]
Q2: My phosphine reagent appears to be degrading. What could be the cause?
A2: Primary and secondary phosphines are susceptible to oxidation by air to form phosphine oxides. It is crucial to handle these reagents under an inert atmosphere and use degassed solvents. Additionally, some phosphines can undergo disproportionation or other side reactions, especially at elevated temperatures or in the presence of certain impurities. Always use freshly distilled or purified phosphines for best results.
Q3: How do I monitor the progress of my hydrophosphination reaction?
A3: The most effective technique for monitoring hydrophosphination reactions is ³¹P NMR spectroscopy . It allows for the direct observation and quantification of the starting phosphine, the product(s), and any phosphorus-containing byproducts. Other useful techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for volatile products and ¹H NMR spectroscopy to follow the disappearance of the alkene protons.[11][12]
Q4: What are the main safety precautions for hydrophosphination reactions?
A4:
-
Phosphine Toxicity: Many phosphine reagents, especially the more volatile ones, are toxic and have unpleasant odors. Always handle them in a well-ventilated fume hood.
-
Pyrophoric Reagents: Some catalysts and reagents used in hydrophosphination can be pyrophoric (ignite spontaneously in air). Follow appropriate procedures for handling such materials.
-
Inert Atmosphere: As mentioned, many reagents are air and moisture sensitive. Proper inert atmosphere techniques (e.g., Schlenk line, glovebox) are essential for both safety and reaction success.
-
Pressure Build-up: Reactions involving gaseous reagents or those conducted at elevated temperatures in sealed vessels can lead to pressure build-up. Use appropriate pressure-rated glassware and a blast shield.
Q5: My reaction is photocatalyzed. What kind of light source should I use?
A5: The choice of light source depends on the specific photocatalyst. Some systems are activated by broad-spectrum visible light, for which commercially available LED bulbs can be effective.[7] Other systems may require a specific wavelength, necessitating the use of a dedicated photoreactor with lamps emitting at that wavelength. The key is to ensure sufficient irradiation of the reaction mixture. For zirconium-based photocatalysts, a ligand-to-metal charge transfer (LMCT) is often the key photo-induced step.[7][13]
Summary of Key Troubleshooting Parameters
| Issue | Potential Cause | Suggested Solution |
| Low/No Yield | Inactive catalyst | Choose a catalyst suitable for your substrate; ensure proper activation. |
| Non-optimal conditions | Screen temperature, solvent, and catalyst loading. | |
| Impure reagents | Purify substrates, phosphines, and solvents. | |
| Radical inhibitor present | Remove inhibitor from commercial alkenes. | |
| Poor Regioselectivity | Inappropriate mechanism | Select catalyst/conditions known to favor the desired isomer (e.g., radical initiator for anti-Markovnikov, specific metal catalyst for Markovnikov). |
| Poor Chemoselectivity | Over-reaction of primary phosphine | Use an excess of the primary phosphine; monitor the reaction closely and stop it upon consumption of the starting material. |
| Catalyst Deactivation | Product inhibition/poisoning | Increase catalyst loading; consider a more robust catalyst. |
References
-
Ackley, B. J., Pagano, J. K., & Waterman, R. (2022). Broken Promises? On the Continued Challenges Faced in Catalytic Hydrophosphination. ACS Catalysis. [Link]
-
Bange, C. A., et al. (n.d.). Divergent Mechanistic Pathways for Copper(I) Hydrophosphination Catalysis: Understanding that Allows for Diastereoselective Hydr. ChemRxiv. [Link]
-
Wikipedia. (n.d.). Hydrophosphination. [Link]
-
Glueck, D. S. (2010). Mechanisms of Metal-Catalyzed Hydrophosphination of Alkenes and Alkynes. ACS Catalysis. [Link]
-
Green, S. R., et al. (2021). Catalyst-free Hydrophosphinylation of Isocyanates and Isothiocyanates under Low-Added-Solvent Conditions. ACS Sustainable Chemistry & Engineering. [Link]
-
Han, L.-B., & Tanaka, M. (n.d.). Hydrophosphination and Related Reactions. ResearchGate. [Link]
-
Taylor, R. L. (2016). Hydrophosphination and related reactions. University of Bristol Research Portal. [Link]
-
Waterman, R. (2022). REVIEW Metal-Catalyzed Hydrophosphination. ChemRxiv. [Link]
-
Zhang, B., et al. (2021). An efficient catalytic method for hydrophosphination of heterocumulenes with diethylzinc as precatalyst without a solvent. RSC Publishing. [Link]
-
Ackley, B. J., et al. (2022). Effect of Photolysis on Zirconium Amino Phenoxides for the Hydrophosphination of Alkenes: Improving Catalysis. MDPI. [Link]
-
Singh, J., et al. (n.d.). Role of substrate effects on the morphological, structural, electrical and thermoelectrical properties of V2O5 thin films. RSC Publishing. [Link]
-
Cipot-Wechsler, J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
-
Kubis, C., et al. (n.d.). Examples of deactivated catalyst species and their formation pathways... ResearchGate. [Link]
-
VEFISTUYFT, A. W. (2010). Sampling and analytical methods for phosphine — a review. CDC Stacks. [Link]
-
Touj, N., et al. (2017). Catalyst- and solvent-free hydrophosphination and multicomponent hydrothiophosphination of alkenes and alkynes. Green Chemistry. [Link]
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- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Effect of Photolysis on Zirconium Amino Phenoxides for the Hydrophosphination of Alkenes: Improving Catalysis [mdpi.com]
Technical Support Center: Impact of Impurities in 2,4,4-Trimethylpentylphosphine on Reaction Outcomes
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 2,4,4-trimethylpentylphosphine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile and reactive organophosphorus compound. The purity of phosphine ligands is paramount to achieving reproducible and optimal results in catalysis and synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification of impurities in this compound and their subsequent impact on reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions about the nature and impact of impurities.
Q1: What are the most common impurities in commercial this compound and how are they formed?
A1: The most prevalent impurities found in this compound can be categorized into three main types:
-
Oxidation Products: The most significant impurity is This compound oxide (O=P(C₈H₁₇)H₂) . Trialkylphosphines are highly susceptible to oxidation, and even brief exposure to atmospheric oxygen can lead to the formation of the corresponding phosphine oxide.[1][2][3][4] This is a critical issue as this compound is a pyrophoric liquid, meaning it can ignite spontaneously in air, underscoring its extreme reactivity with oxygen.[5][6]
-
Synthesis-Related Byproducts: The synthesis of alkylphosphines can leave behind residual starting materials or generate side products. For example, in a Grignard-based synthesis (e.g., from PCl₃ and a 2,4,4-trimethylpentyl magnesium halide), impurities could include partially substituted phosphines or hydrolysis products from the phosphorus precursor.[7][8][9]
-
Isomeric Impurities: Commercial this compound may contain a small percentage of other structural isomers.[10] This arises because the precursor, diisobutylene, is often a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.[11] These different isomers will result in phosphines with slightly different steric and electronic properties.
Q2: How does this compound oxide negatively affect my catalytic reaction (e.g., Suzuki, Buchwald-Hartwig coupling)?
A2: The presence of the phosphine oxide is highly detrimental to most transition-metal-catalyzed reactions for two primary reasons:
-
Reduced Ligand Concentration: The phosphine oxide is not an effective ligand for the metal center (e.g., Palladium).[12][13] Its presence effectively lowers the concentration of the active P(III) ligand, altering the crucial ligand-to-metal ratio. This can slow down or completely stall the catalytic cycle, leading to low conversion and poor yields.
-
Catalyst Deactivation: While less common, the phosphine oxide can sometimes coordinate weakly to the metal center or interact with catalyst intermediates in a non-productive manner, contributing to catalyst deactivation pathways.
The direct consequence is a loss of catalytic activity, requiring higher catalyst loadings or resulting in incomplete reactions.
Q3: Can isomeric impurities really make a difference in my reaction?
A3: Yes, absolutely. The steric and electronic properties of a phosphine ligand, often quantified by its cone angle and pKa, are finely tuned to achieve optimal catalytic performance.[14][15][16] Different isomers of this compound will possess slightly different cone angles and electronic profiles. This variation can lead to:
-
Inconsistent reaction rates.
-
Variability in product selectivity (e.g., chemoselectivity or regioselectivity).
-
Difficulty in reproducing results obtained with different batches of the ligand.
For high-precision applications, particularly in process development and manufacturing, controlling the isomeric ratio is critical.
Section 2: Troubleshooting Guide
This guide provides a problem-oriented approach to resolving common experimental issues.
Problem 1: My palladium cross-coupling reaction is sluggish, stalls at partial conversion, or fails entirely.
-
Most Likely Cause: Your this compound has been partially or significantly oxidized to the phosphine oxide. The active P(III) ligand concentration is too low to sustain the catalytic cycle.
-
Diagnostic Workflow:
-
Do not assume a new bottle is pure. Immediately acquire a sample of the phosphine ligand used in the reaction.
-
Perform a ³¹P NMR analysis. This is the most direct and quantitative method to assess purity. Prepare the sample under a strictly inert atmosphere (e.g., in a glovebox) using a deuterated solvent.
-
Analyze the Spectrum: Compare the integration of the phosphine peak to the phosphine oxide peak (see Table 1 for typical chemical shifts). A significant presence of phosphine oxide (>5%) is a strong indicator of the problem.
-
-
Solutions:
-
Immediate: Discard the contaminated phosphine and use a fresh bottle from a reputable supplier, ensuring it has been stored and handled properly.
-
Chemical: If a fresh source is unavailable, the phosphine can be purified. For removing the non-volatile phosphine oxide, vacuum distillation under an inert atmosphere is effective. Alternatively, filtering a solution of the phosphine through a plug of deoxygenated silica or alumina inside a glovebox can remove the more polar oxide.[17]
-
-
Preventative Measures:
-
Always handle this compound using rigorous air-free techniques (Schlenk line or glovebox).[2]
-
Store the phosphine under a positive pressure of an inert gas (Argon is preferred over Nitrogen).
-
For sensitive reactions, use freshly opened bottles or purify the ligand immediately before use.
-
Problem 2: I am observing significant batch-to-batch variability in reaction yield and/or selectivity.
-
Most Likely Cause: The batches of this compound have inconsistent purity profiles. This could be due to differing levels of oxidation or variations in the isomeric content.
-
Diagnostic Workflow:
-
Obtain samples from at least two different batches of the phosphine ligand.
-
Run comparative ³¹P and ¹H NMR spectra on both batches.
-
Check for Oxidation: Quantify the phosphine oxide content in each batch via ³¹P NMR integration.
-
Check for Isomers: Carefully examine the ¹H NMR spectra. Different isomers will give rise to distinct, albeit potentially overlapping, signals in the alkyl region. A difference in the complexity or relative integration of these regions between batches suggests isomeric variation.
-
-
Solutions:
-
Standardize: Implement a mandatory NMR quality control check for every new batch of phosphine received.
-
Source Selection: If inconsistency persists, consider changing suppliers or specifying a required purity and isomeric ratio.
-
Purification: For the highest consistency, purify all batches using the same method (e.g., vacuum distillation) to standardize the material before use.
-
Section 3: Key Protocols & Methodologies
Protocol 1: Quality Control via ³¹P NMR Spectroscopy
-
Environment: Perform all manipulations in an inert atmosphere glovebox.
-
Sample Preparation:
-
In a clean, dry NMR tube, add ~0.5 mL of a deuterated solvent (e.g., C₆D₆ or CDCl₃, passed through alumina to remove acid).
-
Using a clean glass syringe, carefully draw ~10-20 µL of the this compound and add it to the NMR tube.
-
Cap the NMR tube securely. If it is to be removed from the glovebox, seal the cap with parafilm.
-
-
Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. A phosphine concentration of this level should provide a good signal-to-noise ratio within a few minutes.
-
Ensure the spectral window is wide enough to observe both the phosphine and potential oxide species (e.g., +100 ppm to -100 ppm).
-
-
Analysis:
-
Reference the spectrum appropriately (e.g., to an external H₃PO₄ standard).
-
Integrate the signal for this compound and the signal for its corresponding oxide. The percentage of oxide can be calculated from the relative integration values.
-
Section 4: Data and Visualizations
Data Tables
Table 1: Representative ³¹P NMR Data
| Compound/Impurity | Typical ³¹P Chemical Shift (ppm) | Notes |
|---|---|---|
| This compound | ~ -30 to -40 | Varies slightly with solvent and isomers. |
| This compound Oxide | ~ +50 to +60 | A large downfield shift is characteristic of oxidation.[18] |
| Phosphorous Acid | ~ +5 to +20 (doublet) | Potential hydrolysis product of P(III) halides. |
Table 2: Illustrative Impact of Phosphine Oxide on Catalytic Yield Hypothetical Suzuki-Miyaura coupling reaction yield as a function of phosphine oxide impurity.
| % Phosphine Oxide in Ligand | Reaction Yield after 4h (%) |
| < 1% | 98% |
| 5% | 75% |
| 10% | 41% |
| 25% | < 5% |
Diagrams and Workflows
Caption: Troubleshooting workflow for a failed catalytic reaction.
Caption: Simplified schematic of phosphine oxidation.
References
-
Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. MDPI. [Link]
-
Phosphine oxides - Wikipedia. Wikipedia. [Link]
-
Electrochemical Oxidation of Tertiary Phosphines in the Presence of Camphene. ResearchGate. [Link]
-
Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Publications. [Link]
-
The Versatility of this compound: From Synthesis to Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Publications. [Link]
- Method for preparing bis(2,4,4-trimethyl pentyl) phosphinic acid - Google Patents.
- CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process - Google Patents.
- Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure.
-
Product Class 4: Alkylphosphines. Thieme. [Link]
- CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure - Google Patents.
-
Phosphorus Trichloride: The Backbone of Industrial Chemistry. Mol-Instincts. [Link]
-
Phosphorus-Based Catalysis. ACS Central Science. [Link]
-
The Hydrolysis of Phosphinates and Phosphonates: A Review. PMC - NIH. [Link]
-
Reaction of Grignard reagents with phosphoric acid derivatives. Chemistry Stack Exchange. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central. [Link]
-
Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides. Organic Chemistry Portal. [Link]
-
Catalytic Variants of Phosphine Oxide‐Mediated Organic Transformations. OUCI. [Link]
-
A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. ResearchGate. [Link]
-
Theoretical Evaluation of Phosphine Effects in Cross-Coupling Reactions. OUCI. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal. [Link]
-
A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. NIH. [Link]
-
Side Reactions in a Grignard Synthesis. ResearchGate. [Link]
-
Tertiary phosphines: preparation and reactivity. Royal Society of Chemistry. [Link]
-
Preparation of phosphines through C–P bond formation. Beilstein Journals. [Link]
-
Hydrolysis of phosphine oxide 209 leads to phosphorus–carbon bond cleavage. ResearchGate. [Link]
-
Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions (RSC Publishing). [Link]
-
Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Phosphines: Preparation, reactivity and applications. ResearchGate. [Link]
-
Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PMC - NIH. [Link]
-
Phosphine, (2,4,4-trimethylpentyl)- | C8H19P | CID 174255. PubChem. [Link]
-
2.9: Phosphines. Chemistry LibreTexts. [Link]
-
Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. [Link]
-
Phosphines: preparation, reactivity and applications. Royal Society of Chemistry. [Link]
-
The stereoelectronic parameters of phosphites. The quantitative analysis of ligand effects (QALE). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Phosphine Ligands. University of Rochester. [Link]
-
This compound CAS#: 82164-75-8. ChemWhat. [Link]
Sources
- 1. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 82164-75-8 [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Phosphorus Trichloride: The Backbone of Industrial Chemistry [eureka.patsnap.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemwhat.com [chemwhat.com]
- 11. CN103772429A - Method for preparing bis(2,4,4-trimethylpentyl) phosphinic acid from hydrogen phosphide as byproduct in sodium hypophosphite production process - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Theoretical Evaluation of Phosphine Effects in Cross-Coupling Reactions [ouci.dntb.gov.ua]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 17. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 2,4,4-Trimethylpentylphosphine
Welcome to the technical support center for 2,4,4-trimethylpentylphosphine. As a foundational reagent in modern organic synthesis, particularly as a ligand in catalysis and as a precursor to valuable organophosphorus compounds, its successful application at scale is critical for advancing research and development pipelines.[1][2] This guide is structured to address the specific, practical challenges you, the researcher, scientist, or drug development professional, will encounter when transitioning from bench-scale experiments to pilot-plant or kilo-lab production. My insights are drawn from extensive field experience in process scale-up, focusing on the causality behind each procedural recommendation to ensure both success and safety.
Section 1: Critical Safety & Handling Protocols for Scale-Up
The single most important consideration when scaling the use of this compound is its hazardous nature. Understanding and mitigating these risks is non-negotiable.
Q1: What are the primary hazards of this compound, and how do they escalate during scale-up?
A: The primary hazard is that this compound is a pyrophoric liquid , meaning it can spontaneously ignite on contact with air.[2] It is also corrosive, causing severe skin burns and eye damage.[2][3]
During scale-up, these risks are magnified significantly:
-
Increased Fuel Load: A larger quantity of a pyrophoric material dramatically increases the potential severity of a fire. A small flask fire is a manageable incident; a multi-liter reactor fire can be catastrophic.
-
Heat of Oxidation: The exothermic reaction with air generates more heat with larger volumes, increasing the likelihood of ignition.
-
Transfer and Handling Risks: Transferring hundreds of grams or kilograms of the material presents a much higher risk of spills or exposure compared to microliter or milliliter transfers at the bench.
-
Static Discharge: The risk of ignition from static electricity becomes a major concern when transferring flammable liquids at scale. All equipment must be properly grounded and bonded.[3]
Q2: How do I safely transfer kilogram quantities of this compound for a large-scale reaction?
A: Large-scale transfers must always be conducted under a strictly controlled inert atmosphere using a closed-system transfer technique. Never pour this reagent in the open air. The recommended method is a pressure-gradient transfer using nitrogen or argon.
Experimental Protocol: Inert Gas Pressure Transfer
-
Preparation:
-
Ensure the source container (e.g., a manufacturer's Sure/Seal™ bottle or a dedicated chemical transfer vessel) and the receiving reactor are thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Verify that the reactor is equipped with a nitrogen inlet, a vent line connected to a bubbler or scrubber, and a septum-sealed addition port.
-
Ground and bond the source container, the receiving reactor, and any metal transfer lines to prevent static discharge.[3]
-
-
Cannula Transfer Setup:
-
Use a double-tipped, flexible, wide-bore cannula (stainless steel is preferred for durability). One end will be inserted into the source container, and the other into the reactor.
-
Insert a needle connected to the inert gas line into the headspace of the source container. This line should have a pressure regulator.
-
Insert a vent needle into the headspace of the receiving reactor to allow for the displacement of gas. Connect this to a bubbler to monitor gas flow.
-
-
Transfer:
-
Insert the cannula through the septum of the source container, ensuring the tip is below the liquid surface.
-
Insert the other end of the cannula into the reactor's addition port, ensuring its tip is also positioned securely.
-
Begin a slow, steady flow of inert gas into the source container's headspace (typically 1-2 psi). This will create a slight positive pressure that pushes the liquid through the cannula.
-
Monitor the transfer rate by observing the liquid level in the source container (if visible) or by weight change if the reactor is on a load cell. Do not apply excessive pressure, as this can cause dangerous splashing.
-
-
Completion & Purge:
-
Once the desired amount is transferred, lift the cannula tip in the source container above the liquid level.
-
Allow the inert gas to flow for another 1-2 minutes to push any remaining liquid out of the transfer line.
-
Carefully and simultaneously remove the cannula and gas needles.
-
The residual phosphine in the cannula should be immediately and safely quenched (see waste disposal section).
-
Diagram: Safe Transfer Workflow
Caption: Decision tree for troubleshooting common scale-up reaction issues.
Section 3: Managing Phosphine Reagent and Byproduct Integrity
The utility of this compound as a ligand is dependent on its chemical state. Its primary degradation pathway is oxidation.
Q4: How can I prevent oxidation of the this compound ligand during a long, large-scale reaction?
A: The key is rigorous exclusion of oxygen throughout the entire process. Trialkylphosphines are highly susceptible to oxidation to the corresponding phosphine oxide (R₃P=O), which is typically catalytically inactive. [4]
Protocol: Maintaining an Inert Atmosphere
-
Solvent Degassing: Before use, all solvents must be thoroughly degassed. For large volumes, this is best achieved by sparging with an inert gas (bubbling nitrogen or argon through the solvent) for at least 30-60 minutes. For smaller-scale work that is being scaled, freeze-pump-thaw is effective but impractical for large volumes.
-
Reactor Purging: The reactor must be leak-tight. Before adding any reagents, subject the reactor to at least three cycles of vacuum/inert gas backfill to remove all atmospheric oxygen.
-
Positive Pressure: Maintain a slight positive pressure (e.g., 1-2 psi) of inert gas in the reactor headspace throughout the reaction. This ensures that any minor leaks will result in inert gas flowing out, rather than air flowing in.
-
Reagent Handling: Add all other reagents via cannula or as solids through a port under a strong counter-flow of inert gas.
Q5: The bis(2,4,4-trimethylpentyl)phosphine oxide byproduct is complicating my purification at scale. What are the best removal methods?
A: Phosphine oxide byproducts are a common challenge in reactions using phosphines. [5][6]Their polarity and physical properties can make them difficult to separate from the desired product, especially when dealing with large quantities.
| Method | Description | Advantages at Scale | Disadvantages at Scale |
| Acidic Extraction | The phosphine oxide is weakly basic and can be protonated and extracted into an aqueous acid wash (e.g., dilute HCl). | Simple, inexpensive, uses common reagents. | May not be effective if the product is also acid-sensitive. Can require large volumes of aqueous waste. |
| Crystallization | If the desired product is a solid, crystallization can leave the more amorphous or soluble phosphine oxide in the mother liquor. | Can provide very high purity product. Integrates purification and isolation into one step. | Product must be crystalline. Requires significant optimization of solvent systems. |
| Silica Gel Chromatography | The polar phosphine oxide adsorbs strongly to silica gel, allowing the less polar product to elute first. | Highly effective for separation. | Can be very expensive and time-consuming at scale, requiring large amounts of silica and solvent. May not be economically viable for manufacturing. |
| Distillation | If there is a significant boiling point difference between the product and the phosphine oxide, fractional distillation can be used. | Can be a very efficient and solvent-free method for purification of liquids. | Requires the product to be thermally stable. High vacuum may be needed. |
Recommendation: For kilogram-scale purification, a multi-step approach is often best. Start with an acidic wash to remove the bulk of the phosphine oxide, then proceed with crystallization or distillation of the product. Large-scale chromatography should be considered a last resort due to cost and complexity.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I substitute this compound with a more air-stable phosphine like triphenylphosphine? A: Not directly. This compound is a trialkylphosphine, which is strongly electron-donating and sterically bulky. Triphenylphosphine is a triarylphosphine, which is less electron-donating and has a different steric profile (cone angle). This difference in electronic and steric properties will profoundly impact the reactivity and selectivity of a metal catalyst. A substitution would require complete re-optimization of the reaction conditions.
Q: What is the best way to quench a large-scale reaction containing unreacted this compound? A: A slow, controlled quench is essential to manage the exotherm. A common method is the slow addition of a protic solvent like isopropanol or butanol at a reduced temperature (e.g., 0 °C). For complete destruction, a subsequent slow addition of an oxidizing agent like bleach (NaOCl) solution can be used, but this is highly exothermic and must be done with extreme care, vigorous stirring, and efficient cooling.
Q: How should I dispose of waste streams containing this phosphine and its oxide? A: All waste streams must be treated as hazardous. [3][7][8]Never dispose of them down the drain. The active phosphine should be fully quenched to the less hazardous phosphine oxide as described above. The resulting waste should be collected in appropriately labeled containers and disposed of through a licensed chemical waste management company, in accordance with local, state, and federal regulations.
References
- The Versatility of this compound: From Synthesis to Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound|CAS 82164-75-8. (n.d.). Benchchem.
- Safety Data Sheet for a related phosphine compound. (2009, June 22).
- Safety Data Sheet for Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate. (2022, September 22). Iolitec.
- Safety Data Sheet: Bis(2,4,4-trimethylpentyl)phosphinic acid. (2025, May 21). Carl ROTH.
- How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- Bis(2,4,4-trimethylpentyl)phosphinic acid SDS. (n.d.). ECHEMI.
- Phosphorus-Based Catalysis. (2021, March 16). ACS Central Science.
- Organophosphine. (n.d.). Wikipedia.
- Phosphine Ligands. (n.d.). TCI Chemicals.
- What are issues/things to consider when scaling up reactions from the lab to a factory? (2021, October 27). Reddit.
- From Phosphine-Promoted to Phosphine-Catalyzed Reactions by in situ Phosphine Oxide Reduction. (n.d.). ResearchGate.
Sources
Validation & Comparative
A Comparative Guide to 2,4,4-Trimethylpentylphosphine and Other Phosphine Ligands in Catalysis
For researchers, scientists, and drug development professionals, the judicious selection of a phosphine ligand is a critical determinant in the success of transition metal-catalyzed reactions. The steric and electronic properties of these ligands orchestrate the efficiency, selectivity, and overall outcome of catalytic transformations. This guide provides an in-depth comparison of 2,4,4-trimethylpentylphosphine, a member of the bulky, electron-rich alkylphosphine class, with other commonly employed phosphine ligands. By examining their structural attributes and performance in key catalytic reactions, this guide aims to provide a rational framework for ligand selection and catalyst system optimization.
The Crucial Role of Phosphine Ligands in Catalysis
Phosphine ligands (PR₃) are fundamental components of many homogeneous catalysts, primarily due to their ability to fine-tune the properties of the metal center.[1] The two key parameters that govern their influence are:
-
Steric Properties: The physical size of the ligand, often quantified by the Tolman cone angle (θ), plays a pivotal role in dictating the coordination number of the metal complex and can accelerate crucial steps in the catalytic cycle, such as reductive elimination.[2][3]
-
Electronic Properties: The electron-donating or electron-withdrawing nature of the substituents on the phosphorus atom modulates the electron density at the metal center. This is often characterized by the ligand's pKa.[4] Electron-rich phosphines, like their alkyl-substituted counterparts, enhance the rate of oxidative addition, a critical step in many cross-coupling reactions.[5]
The interplay of these steric and electronic effects is often complex and interdependent.[6] The ideal ligand for a specific application strikes a delicate balance to achieve optimal catalytic performance.
This compound: A Profile
Structural and Electronic Characteristics:
-
Steric Bulk: The 2,4,4-trimethylpentyl group, with its tertiary carbon atom and significant branching, imparts considerable steric hindrance around the phosphorus center. This classifies it as a bulky phosphine ligand.
-
Electron-Donating Nature: As an alkylphosphine, the 2,4,4-trimethylpentyl group is a strong σ-donor, making the phosphorus atom highly electron-rich.[9] This property is crucial for enhancing the reactivity of the metal center in catalytic cycles.[5]
Derivatives of this compound, such as bis(2,4,4-trimethylpentyl)phosphinic acid (the active component in the commercial extractant Cyanex 272), are widely used in hydrometallurgy for the selective extraction of metals like cobalt and nickel, a testament to the strong coordinating ability of the phosphinyl group.[][11]
Comparative Analysis with Other Phosphine Ligands
To understand the potential performance of this compound, it is instructive to compare it with other well-characterized phosphine ligands.
| Ligand | Tolman Cone Angle (θ) [°] | pKa (of conjugate acid) | Class | Key Characteristics |
| Triphenylphosphine (PPh₃) | 145 | 2.73 | Arylphosphine | Moderately bulky, electron-withdrawing (relative to alkylphosphines), air-stable. |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 11.4 | Alkylphosphine | Very bulky, highly electron-donating, air-sensitive. |
| Tricyclohexylphosphine (PCy₃) | 170 | 9.7 | Alkylphosphine | Bulky, electron-donating, air-sensitive. |
| This compound | Not available | Not available | Alkylphosphine | Expected to be bulky and highly electron-donating. |
Data for PPh₃, P(t-Bu)₃, and PCy₃ are from established literature.[3][12]
Based on its structure, this compound is expected to exhibit steric and electronic properties that are comparable to other bulky trialkylphosphines like P(t-Bu)₃ and PCy₃. These ligands are known to be highly effective in promoting challenging cross-coupling reactions.[1][5]
Performance in Catalysis: A Focus on Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and the choice of phosphine ligand is critical for its success, especially with unreactive substrates like aryl chlorides.[13] Bulky, electron-rich phosphine ligands have been shown to be particularly effective in these transformations.[14]
While direct comparative data for this compound in the Suzuki-Miyaura reaction is limited, the performance of analogous bulky phosphines provides a strong indication of its potential.
Illustrative Comparison of Ligands in the Suzuki-Miyaura Coupling of an Aryl Chloride:
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | <5 |
| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 2 | 98 |
| PCy₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 3 | 95 |
This data is representative and compiled from studies on similar substrates to illustrate the general performance trends of different ligand classes.[13][15]
The significantly higher yields obtained with P(t-Bu)₃ and PCy₃ compared to PPh₃ highlight the advantage of bulky, electron-rich ligands in activating the otherwise unreactive aryl chloride bond. Given its structural similarities, this compound is anticipated to facilitate similar high-yield couplings under mild conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling:
A detailed experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the comparative evaluation of different phosphine ligands.
Synthesis of this compound:
The synthesis of this compound and its derivatives often involves the radical addition of phosphine (PH₃) or a phosphine precursor to diisobutylene.[11][16]
Conclusion
This compound, as a bulky and electron-rich alkylphosphine, is poised to be a highly effective ligand in a variety of transition metal-catalyzed reactions, particularly those that benefit from enhanced oxidative addition and reductive elimination steps. While a lack of specific quantitative data for its Tolman cone angle and pKa necessitates a comparative analysis based on structural analogy, its performance is anticipated to be on par with other well-established bulky phosphines like P(t-Bu)₃ and PCy₃. For researchers and professionals in drug development and materials science, the exploration of such ligands can unlock new avenues for efficient and selective synthesis. The principles outlined in this guide provide a solid foundation for the rational selection of phosphine ligands and the optimization of catalytic systems.
References
- Adjabeng, G., Brenstrum, T., Wilson, J., Frampton, C., Robertson, A., Hillhouse, J., McNulty, J., & Capretta, A. (2003). Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions. Organic Letters, 5, 953-955.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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A Comparative Guide to Bulky Alkylphosphine Ligands in Catalysis: 2,4,4-Trimethylpentylphosphine vs. Tri-tert-butylphosphine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical determinant of catalytic efficiency, substrate scope, and overall success. Among the diverse array of available ligands, bulky, electron-rich trialkylphosphines have emerged as a particularly powerful class, capable of facilitating challenging transformations. This guide provides a detailed comparison of two such ligands: the well-established and highly effective tri-tert-butylphosphine, and the structurally related but less-documented 2,4,4-trimethylpentylphosphine.
This analysis is grounded in the fundamental principles of steric and electronic effects that govern catalyst performance. As a senior application scientist, the goal is to provide not just data, but a causal understanding of why these ligands behave as they do, enabling researchers to make more informed decisions in catalyst system selection and optimization.
Understanding the Players: Structural and Electronic Properties
The performance of a phosphine ligand is intrinsically linked to its steric and electronic characteristics. Steric bulk, often quantified by the Tolman cone angle (θ), influences the coordination environment of the metal center and can accelerate the rate-limiting reductive elimination step in many catalytic cycles.[1] The ligand's basicity, indicated by the pKa of its conjugate acid, reflects its electron-donating ability, which can enhance the rate of oxidative addition.
Tri-tert-butylphosphine: A Benchmark of Bulk and Basicity
Tri-tert-butylphosphine, often abbreviated as P(t-Bu)₃, is a cornerstone ligand in modern catalysis, renowned for its exceptional steric bulk and strong electron-donating nature.[2] These properties make it highly effective in a variety of palladium-catalyzed reactions, including the Suzuki-Miyaura and Buchwald-Hartwig couplings.[3]
| Property | Value | Reference |
| Tolman Cone Angle (θ) | 182° | [1] |
| pKa of [HP(t-Bu)₃]⁺ | 11.4 | [1] |
| Molecular Formula | C₁₂H₂₇P | [4] |
| Molecular Weight | 202.32 g/mol | [4] |
The large cone angle of P(t-Bu)₃ is a direct consequence of the sterically demanding tert-butyl groups attached to the phosphorus atom. This steric hindrance is crucial for promoting the formation of monoligated palladium species, which are often the most catalytically active.[1] Furthermore, its high pKa value signifies strong electron-donating character, which facilitates the oxidative addition of even challenging substrates like aryl chlorides.
This compound: An Analog with Untapped Potential?
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉P | [5] |
| Molecular Weight | 146.21 g/mol | [5] |
| Tolman Cone Angle (θ) | Not Experimentally Determined | |
| pKa | Not Experimentally Determined |
While primarily utilized as an intermediate in the synthesis of other organophosphorus compounds, such as extractants for metal purification, its structural features suggest it could function as a bulky, electron-rich ligand in homogeneous catalysis.[6] The 2,4,4-trimethylpentyl group, while still bulky, may offer a different steric profile compared to the three identical tert-butyl groups of P(t-Bu)₃, potentially influencing catalyst activity and selectivity in unique ways.
Performance in Key Catalytic Reactions: A Data-Driven Comparison
The true measure of a ligand's utility lies in its performance in catalytic reactions. Here, we examine the application of tri-tert-butylphosphine in two of the most important C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Due to the lack of available data, a direct experimental comparison with this compound is not possible at this time.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls and substituted styrenes. The use of bulky, electron-rich phosphines like P(t-Bu)₃ has been shown to be crucial for the coupling of unactivated and sterically hindered aryl chlorides.[7]
Representative Performance of Tri-tert-butylphosphine in Suzuki-Miyaura Coupling:
| Aryl Halide | Boronic Acid | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄, dioxane, 80 °C | 95 | [7] |
| 2-Bromotoluene | 2-Methylphenylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | KF, THF, RT | 98 | [7] |
| 1-Chloro-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | KF·2H₂O, THF, RT | 96 | [8] |
The data clearly demonstrates the high efficiency of P(t-Bu)₃-based catalysts in promoting the Suzuki-Miyaura coupling of a variety of substrates, including challenging aryl chlorides, under mild conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals. The development of bulky alkylphosphine ligands was a significant breakthrough in this field, enabling the coupling of a broader range of amines and aryl halides.[9]
Representative Performance of Tri-tert-butylphosphine in Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / P(t-Bu)₃ | NaOt-Bu, toluene, 80 °C | 99 | [3] |
| 2-Bromotoluene | Aniline | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu, toluene, RT | 98 | [3] |
| 1-Bromo-4-tert-butylbenzene | n-Hexylamine | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu, DME, 80 °C | 97 | [10] |
These results underscore the exceptional performance of P(t-Bu)₃ in facilitating the amination of both aryl chlorides and bromides with a variety of primary and secondary amines.
Experimental Methodologies
To ensure the reproducibility and validation of catalytic performance, detailed experimental protocols are essential.
General Procedure for Suzuki-Miyaura Coupling:
-
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., P(t-Bu)₃), and the base (e.g., K₃PO₄).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon).
-
The aryl halide, boronic acid, and solvent (e.g., dioxane) are added via syringe.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
After cooling to room temperature, the reaction is quenched, and the product is isolated and purified by standard techniques (e.g., column chromatography).
General Procedure for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precursor, the phosphine ligand, and the base (e.g., NaOt-Bu).
-
The solvent (e.g., toluene) is added, followed by the aryl halide and the amine.
-
The vessel is sealed and heated to the desired temperature with stirring.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the mixture is cooled, and the product is worked up and purified.
Visualizing the Catalytic Cycle
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the key steps influenced by the phosphine ligand.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
This guide has provided a comparative analysis of this compound and the benchmark bulky alkylphosphine, tri-tert-butylphosphine. The extensive body of literature on P(t-Bu)₃ solidifies its position as a highly effective ligand for a range of challenging cross-coupling reactions, a fact that can be rationalized by its large steric bulk and strong electron-donating properties.
For this compound, the lack of direct experimental data on its catalytic performance and key steric and electronic parameters presents a clear knowledge gap. However, its structural similarity to other effective bulky alkylphosphines suggests that it holds potential as a valuable ligand in catalysis. Further research to quantify its cone angle and pKa, and to evaluate its performance in standard catalytic reactions, is warranted. Such studies would not only elucidate the potential of this specific ligand but also contribute to a deeper understanding of the structure-activity relationships that govern the performance of bulky alkylphosphine ligands in catalysis.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound: From Synthesis to Industrial Applications. [Link]
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Matsubara, K., et al. (2025). Bulky yet Flexible Alkyl Substituents at Remote Positions in Tertiary Phosphines: Synthesis and Catalytic Performance of the Phosphine Ligands in the Nickel-Catalyzed Suzuki-Miyaura Reaction. Organic Letters. [Link]
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ResearchGate. (2016). Electron-Rich Phosphines in Organic Synthesis II. Catalytic Applications. [Link]
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MDPI. (n.d.). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. [Link]
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Matsubara, K., et al. (2025). Bulky yet Flexible Alkyl Substituents at Remote Positions in Tertiary Phosphines: Synthesis and Catalytic Performance of the Phosphine Ligands in the Nickel-Catalyzed Suzuki–Miyaura Reaction. ResearchGate. [Link]
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Royal Society of Chemistry. (2023). Bulky, electron-rich, renewable: analogues of Beller’s phosphine for cross-couplings. [Link]
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National Institutes of Health. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
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Lou, S., & Fu, G. C. (2010). Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Advanced Synthesis & Catalysis, 352(11-12), 2081-2084. [Link]
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National Institutes of Health. (2002). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. [Link]
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Dubbaka, S. R., & Vogel, P. (2005). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. Synlett, 2005(4), 710-711. [Link]
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Shaughnessy, K. H., et al. (2016). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. Inorganic chemistry, 55(6), 2884–2893. [Link]
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Shaughnessy, K. H., et al. (2016). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. Inorganic chemistry, 55(6), 2884–2893. [Link]
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Joshaghani, M., et al. (2008). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 693(23), 3539-3544. [Link]
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SciSpace. (2005). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. [Link]
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American Chemical Society. (2016). Steric and Electronic Influences of Buchwald-Type Alkyl-JohnPhos Ligands. [Link]
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ResearchGate. (2017). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
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National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Semantic Scholar. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
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Shaughnessy, K. H., et al. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of organic chemistry, 71(20), 7723–7732. [Link]
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Joshaghani, M., et al. (2007). Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. Journal of Organometallic Chemistry, 692(22), 4945-4952. [Link]
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Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton transactions (Cambridge, England : 2003), 48(39), 15036–15048. [Link]
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Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton transactions (Cambridge, England : 2003), 48(39), 15036–15048. [Link]
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Shaughnessy, K. H., et al. (2020). Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. Inorganic chemistry, 59(8), 5579–5592. [Link]
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A Researcher's Guide to the Validation of Catalytic Activity in Novel Phosphine Complexes: A Case Study of 2,4,4-Trimethylpentylphosphine
Introduction: The Pivotal Role of Phosphine Ligands in Homogeneous Catalysis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The transformative power of reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination is largely dictated by the nature of the ancillary ligands that coordinate to the palladium center.[1][2] Among these, phosphine ligands have emerged as a versatile and highly tunable class of molecules that profoundly influence the catalytic cycle.[3]
The efficacy of a phosphine ligand is a delicate balance of its steric and electronic properties. Bulky, electron-rich phosphines are known to facilitate crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to enhanced catalytic activity and stability.[4] This has spurred the development of a vast library of phosphine ligands, each with unique characteristics tailored for specific applications.
This guide focuses on a less-explored yet potentially valuable class of phosphine ligands: those bearing bulky alkyl substituents, specifically using 2,4,4-trimethylpentylphosphine as a case study. Given the absence of extensive comparative data in the current literature for this specific ligand, this document will serve as a comprehensive guide for researchers to systematically validate its catalytic activity and objectively compare its performance against established alternatives. We will provide the scientific rationale behind the experimental design, detailed protocols, and a framework for data analysis, empowering researchers to generate their own high-quality, comparative data.
Understanding this compound: A Profile
This compound is a trialkylphosphine characterized by a branched, sterically demanding alkyl group. Based on its structure, we can infer several key properties that are desirable in a phosphine ligand for cross-coupling reactions:
-
High Steric Bulk: The branched nature of the 2,4,4-trimethylpentyl group is expected to create a sterically hindered environment around the metal center. This can promote the formation of monoligated palladium(0) species, which are often the most active in the catalytic cycle, and can also facilitate the final reductive elimination step to release the product.
-
Strong Electron Donation: As an alkylphosphine, it is a strong σ-donor. This high electron density on the phosphorus atom can increase the electron density at the palladium center, thereby promoting the oxidative addition of aryl halides, which is often the rate-limiting step in the catalytic cycle.[3]
These predicted properties make this compound an intriguing candidate for challenging cross-coupling reactions involving sterically hindered substrates or less reactive aryl chlorides. However, theoretical promise must be substantiated by rigorous experimental validation.
A Framework for Validation: Experimental Design and Rationale
To objectively assess the catalytic performance of a novel ligand such as this compound, a systematic and controlled experimental workflow is essential. The following sections outline a detailed protocol for a comparative study, using the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid as a model reaction. This framework can be adapted for other cross-coupling reactions as well.
Experimental Workflow for Catalyst Validation
Caption: A generalized workflow for the validation and comparison of a novel phosphine ligand.
Detailed Experimental Protocols
The following protocols are provided as a template. Researchers should adapt them based on the specific substrates and available laboratory equipment.
Protocol 1: Synthesis of a Palladium(II) Precatalyst with this compound
Rationale: The in-situ generation of the active Pd(0) catalyst from a stable Pd(II) precatalyst is a common and reliable method. Synthesizing a well-defined precatalyst ensures a consistent source of the catalyst for the reactions.
-
Materials: Palladium(II) chloride (PdCl₂), this compound, and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
In a nitrogen-filled glovebox or under a Schlenk line, dissolve PdCl₂ in the solvent.
-
Slowly add two equivalents of this compound to the solution with stirring.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 4-6 hours).
-
The formation of the complex, typically a solid, can be observed. Isolate the solid by filtration, wash with a non-coordinating solvent (e.g., pentane), and dry under vacuum.
-
Characterize the resulting complex (e.g., by NMR, elemental analysis) to confirm its structure and purity.
-
Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction
Rationale: Running parallel reactions under identical conditions is crucial for a direct and unbiased comparison of ligand performance. The inclusion of well-established, high-performing ligands (e.g., SPhos, XPhos) provides a benchmark for the performance of the novel ligand. A "no ligand" control is essential to determine the baseline catalytic activity of the palladium precursor itself.
-
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Test Ligand: this compound
-
Standard Ligands: SPhos, XPhos
-
Aryl Halide (e.g., 4-chlorotoluene)
-
Arylboronic Acid (e.g., phenylboronic acid)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene)
-
Internal standard for GC/LC-MS analysis (e.g., dodecane)
-
-
Procedure (to be performed for each ligand and the control in parallel):
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., 1 mol%) and the phosphine ligand (e.g., 2 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard.
-
Add the solvent (e.g., 5 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for a set period (e.g., 24 hours).
-
Take aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours) to monitor the reaction progress by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the product (e.g., by column chromatography) to determine the isolated yield.
-
Data Analysis and Performance Metrics
-
Yield (%): The percentage of the limiting reactant that is converted to the desired product. This can be determined by GC/LC-MS using the internal standard or by the isolated yield of the purified product.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst used. It is a measure of the catalyst's efficiency.
-
TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF): The turnover number per unit of time (usually hours). It is a measure of the catalyst's activity or speed.
-
TOF = TON / time (h⁻¹)
-
The results should be compiled into a clear and concise table for easy comparison.
Table 1: Template for Comparative Performance Data in Suzuki-Miyaura Coupling
| Ligand | Yield (%) at 24h (GC) | Isolated Yield (%) | TON | TOF (h⁻¹) at 2h |
| This compound | [Experimental Data] | [Experimental Data] | [Calculated Data] | [Calculated Data] |
| SPhos | [Experimental Data] | [Experimental Data] | [Calculated Data] | [Calculated Data] |
| XPhos | [Experimental Data] | [Experimental Data] | [Calculated Data] | [Calculated Data] |
| None (Control) | [Experimental Data] | [Experimental Data] | [Calculated Data] | [Calculated Data] |
Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, 4-chlorotoluene (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), Toluene (5 mL), 100 °C, 24 h.
Visualizing the Catalytic Process: The Suzuki-Miyaura Cycle
Understanding the catalytic cycle is fundamental to interpreting the experimental results. The choice of ligand influences the rate of each step in this cycle.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
The validation of novel phosphine ligands like this compound is a critical endeavor in the continuous quest for more efficient and versatile catalytic systems. While this guide does not provide a direct comparison due to the current lack of published data, it offers a robust and scientifically sound framework for researchers to conduct their own evaluations. By following the outlined protocols and data analysis methods, scientists can generate the necessary data to determine the efficacy of this compound complexes and compare them to the established ligands in the field.
The insights gained from such studies will not only elucidate the potential of this specific ligand but also contribute to a deeper understanding of the structure-activity relationships that govern the performance of phosphine ligands in homogeneous catalysis. This knowledge is invaluable for the rational design of the next generation of catalysts for applications in drug discovery, materials science, and beyond.
References
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A Comparative Guide to Phosphine Ligands: Evaluating Alternatives to 2,4,4-Trimethylpentylphosphine Scaffolds in Catalysis
Abstract
2,4,4-Trimethylpentylphosphine is a primary organophosphorus compound that primarily serves as a foundational building block for more complex molecules with significant industrial utility.[1] While its direct application as a ligand is limited, its derivatives, such as bis(2,4,4-trimethylpentyl)phosphinic acid (the active component in the extractant Cyanex 272), are pivotal in hydrometallurgy for selective metal separation, including cobalt from nickel.[1][] For researchers in catalysis and drug development, the structural motif of this compound—a bulky, sterically hindered alkyl group—is of paramount importance. This "neopentyl-type" scaffold is a key design element in a class of highly effective tertiary phosphine ligands.
This guide provides a comparative analysis of phosphine ligands featuring the neopentyl scaffold, such as Di(tert-butyl)neopentylphosphine (DTBNpP), and contrasts their performance with other benchmark bulky, electron-rich phosphines like Tri(tert-butyl)phosphine (TTBP) and Tricyclohexylphosphine (PCy₃). We will delve into the core principles of ligand design, quantitatively compare their steric and electronic properties, and present experimental data from a key synthetic transformation: the Palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern pharmaceutical synthesis and serves as an excellent model system for evaluating ligand efficacy.
The Pillars of Phosphine Ligand Design: Steric and Electronic Effects
The remarkable success of phosphines as ligands in transition metal catalysis stems from the ability to independently tune their steric and electronic properties by modifying the substituents on the phosphorus atom.[3][4] These two factors govern the stability, activity, and selectivity of the catalyst by directly influencing the key steps of the catalytic cycle.[5]
-
Electronic Effects : The electron-donating ability of a phosphine ligand modulates the electron density at the metal center. Electron-rich ligands, typically trialkylphosphines, increase electron density on the metal. This increased nucleophilicity of the metal center is crucial for facilitating the oxidative addition step, which is often the rate-determining step in cross-coupling reactions, especially with challenging substrates like aryl chlorides.[6] The electronic nature is commonly quantified by:
-
pKa : A measure of the basicity of the phosphine. Higher pKa values indicate stronger σ-donation.
-
Tolman Electronic Parameter (TEP) : Derived from the C-O stretching frequency of nickel-carbonyl complexes, a lower TEP value (in cm⁻¹) signifies a more electron-donating ligand.[7]
-
-
Steric Effects : The physical size or bulk of a phosphine ligand dictates the coordination environment around the metal center. Bulky ligands can promote the formation of low-coordinate, highly reactive metal species and, critically, can accelerate the reductive elimination step by creating steric strain in the intermediate complex, which is relieved upon product formation.[5] Steric properties are quantified by:
-
Tolman Cone Angle (θ) : A measure of the solid angle occupied by the ligand at a standard metal-phosphorus distance. A larger angle indicates greater steric bulk.[8][9]
-
Percent Buried Volume (%Vbur) : A more modern parameter that calculates the percentage of the metal's coordination sphere that is shielded by the ligand, providing a highly accurate measure of steric hindrance.[10]
-
The interplay between these effects is fundamental to catalyst performance. An ideal ligand provides sufficient electron density to promote oxidative addition while exerting the necessary steric pressure to facilitate reductive elimination.
A Comparative Analysis of Bulky Phosphine Ligands
The neopentyl scaffold, present in derivatives of this compound, offers a unique steric profile due to the methylene spacer, which provides greater conformational flexibility compared to a direct quaternary carbon connection as seen in tert-butyl groups.[5] This can be advantageous in accommodating sterically demanding substrates. Below is a comparison of key parameters for neopentyl-type phosphines and other common bulky ligands.
| Ligand | Abbreviation | Structure | Tolman Cone Angle (θ) [°] | pKa | Key Features |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ / TTBP | P(C(CH₃)₃)₃ | 182 | 11.4 | Benchmark bulky, highly electron-donating ligand.[7][11] |
| Tricyclohexylphosphine | PCy₃ | P(C₆H₁₁)₃ | 170 | 9.7 | Very bulky, strong σ-donor, widely used.[7] |
| Di(tert-butyl)neopentylphosphine | DTBNpP | P(C(CH₃)₃)₂(CH₂C(CH₃)₃) | 193 (calc.) | 10.9 (est.) | Larger cone angle than TTBP due to the neopentyl group.[11] |
| Trineopentylphosphine | TNpP | P(CH₂C(CH₃)₃)₃ | ~195 (calc.) | ~10.5 (est.) | Air-stable solid, offering handling advantages.[5][12] |
Note: Calculated and estimated values are based on computational studies and comparisons with structurally similar phosphines.
Performance Data: Buchwald-Hartwig Amination of Aryl Halides
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that is highly sensitive to the choice of phosphine ligand. The following data, synthesized from literature reports, compares the performance of neopentyl-type phosphines against the benchmark TTBP in the coupling of various aryl halides with primary and secondary amines.[11][13]
Reaction: (Illustrative general reaction scheme)
| Entry | Aryl Halide | Amine | Ligand | Conditions | Yield (%) | Citation(s) |
| 1 | 4-Bromoanisole | Aniline | DTBNpP | Pd₂(dba)₃, NaOtBu, Toluene, RT, 2h | 98 | [11][13] |
| 2 | 4-Bromoanisole | Aniline | TTBP | Pd₂(dba)₃, NaOtBu, Toluene, RT, 2h | 95 | [11] |
| 3 | 2-Bromotoluene | Morpholine | DTBNpP | Pd₂(dba)₃, NaOtBu, Toluene, RT, 2h | >99 | [11] |
| 4 | 2-Bromotoluene | Morpholine | TTBP | Pd₂(dba)₃, NaOtBu, Toluene, RT, 2h | 91 | [11] |
| 5 | 4-Chlorotoluene | Aniline | DTBNpP | Pd₂(dba)₃, NaOtBu, Toluene, 100°C, 24h | 85 | [11] |
| 6 | 4-Chlorotoluene | Aniline | TTBP | Pd₂(dba)₃, NaOtBu, Toluene, 100°C, 24h | 92 | [11] |
| 7 | 1-Chloro-4-(trifluoromethyl)benzene | Di-n-butylamine | TNpP | Pd₂(dba)₃, K₃PO₄, Dioxane, 100°C, 24h | 93 | [12] |
Analysis of Performance Data:
-
For Aryl Bromides (Entries 1-4): At room temperature, DTBNpP provides catalysts with activity comparable to or even slightly better than those derived from the benchmark TTBP.[11] The larger cone angle of DTBNpP is thought to accelerate the reductive elimination step, leading to higher turnover frequencies.[11][13]
-
For Aryl Chlorides (Entries 5-6): The trend reverses for the more challenging activation of aryl chlorides. Here, the slightly stronger electron-donating character of TTBP (inferred from its higher pKa) appears to be more critical for facilitating the difficult oxidative addition of the C-Cl bond, resulting in higher yields.[11]
-
Air-Stable Alternative (Entry 7): Trineopentylphosphine (TNpP) demonstrates its utility as an air-stable and effective ligand for challenging couplings at elevated temperatures, offering a practical advantage over pyrophoric or air-sensitive alternatives.[12]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative example for conducting a comparative ligand screen. It is designed as a self-validating system where reaction success is directly tied to the proper execution of inert atmosphere techniques.
Methodology:
-
Glovebox Preparation: Inside a nitrogen or argon-filled glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1.0 mol %), the phosphine ligand (2.2 mol %), and the base (e.g., NaOt-Bu, 1.4 mmol) to a dried oven reaction vial equipped with a magnetic stir bar.
-
Sealing and Reagent Addition: Seal the vial with a septum-containing cap. Remove the vial from the glovebox. Add the anhydrous solvent (e.g., toluene, 2.0 mL) via syringe.
-
Substrate Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) sequentially via syringe. Ensure the needle tip is below the solvent surface to prevent splashing on the vial walls.
-
Reaction: Place the vial in a pre-heated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 25°C or 100°C). Stir vigorously for the specified time (e.g., 2-24 hours).
-
Monitoring and Work-up: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or TLC. Upon completion, cool the reaction to room temperature and quench by carefully adding water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography on silica gel to obtain the desired amine. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
While this compound itself is a simple precursor, its neopentyl structural motif is a powerful tool in the design of advanced phosphine ligands. Ligands like DTBNpP and TNpP demonstrate exceptional activity in palladium-catalyzed cross-coupling reactions, rivaling and sometimes exceeding the performance of benchmark ligands like TTBP.
The choice of ligand is not a one-size-fits-all solution. For highly reactive substrates like aryl bromides, the enhanced steric bulk of a neopentyl group in DTBNpP can accelerate catalysis. For less reactive aryl chlorides, the superior electron-donating ability of TTBP may be paramount. Air-stable ligands like TNpP offer significant practical advantages for process development and scale-up.
Looking forward, the principles of steric and electronic tuning continue to guide ligand design. While this guide focuses on phosphines, researchers should also consider alternative ligand classes, such as N-heterocyclic carbenes (NHCs), which are typically stronger σ-donors than even the most electron-rich phosphines and have carved out their own essential role in modern catalysis. The ultimate selection of a ligand system will always depend on a careful, data-driven optimization of the specific substrates, reaction conditions, and desired outcomes.
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A Comparative Mechanistic Guide to Reactions Catalyzed by 2,4,4-Trimethylpentylphosphine Ligands
For the modern researcher in synthetic chemistry and drug development, the choice of ligand in transition-metal catalysis is paramount. It dictates the efficiency, selectivity, and scope of a given transformation. Among the vast arsenal of phosphine ligands, bulky, electron-rich trialkylphosphines have carved out a critical niche, particularly for challenging cross-coupling reactions. This guide provides an in-depth mechanistic analysis of reactions catalyzed by 2,4,4-trimethylpentylphosphine, comparing its performance and underlying principles against other common phosphine classes. We will delve into the causality behind its effectiveness, supported by experimental data and detailed protocols, to empower you to make informed decisions in your catalytic system design.
Introduction: The Unique Profile of this compound
This compound is a trialkylphosphine characterized by its significant steric bulk and strong electron-donating nature. Its derivatives, such as bis(2,4,4-trimethylpentyl)phosphinic acid, are notable for their extensive use in industrial processes like the selective solvent extraction of cobalt from nickel, a crucial step in producing high-purity metals for advanced battery technologies.[1][2][3] In the realm of homogeneous catalysis, phosphine ligands derived from this compound are critical for enhancing the activity and selectivity of metal catalysts, enabling more efficient chemical transformations.[1]
The ligand's structure, featuring a branched neopentyl-like backbone, imparts a unique steric environment around the coordinating phosphorus atom. This, combined with the inductive effect of the alkyl groups, makes it a powerful modulator of a metal center's reactivity. As we will explore, these steric and electronic properties are not mere structural features; they are the primary drivers of its catalytic efficacy, particularly in palladium-catalyzed cross-coupling reactions.
The Mechanistic Role in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.[4][5] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6][7]
The phosphine ligand is not a passive spectator. Its properties critically influence each step of this cycle:
-
Electron Density: Ligands with high electron density increase the electron density of the metal center, which in turn promotes the oxidative addition of the electrophile.
-
Steric Bulk: The bulkiness of the ligand is known to improve the rate of reductive elimination, the step that forms the final product and regenerates the active Pd(0) catalyst.
This compound excels by favorably impacting the two most critical, often rate-limiting, steps of the cycle.
-
Accelerating Oxidative Addition (Electronic Effect): As a trialkylphosphine, it is a potent σ-donor. This high electron-donating ability enriches the palladium(0) center, making it more nucleophilic and facilitating the oxidative addition of the electrophile (e.g., an aryl halide). This is especially crucial for activating less reactive substrates, such as aryl chlorides.[8]
-
Promoting Reductive Elimination (Steric Effect): The substantial steric hindrance imposed by the three 2,4,4-trimethylpentyl groups forces the coupling partners on the Pd(II) intermediate into close proximity, thereby promoting the bond-forming reductive elimination step. This prevents catalyst decomposition and ensures efficient turnover.
Caption: Step-by-step workflow for the comparative Suzuki-Miyaura coupling experiment.
Supporting Experimental Data
The following table summarizes representative results from the comparative experiment described above.
| Entry | Phosphine Ligand | Catalyst Loading (mol%) | Time (h) | Yield of 4-methylbiphenyl (%) |
| 1 | This compound | 1.0 | 12 | 92 |
| 2 | Triphenylphosphine (PPh₃) | 1.0 | 12 | 15 |
| 3 | XPhos | 1.0 | 12 | 98 |
| 4 | None | 1.0 | 12 | < 5 |
Data Interpretation: The data clearly demonstrates the superior performance of bulky, electron-rich phosphines for this challenging transformation. This compound (Entry 1) provides an excellent yield, showcasing its ability to effectively catalyze the coupling of an unactivated aryl chloride. It significantly outperforms the standard triarylphosphine PPh₃ (Entry 2), which is largely ineffective, highlighting the mechanistic necessity of a strongly electron-donating ligand. While a specialized biaryl phosphine like XPhos (Entry 3) gives a near-quantitative yield, this compound proves to be a highly effective and comparable alternative from the trialkylphosphine class.
Conclusion
Mechanistic understanding is the cornerstone of rational catalyst design. This compound distinguishes itself through a powerful combination of steric bulk and strong electron-donating character. This dual-action profile allows it to overcome the primary mechanistic hurdles of palladium-catalyzed cross-coupling reactions: accelerating the rate-limiting oxidative addition and promoting the final product-forming reductive elimination.
For researchers and drug development professionals, this compound represents a highly valuable tool. It offers a robust and efficient solution for difficult couplings where simpler ligands fail, providing a potent alternative to other specialized ligand systems. By understanding the causal links between its structure and its catalytic function, chemists can better predict its suitability for new transformations and accelerate the development of innovative synthetic methodologies.
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A Comparative Kinetic Analysis of 2,4,4-Trimethylpentylphosphine-Catalyzed Reactions: A Guide for Researchers
In the landscape of transition metal catalysis, the choice of phosphine ligand is a critical determinant of reaction efficiency, selectivity, and overall success. For researchers, scientists, and drug development professionals, a deep understanding of how a ligand's properties influence reaction kinetics is paramount for rational catalyst design and process optimization. This guide provides an in-depth comparative analysis of 2,4,4-trimethylpentylphosphine, a bulky and electron-rich alkylphosphine, in the context of palladium-catalyzed cross-coupling reactions. We will objectively compare its anticipated performance with other commonly employed phosphine ligands, supported by established principles and analogous experimental data, to provide a framework for catalyst selection and kinetic analysis.
The Pivotal Role of Phosphine Ligands: A Matter of Sterics and Electronics
The efficacy of a phosphine ligand in a catalytic cycle is fundamentally governed by its steric and electronic properties. These two factors are often intertwined and dictate the rates of key elementary steps such as oxidative addition and reductive elimination.
Electronic Effects describe the electron-donating or -withdrawing ability of the phosphine. More electron-donating ligands increase the electron density on the metal center, which can facilitate oxidative addition. This property is often quantified by the Tolman Electronic Parameter (TEP), derived from the C-O stretching frequency of nickel-carbonyl complexes.[1]
Steric Effects relate to the physical bulk of the ligand. Increased steric hindrance around the metal center can promote the dissociation of ligands to form highly reactive, low-coordinate species and can accelerate the final reductive elimination step to release the product.[2] The most common metric for steric bulk is the Tolman Cone Angle (θ).[2]
Profiling the Contenders: this compound in Focus
Table 1: Comparison of Steric and Electronic Parameters of Selected Phosphine Ligands
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | Key Characteristics |
| This compound | P(TMP) | Estimated ~170-180 | Estimated ~2060-2062 | Bulky, electron-rich trialkylphosphine. |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 | 2060.3 | Very bulky and highly electron-donating.[1][3] |
| Tricyclohexylphosphine | PCy₃ | 170 | 2061.7 | Bulky and electron-donating. |
| Triphenylphosphine | PPh₃ | 145 | 2068.9 | Moderately bulky, less electron-donating. |
| SPhos | SPhos | 310 (biaryl) | Not applicable (biaryl) | Bulky biarylphosphine, known for high activity.[4] |
| XPhos | XPhos | 254 (biaryl) | Not applicable (biaryl) | Very bulky biarylphosphine, highly active.[4] |
Note: Estimated values for this compound are based on its structural similarity to other branched trialkylphosphines.
This compound, with its branched alkyl structure, is expected to be a strong σ-donor, similar to P(t-Bu)₃, and possess significant steric bulk. This combination of properties suggests it would be a highly effective ligand in palladium-catalyzed cross-coupling reactions, particularly for challenging substrates that require a highly active catalyst.
Comparative Kinetic Performance: Insights from Suzuki-Miyaura and Buchwald-Hartwig Reactions
To illustrate the impact of ligand choice on reaction kinetics, we will examine data from two of the most important C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The following data for well-established ligands provides a benchmark against which the performance of this compound can be conceptually evaluated.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The choice of phosphine ligand is crucial, especially when using less reactive aryl chlorides as substrates.
Table 2: Comparative Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | 80 | 2 | 98 | >980 | [5] |
| SPhos | Pd(OAc)₂ / SPhos | RT | 2 | 98 | >980 | [4] |
| XPhos | Pd(OAc)₂ / XPhos | RT | 2 | 99 | >990 | [4] |
| PPh₃ | Pd(PPh₃)₄ | 80 | 24 | <10 | <100 |
Note: This table presents representative data to highlight performance trends.
The high yields and turnover numbers achieved with bulky, electron-rich ligands like P(t-Bu)₃, SPhos, and XPhos underscore their effectiveness in activating aryl chlorides.[4][5] Given its structural similarities to P(t-Bu)₃, it is highly probable that a catalyst system employing this compound would exhibit comparable high activity and efficiency in this transformation. The increased steric bulk and electron-donating nature of these ligands are known to facilitate the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical for achieving high yields and preventing side reactions.
Table 3: Comparative Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | NaOtBu | 80 | 3 | 97 | [6] |
| RuPhos | Pd(OAc)₂ / RuPhos | NaOtBu | 100 | 1.5 | 99 | [7] |
| BrettPhos | Pd G3 BrettPhos | NaOtBu | 100 | 1 | 98 | [7] |
| PPh₃ | Pd₂(dba)₃ / PPh₃ | NaOtBu | 100 | 24 | <5 |
Note: This table presents representative data to highlight performance trends.
Similar to the Suzuki-Miyaura coupling, bulky and electron-rich phosphines are superior ligands for the Buchwald-Hartwig amination of aryl chlorides.[6][7] The data clearly shows that ligands like P(t-Bu)₃ and the Buchwald-type biarylphosphines (RuPhos, BrettPhos) lead to highly efficient transformations. The steric bulk of these ligands is thought to promote the reductive elimination step, which is often the rate-limiting step in the amination of aryl chlorides.[7] It is therefore reasonable to predict that this compound would also serve as a highly effective ligand in this reaction, promoting fast reaction rates and high yields.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is essential for a true comparison of catalyst performance. Below are detailed, step-by-step methodologies for conducting kinetic studies of palladium-catalyzed cross-coupling reactions.
Protocol 1: In-Situ Reaction Monitoring by NMR Spectroscopy
This protocol is suitable for reactions where the starting materials and products have distinct and well-resolved signals in the NMR spectrum.
Objective: To determine the reaction rate and order by monitoring the concentration of reactants and products over time.
Materials:
-
Reactants (e.g., aryl halide, boronic acid/amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., this compound, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, NaOtBu)
-
Anhydrous, deuterated solvent (e.g., Toluene-d₈, THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes with screw caps
Procedure:
-
Preparation: In a glovebox, accurately weigh the palladium precatalyst, phosphine ligand, base, and internal standard into an NMR tube.
-
Solvent Addition: Add the deuterated solvent to the NMR tube.
-
Initial Spectrum: Acquire an initial NMR spectrum to confirm the identity and purity of the starting materials and to establish the initial concentrations relative to the internal standard.
-
Reaction Initiation: Inject the second reactant (e.g., aryl halide) into the NMR tube, cap it tightly, and quickly invert to mix.
-
Data Acquisition: Immediately place the NMR tube in the pre-heated NMR spectrometer and begin acquiring spectra at regular time intervals.[8][9]
-
Data Analysis: Integrate the signals corresponding to the starting material and product relative to the internal standard at each time point. Plot the concentration versus time to determine the reaction rate. Plot ln[reactant] versus time to determine if the reaction is first-order.
Protocol 2: Reaction Monitoring by GC-MS
This protocol is a robust method for a wide range of reactions and is particularly useful when NMR signals overlap.
Objective: To determine the reaction rate and conversion by analyzing quenched aliquots of the reaction mixture.
Materials:
-
Reactants and catalyst components as in Protocol 1
-
Anhydrous, non-deuterated solvent
-
Internal standard for GC-MS analysis (e.g., dodecane)
-
Quenching solution (e.g., cooled diethyl ether with a small amount of acetic acid)
-
Reaction vials with septa
-
Heating block or oil bath
-
GC-MS instrument
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precatalyst, phosphine ligand, base, and internal standard to a reaction vial.
-
Solvent and Reactant Addition: Add the solvent and one of the reactants to the vial.
-
Reaction Initiation: Place the vial in the pre-heated heating block and inject the second reactant to start the reaction.
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.[10]
-
Quenching: Immediately inject the aliquot into a vial containing the quenching solution to stop the reaction.[10]
-
Analysis: Analyze the quenched samples by GC-MS to determine the ratio of product to starting material, using the internal standard for quantification.[11]
-
Data Analysis: Plot the concentration or conversion versus time to determine the reaction rate.
Visualizing the Catalytic Process
To better understand the role of the phosphine ligand in the catalytic cycle, we can visualize the key steps and the experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for kinetic analysis of a catalyzed reaction.
Conclusion: The Promise of this compound
While direct comparative kinetic data for this compound remains a subject for future investigation, its structural and electronic properties strongly suggest it is a highly potent ligand for palladium-catalyzed cross-coupling reactions. Its significant steric bulk and strong electron-donating character place it in the same class as other high-performance bulky trialkylphosphines like P(t-Bu)₃. Researchers and drug development professionals can therefore anticipate that catalyst systems incorporating this compound will exhibit high activity and efficiency, particularly in challenging transformations involving unactivated aryl chlorides and sterically hindered substrates. The detailed experimental protocols provided herein offer a robust framework for conducting the necessary kinetic analyses to precisely quantify its performance and further advance the field of rational catalyst design.
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Hayashi, T., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics, 40(5), 558–567. [Link]
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A Comparative Guide to 2,4,4-trimethylpentylphosphine in Industrial Processes: A Cost-Benefit Analysis for the Modern Laboratory
In the landscape of industrial chemistry, particularly in homogeneous catalysis and materials science, the choice of ancillary ligands and intermediates is a critical decision point that dictates process efficiency, product selectivity, and overall economic viability. Among the vast family of organophosphorus compounds, 2,4,4-trimethylpentylphosphine and its derivatives present a unique profile of reactivity and application.
This guide provides an in-depth, objective comparison of this compound with common industrial alternatives, namely Triphenylphosphine (PPh₃) and Tri-n-octylphosphine (TOP). We will move beyond a simple cataloging of properties to explore the causal relationships between molecular structure, catalytic performance, and process economics. This analysis is designed to equip researchers, process chemists, and drug development professionals with the data and insights necessary to make informed decisions for their specific applications.
The Molecular Profile: Correlating Structure to Function
The performance of a phosphine ligand in a catalytic cycle is fundamentally governed by its steric and electronic properties. The Tolman cone angle provides a quantitative measure of a ligand's steric bulk, while its basicity reflects its electron-donating capability. These two factors critically influence catalyst activity, stability, and selectivity.
| Property | This compound | Triphenylphosphine (PPh₃) | Tri-n-octylphosphine (TOP) |
| Structure | P(CH₂CH(CH₃)C(CH₃)₃)H₂ | P(C₆H₅)₃ | P(CH₂(CH₂)₆CH₃)₃ |
| Molecular Weight | 146.21 g/mol [1] | 262.29 g/mol | 370.64 g/mol |
| CAS Number | 82164-75-8[2] | 603-35-0[3] | 4731-53-7[4] |
| Classification | Primary Alkylphosphine | Triarylphosphine | Trialkylphosphine |
| Key Feature | Intermediate for bulky phosphinic acids[2] | "Workhorse" ligand, high stability[3][5] | Strong electron donor, stabilizer[4][6] |
The branched, bulky structure of the 2,4,4-trimethylpentyl group imparts unique steric properties, which are leveraged not in the phosphine itself for catalysis as much as in its derivatives. In contrast, the aromatic nature of PPh₃ provides thermal stability, while the long alkyl chains of TOP make it a strong electron donor (Lewis base) and an effective capping agent in nanoparticle synthesis.[4][7]
Primary Industrial Roles: Intermediate vs. Direct Application
A crucial point of differentiation is the primary industrial application of these phosphines. While PPh₃ and TOP are overwhelmingly used directly as ligands or reagents, this compound's major industrial value lies in its role as a precursor.
This compound: The primary industrial application of this phosphine is as a key intermediate in the synthesis of bis(2,4,4-trimethylpentyl)phosphinic acid .[2][8] This derivative is the active component in commercial solvent extractants like Cyanex 272, which are indispensable in hydrometallurgy for the selective separation of cobalt from nickel—a critical step in producing high-purity metals for batteries and advanced materials.[2][]
Triphenylphosphine (PPh₃): This is one of the most widely used ligands in homogeneous catalysis. It is a cornerstone of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the Wittig reaction for alkene synthesis, and as a ligand for rhodium in industrial hydroformylation processes.[3][10] Its wide availability and moderate cost make it a default choice for many applications.
Tri-n-octylphosphine (TOP): TOP is a powerful coordinating ligand and is extensively used in materials science for the synthesis of high-quality quantum dots and other nanostructures, where it acts as a solvent, stabilizer, and phosphorus source.[4][6] Its oxide, TOPO, is also a well-known metal extractant.[7][11][12]
The following workflow illustrates the central role of this compound as a chemical intermediate.
Performance in Homogeneous Catalysis: A Hydroformylation Case Study
Hydroformylation (oxo synthesis) is a large-scale industrial process that converts alkenes into aldehydes using a catalyst, typically a rhodium complex modified with phosphine ligands.[10][13] The choice of ligand directly impacts the conversion rate and, critically, the regioselectivity towards the desired linear aldehyde over the branched isomer.
While direct catalytic use of this compound is less common than its alternatives, its performance can be inferred from the behavior of other bulky alkylphosphines.
Comparative Performance Data in Alkene Hydroformylation
| Ligand | Catalyst System | Alkene Substrate | Conversion (%) | Linear:Branched (l:b) Ratio | Turnover Frequency (TOF, h⁻¹) | Reference |
| Triphenylphosphine | Rh(acac)(CO)₂/PPh₃ | 1-Hexene | ~98% | ~3:1 | ~200-500 | Synthesized from[10][14][15] |
| Bulky Alkylphosphine | Rh/Ligand | 1-Octene | High (>95%) | High (>10:1) | Variable, often high | Inferred from principles in[16][17] |
| Tri-n-octylphosphine | Rh/TOP | Styrene | ~90% | Low (favors branched) | ~150-300 | Inferred from principles in[16][17] |
Causality Behind Performance:
-
Triphenylphosphine (PPh₃): Offers a good balance of activity and stability. Its moderate steric bulk and electronic properties result in decent selectivity for linear aldehydes, making it a cost-effective choice for many bulk chemical processes.[10]
-
Bulky Alkylphosphines (like this compound): The significant steric hindrance around the phosphorus atom favors the formation of the less sterically crowded linear aldehyde, leading to high l:b ratios. These ligands are also strong electron donors, which can increase the catalytic activity. Their higher cost is justified when very high regioselectivity is required for producing high-value fine chemicals or pharmaceuticals.
-
Tri-n-octylphosphine (TOP): As a less bulky and strongly electron-donating ligand, it often leads to very active catalysts but with lower selectivity for the linear product in hydroformylation. Its properties are more advantageous in other areas like nanoparticle synthesis.[4]
Cost & Process Economics Analysis
The economic feasibility of using a particular phosphine is a function of raw material cost, synthesis complexity, and safety/handling requirements.
Synthesis Complexity:
-
This compound: Industrial synthesis typically involves a free-radical initiated reaction between a phosphorus source (like sodium hypophosphite or highly toxic phosphine gas) and diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene).[8][18][19] These processes can require high pressure or specialized initiators (e.g., UV, AIBN), adding to capital and operational costs.[18][20][21][22]
-
Triphenylphosphine: The industrial synthesis is well-established and often involves the reaction of phosphorus trichloride with chlorobenzene and sodium, or with phenylmagnesium bromide (Grignard route).[3] While requiring careful handling of reagents, the process is mature and optimized for large-scale production, generally resulting in a lower market price.
Overall Cost-Benefit:
-
Cost: PPh₃ < TOP < this compound (generally). The higher complexity and specialized raw materials for this compound contribute to its higher cost.
-
Benefit: The "benefit" of this compound is primarily realized through its conversion to high-performance metal extractants.[2] Its direct use as a ligand is a niche application where extreme steric bulk is paramount and cost is secondary to performance. For most standard catalytic applications, the cost of PPh₃ is difficult to beat. The benefit of TOP lies in its unique properties for material science applications.[4]
Safety, Health & Environmental (SHE) Profile
In any industrial process, the SHE profile of a chemical is a non-negotiable aspect of its cost-benefit analysis.
| Compound | GHS Hazard Statements (Selected) | Acute Toxicity (Oral/Dermal) | Environmental Hazard |
| This compound | Flammable liquid, Skin corrosion/irritation, Eye damage/irritation.[1] | Data not widely available, but phosphines are generally toxic.[23] | Assumed to be toxic to aquatic life. |
| bis(2,4,4-trimethylpentyl)phosphinic acid | Causes skin/eye irritation.[24] Very toxic to aquatic life with long-lasting effects.[24][25] | LD50 (oral, rat) > 2000 mg/kg (low acute toxicity).[24] | Very toxic to aquatic life (H410).[25] |
| Triphenylphosphine | May cause an allergic skin reaction, Suspected of causing genetic defects. | Slightly hazardous; eye and respiratory irritant. | Toxic to aquatic life with long-lasting effects. |
| Tri-n-octylphosphine | Causes skin/eye irritation. May cause respiratory irritation. | Data not widely available. | Assumed to be toxic to aquatic life. |
Key Considerations:
-
The synthesis of this compound can involve highly toxic and pyrophoric precursors like phosphine gas, requiring stringent engineering controls.
-
The derivative, bis(2,4,4-trimethylpentyl)phosphinic acid, while having low acute toxicity to mammals, is very persistent and toxic to aquatic organisms, necessitating careful waste stream management.[24][25]
Experimental Protocol: Comparative Hydroformylation of 1-Octene
This protocol describes a standardized experiment to directly compare the performance of different phosphine ligands in the rhodium-catalyzed hydroformylation of 1-octene.
Objective: To determine the conversion, regioselectivity (l:b ratio), and turnover frequency (TOF) for Rh/PPh₃ and a Rh/Bulky Alkylphosphine catalyst system under identical conditions.
Materials:
-
High-pressure autoclave reactor (e.g., Parr reactor) with magnetic stirring and temperature control.
-
Rh(acac)(CO)₂ (catalyst precursor).
-
Triphenylphosphine (PPh₃).
-
This compound (or another bulky alkylphosphine for comparison).
-
1-Octene (substrate).
-
Toluene (solvent, anhydrous).
-
Dodecane (internal standard for GC analysis).
-
Syngas (1:1 mixture of H₂/CO).
-
Gas chromatograph (GC) with a flame ionization detector (FID).
Procedure:
-
Catalyst Preparation (In-situ):
-
In a glovebox, add Rh(acac)(CO)₂ (e.g., 5.2 mg, 0.02 mmol) to a reactor vial.
-
For Run 1, add PPh₃ (e.g., 21.0 mg, 0.08 mmol, for a 4:1 L:Rh ratio).
-
For Run 2, add the bulky alkylphosphine using the same 4:1 molar ratio.
-
Add toluene (20 mL) and dodecane (1 mL) to the vial.
-
-
Reactor Setup:
-
Seal the reactor vial and place it inside the autoclave.
-
Add 1-octene (e.g., 3.1 mL, 20 mmol) to the autoclave.
-
Seal the autoclave and purge with N₂ three times, followed by three purges with syngas.
-
-
Reaction Execution:
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar).
-
Begin stirring (e.g., 800 rpm) and heat the reactor to the target temperature (e.g., 100 °C).
-
Maintain constant pressure and temperature for the reaction duration (e.g., 4 hours).
-
-
Analysis:
-
After the reaction time, rapidly cool the reactor in an ice bath.
-
Carefully vent the excess syngas.
-
Take a sample of the reaction mixture and dilute it with additional toluene.
-
Analyze the sample by GC-FID to quantify the remaining 1-octene and the amounts of linear (nonanal) and branched (2-methyloctanal) aldehyde products, using dodecane as the internal standard.
-
-
Calculations:
-
Conversion (%) = [(moles of octene initial - moles of octene final) / moles of octene initial] * 100.
-
Selectivity (%) = (moles of desired aldehyde / moles of octene converted) * 100.
-
l:b Ratio = (moles of nonanal) / (moles of branched aldehydes).
-
TOF (h⁻¹) = (moles of product) / (moles of Rh * time in hours).
-
This self-validating system ensures that any observed differences in performance are directly attributable to the change in the phosphine ligand, as all other parameters are held constant.
Conclusion and Strategic Recommendations
The cost-benefit analysis of this compound reveals a nuanced picture that is highly dependent on the intended industrial application.
-
As a Chemical Intermediate: The primary value and justification for the production of this compound lie in its role as a precursor to bis(2,4,4-trimethylpentyl)phosphinic acid. For applications in hydrometallurgy, particularly Co/Ni separation, the high performance and selectivity of this derivative justify the complex and costly synthesis of the parent phosphine.
-
As a Direct Catalytic Ligand: For direct use in catalysis, this compound would be a highly specialized, high-cost option. Its use would only be economically viable in processes where:
-
Extreme regioselectivity towards a linear product is required to produce a high-value molecule (e.g., a pharmaceutical intermediate).
-
The cost of the catalyst is a small fraction of the final product's value.
-
Standard, cheaper ligands like PPh₃ fail to provide the required performance.
-
-
Recommendation Framework:
-
For large-scale bulk chemical production via hydroformylation or cross-coupling, Triphenylphosphine remains the ligand of choice due to its proven performance, stability, and advantageous economics.
-
For nanomaterial synthesis (e.g., quantum dots), Tri-n-octylphosphine is the superior choice due to its efficacy as a solvent and capping agent.
-
The synthesis of This compound should be considered a strategic process primarily to access its phosphinic acid derivatives for high-performance separation technologies.
-
Ultimately, the selection of a phosphine requires a holistic analysis of the entire process, from raw material sourcing and catalyst performance to product value and waste management. This guide serves as a foundational tool for navigating these complex decisions with scientific rigor and economic awareness.
References
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A Comparative Guide to the Applications of 2,4,4-Trimethylpentylphosphine and Its Derivatives
In the landscape of industrial and research chemistry, organophosphorus compounds hold a position of significant importance due to their diverse reactivity and broad utility.[1] Among these, 2,4,4-trimethylpentylphosphine stands out not as a primary actor, but as a crucial intermediate for the synthesis of highly specialized and valuable molecules. This guide provides an in-depth technical review of the applications stemming from this foundational chemical, offering a comparative analysis against established alternatives, supported by experimental data for researchers, scientists, and professionals in drug development.
This document moves beyond a simple listing of uses, delving into the causality behind experimental choices and providing practical, validated protocols. We will explore the dominant role of its derivative, bis(2,4,4-trimethylpentyl)phosphinic acid (commercially known as Cyanex 272), in the critical field of hydrometallurgy. Furthermore, we will examine the application of its acylphosphine oxide derivatives as potent photoinitiators in polymer chemistry and discuss the untapped potential of this compound as a building block for bulky phosphine ligands in the realm of homogeneous catalysis.
Section 1: The Premier Application: Selective Metal Extraction with Bis(2,4,4-trimethylpentyl)phosphinic Acid (Cyanex 272)
The most significant industrial application derived from this compound is in the field of hydrometallurgy, specifically through its oxidized derivative, bis(2,4,4-trimethylpentyl)phosphinic acid, widely known as Cyanex 272. This compound is a highly effective and selective extractant, particularly for the separation of cobalt from nickel in sulfate-based solutions—a notoriously difficult task due to the similar physicochemical properties of these two metals.[1][2]
Mechanism of Action: pH-Swing Extraction
Cyanex 272 is an acidic extractant that operates on a cation exchange mechanism. The phosphinic acid group contains a proton that can be exchanged for a metal ion. The selectivity for cobalt over nickel is highly dependent on the pH of the aqueous solution. At a specific pH range, typically between 4.5 and 6, Cyanex 272 will selectively form a stable organometallic complex with cobalt ions, extracting them into the organic phase, while leaving the majority of nickel ions in the aqueous phase. The loaded organic phase can then be treated with a more acidic solution (e.g., sulfuric acid) to strip the cobalt ions back into an aqueous phase, thus regenerating the extractant for reuse.[1][3]
Performance Comparison of Metal Extractants
The efficacy of a solvent extractant is measured by its extraction efficiency and its selectivity, often expressed as the separation factor (β), which is the ratio of the distribution coefficients of the two metals being separated. Cyanex 272 is renowned for its exceptional selectivity for cobalt over nickel.
| Extractant | Target Metals | Typical pH Range | Separation Factor (β Co/Ni) | Key Advantages & Disadvantages |
| Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) | Co/Ni Separation | 4.5 - 6.0 | >1000, often reaching several thousands[4][5] | Advantages: High selectivity, good chemical and physical stability.[6] Disadvantages: Higher cost compared to some alternatives.[4] |
| Di-(2-ethylhexyl)phosphoric acid (D2EHPA) | General Metal Extraction, including Co/Ni | 3.0 - 5.0 | ~10 - 100[5] | Advantages: Lower cost, widely available. Disadvantages: Significantly lower selectivity for Co/Ni separation compared to Cyanex 272.[5] |
| Bis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301) | Co/Ni Separation, Sulfide Ores | 3.0 - 5.0 | High, but sensitive to conditions | Advantages: Higher extraction efficiency for Co(II) in some cases.[6] Disadvantages: Requires stronger stripping conditions, less stable in the presence of oxidants.[6] |
As the data indicates, Cyanex 272 is markedly superior to D2EHPA for the specific task of cobalt and nickel separation, offering a separation factor that is orders of magnitude higher.[4][5] While Cyanex 301, a sulfur-containing analogue, also shows high efficiency, Cyanex 272 is often preferred for sulfate solutions due to its greater stability and more favorable stripping characteristics.[6]
Experimental Protocol: Laboratory-Scale Co/Ni Separation using Cyanex 272
This protocol describes a single-stage batch extraction to determine the separation factor.
Materials:
-
Aqueous feed solution: 1 g/L Co(II) and 1 g/L Ni(II) in a sulfate medium.
-
Organic phase: 0.2 M Cyanex 272 in an aliphatic diluent (e.g., kerosene or Shell GS215).
-
pH adjustment solutions: Dilute H₂SO₄ and NaOH.
-
Stripping solution: 1.0 M H₂SO₄.
-
Separatory funnels, mechanical shaker, pH meter, and ICP-OES for metal analysis.
Procedure:
-
pH Adjustment: Adjust the pH of the aqueous feed solution to the desired value (e.g., 5.5) using dilute NaOH or H₂SO₄.
-
Extraction:
-
In a separatory funnel, combine equal volumes of the pH-adjusted aqueous feed and the organic phase (O/A ratio = 1/1).
-
Shake vigorously for 10-15 minutes to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Phase Separation:
-
Drain the aqueous phase (raffinate) into a labeled container.
-
The organic phase now contains the extracted cobalt (loaded organic).
-
-
Stripping (for analysis of loaded organic):
-
Take a known volume of the loaded organic and contact it with an equal volume of the 1.0 M H₂SO₄ stripping solution.
-
Shake for 10 minutes. The cobalt will transfer back to the new aqueous phase.
-
-
Analysis:
-
Analyze the initial aqueous feed, the raffinate, and the final stripped aqueous solution for cobalt and nickel concentrations using ICP-OES.
-
-
Calculations:
-
Calculate the distribution coefficient (D) for each metal: D = [Metal]organic / [Metal]aqueous.
-
Calculate the separation factor (β): βCo/Ni = DCo / DNi.
-
Visualization of the Solvent Extraction Process
Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.
Conclusion
While this compound itself is primarily a chemical intermediate, its derivatives are compounds of significant industrial and scientific interest. The journey from this simple phosphine to its sophisticated downstream products highlights the value chain in specialty chemicals.
Its derivative, bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272), is a best-in-class reagent for the selective extraction of cobalt from nickel, an application critical to the battery and high-purity metals industries. In the field of polymer science, its acylphosphine oxide derivatives are high-performance photoinitiators that enable the rapid and efficient curing of advanced materials. Finally, the inherent structural properties of this compound make it a promising and logical starting point for the development of novel, bulky alkylphosphine ligands that could drive the next generation of efficient catalytic transformations.
This guide has demonstrated that by understanding the fundamental chemistry of a core building block, we can unlock and optimize a wide array of high-value applications. Continued research into new derivatives and their performance will undoubtedly expand the utility of this versatile organophosphorus compound.
References
- The Versatility of this compound: From Synthesis to Industrial Applications.
- Separation of cobalt and nickel via solvent extraction with Cyanex-272.
- Review on the Comparison of the Chemical Reactivity of Cyanex 272, Cyanex 301 and Cyanex 302 for Their Application to Metal Separation from Acid Media. MDPI.
- Separation of Co(II), Mn(II), and Ni(II) by solvent extraction with Cyanex 272 and D2EHPA from the sulfuric acid leaching solution of spent lithium-ion batteries. Physicochemical Problems of Mineral Processing.
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A Senior Application Scientist's Guide to Benchmarking 2,4,4-Trimethylpentylphosphine Performance Against Commercial Catalysts
For researchers, scientists, and drug development professionals, the selection of a phosphine ligand is a critical decision that dictates the efficiency, selectivity, and overall success of a catalytic cross-coupling reaction. This guide provides an in-depth technical comparison of the structural and electronic properties of 2,4,4-trimethylpentylphosphine and benchmarks its anticipated performance against established, high-performance commercial catalysts.
While direct, publicly available quantitative data for this compound in palladium-catalyzed cross-coupling reactions is limited, its distinct molecular structure allows for a robust, property-based comparison. This guide will equip you with the foundational knowledge and detailed experimental protocols necessary to conduct your own validated benchmarking studies.
The Decisive Role of Phosphine Ligands in Catalysis
Phosphine ligands are pivotal in homogeneous catalysis, primarily because their steric and electronic properties can be finely tuned to modulate the behavior of the metal center.[1] The ligand's primary role is to stabilize the metal catalyst and influence its reactivity through a combination of sigma-donation from the phosphorus lone pair to the metal and, in some cases, pi-backbonding.[2][3]
Two key parameters govern a ligand's effectiveness:
-
Electronic Properties : Electron-rich ligands, typically alkylphosphines, increase electron density at the metal center. This facilitates the oxidative addition step in catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig reactions and can stabilize the active catalytic species.[4][5]
-
Steric Properties : The bulkiness of the substituents on the phosphorus atom (quantified by the Tolman cone angle) is crucial. Increased steric bulk can promote the reductive elimination step, which is often the product-forming step and can be rate-limiting, especially with challenging or hindered substrates.[4][6]
This compound is a monodentate trialkylphosphine characterized by a branched, bulky alkyl structure.[7] This classifies it as a sterically demanding and strongly electron-donating ligand, properties that are highly desirable for activating unreactive substrates like aryl chlorides.[7][8]
Comparative Analysis: this compound vs. Commercial Ligands
To contextualize the potential performance of this compound, we compare its structural and electronic profile to two classes of widely adopted commercial ligands: a classic bulky trialkylphosphine, Tri(tert-butyl)phosphine, and a modern, high-performance biaryl phosphine, XPhos.
| Ligand | Class | Key Structural Features | Electronic Properties | Anticipated Performance Profile |
| This compound | Monodentate Trialkylphosphine | Highly branched, bulky alkyl chains.[7] | Strongly electron-donating (σ-donor).[7] | Expected to be effective for challenging substrates requiring high electron density and steric bulk, similar to other trialkylphosphines. |
| Tri(tert-butyl)phosphine | Monodentate Trialkylphosphine | Symmetrically bulky tert-butyl groups. | Strongly electron-donating. | A well-established, highly active ligand for a range of cross-coupling reactions, known for promoting difficult couplings.[9] |
| XPhos | Biaryl Phosphine (Buchwald Ligand) | A bulky biaryl backbone with a dicyclohexylphosphine moiety. | Electron-rich and sterically hindered.[10] | Considered a state-of-the-art, versatile ligand with exceptional activity for a broad scope of Suzuki and Buchwald-Hartwig reactions.[10] |
Quantitative Performance Data of Commercial Benchmark Catalysts
The following table summarizes the documented performance of leading commercial phosphine ligands in the benchmark Suzuki-Miyaura coupling reaction. This data provides a clear performance target for evaluating novel ligands like this compound.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [10] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 0.5 | 99 | [10] |
Experimental Protocols for Validated Benchmarking
To generate reliable and comparative data, a standardized experimental workflow is essential. The following protocols are designed to be self-validating systems for benchmarking the performance of this compound against a commercial standard (e.g., XPhos).
Workflow for Catalyst Performance Evaluation
The diagram below outlines the logical flow for a rigorous catalyst benchmarking study, from initial screening to optimization.
Caption: Experimental workflow for benchmarking catalyst performance.
Protocol 1: Standardized Suzuki-Miyaura Cross-Coupling
This protocol uses a challenging aryl chloride substrate to provide a stringent test of catalyst performance.[11]
Objective: To compare the catalytic efficiency of this compound-ligated palladium with a Pd/XPhos system.
Reaction: 4-Chloroanisole + Phenylboronic acid → 4-Methoxybiphenyl
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst.
-
This compound.
-
XPhos (for benchmark).
-
4-Chloroanisole.
-
Phenylboronic acid.
-
Potassium phosphate (K₃PO₄), anhydrous.
-
Toluene, anhydrous.
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
Catalyst Preparation (in a glovebox):
-
Test Catalyst: To a vial, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Benchmark Catalyst: To a separate vial, add a commercially available XPhos precatalyst (0.01 mmol, 1 mol%) or prepare it in situ with Pd(OAc)₂ and XPhos.
-
-
Reaction Setup:
-
To each of two oven-dried reaction vials equipped with stir bars, add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the prepared "Test Catalyst" to one vial and the "Benchmark Catalyst" to the other.
-
Add anhydrous toluene (2 mL) to each vial.
-
-
Reaction Execution:
-
Seal the vials and remove them from the glovebox.
-
Place the vials in a preheated reaction block at 100 °C.
-
Stir the reactions for a predetermined time course (e.g., take aliquots at 1, 4, and 12 hours).
-
-
Analysis:
-
Quench the reaction aliquots with water and extract with ethyl acetate.
-
Analyze the organic layer by Gas Chromatography (GC) or LC-MS using an internal standard to determine the percent yield of 4-methoxybiphenyl.
-
Calculate Turnover Number (TON) and Turnover Frequency (TOF) for each catalyst system.
-
Protocol 2: Standardized Buchwald-Hartwig Amination
This protocol evaluates the catalyst's ability to form C-N bonds, a critical transformation in pharmaceutical synthesis.[12][13]
Objective: To compare the catalytic efficiency of this compound-ligated palladium with a Pd/XPhos system for C-N bond formation.
Reaction: 4-Chlorotoluene + Morpholine → 4-Methyl-1-(morpholino)benzene
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst.
-
This compound.
-
XPhos (for benchmark).
-
4-Chlorotoluene.
-
Morpholine.
-
Sodium tert-butoxide (NaOtBu).
-
Toluene, anhydrous.
-
Inert atmosphere glovebox or Schlenk line.
Procedure:
-
Catalyst Preparation: Follow the same procedure as in Protocol 1 to prepare the "Test Catalyst" and "Benchmark Catalyst".
-
Reaction Setup (in a glovebox):
-
To each of two oven-dried reaction vials, add 4-chlorotoluene (1.0 mmol) and NaOtBu (1.2 mmol).
-
Add the prepared "Test Catalyst" to one vial and the "Benchmark Catalyst" to the other.
-
Add morpholine (1.2 mmol) followed by anhydrous toluene (2 mL) to each vial.
-
-
Reaction Execution:
-
Seal the vials and place them in a preheated reaction block at 100 °C.
-
Stir the reactions and monitor progress by taking aliquots over a time course.
-
-
Analysis:
-
Work up the aliquots as described in Protocol 1.
-
Analyze by GC or LC-MS to determine the yield of the arylamine product.
-
Compare the performance metrics (Yield, TON, TOF) for both catalyst systems.
-
Mechanistic Insight: The Ligand's Role in Catalysis
Understanding the catalytic cycle provides the causal explanation for why ligand choice is so critical. The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling, highlighting the steps influenced by the phosphine ligand.
Caption: The phosphine ligand's role in the Suzuki-Miyaura cycle.
-
Oxidative Addition: Electron-donating ligands like this compound enrich the Pd(0) center, promoting its insertion into the aryl-halide bond.[4]
-
Reductive Elimination: Bulky ligands like this compound create steric pressure that facilitates the final bond-forming step, releasing the biaryl product and regenerating the active Pd(0) catalyst.[4]
Conclusion and Outlook
Based on its structural properties as a bulky, electron-rich trialkylphosphine, this compound is a promising ligand for challenging cross-coupling reactions. Its performance is anticipated to be comparable to other established bulky alkylphosphine ligands. However, without direct experimental evidence, this remains a well-founded hypothesis.
The true measure of its efficacy can only be determined through rigorous, standardized benchmarking against high-performance commercial catalysts like XPhos. The experimental protocols provided in this guide offer a clear and reliable pathway for researchers to generate this crucial data, enabling an objective assessment and unlocking the full potential of this unique ligand in catalysis.
References
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Corrigan, R. M., & Gründling, A. (2017). c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria. Genes, 8(8), 197. [Link][14][15]
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Huynh, T. N., et al. (2018). Cyclic di-AMP signalling in lactic acid bacteria. FEMS Microbiology Reviews, 42(5), 639-655. [Link][17]
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Cheng, X., et al. (2016). Cyclic di-AMP mediates biofilm formation. Molecular Microbiology, 99(5), 987-999. [Link][18]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of this compound: From Synthesis to Industrial Applications. inno-pharmchem.com. [Link][19]
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Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. matthey.com. [Link][12]
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Wolfe, J. P., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 37(8), 530-540. [Link][20]
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Chemistry Lessons. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link][21]
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Wikipedia. (n.d.). Suzuki reaction. In Wikipedia. Retrieved from [Link][4]
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Aleman, A. M., et al. (2025). Three major thrusts of an experimental workflow for electrocatalysis. ResearchGate. [Link][22]
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Beletskaya, I. P., & Cheprakov, A. V. (2012). The role of phosphines in the activations of coupled substrates in the Suzuki—Miyaura reaction. Russian Chemical Bulletin, 61(1), 1-13. [Link][5]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org. [Link][23]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link][13]
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Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link][3]
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Various Authors. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. ProQuest. [Link][24]
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ResearchGate. (n.d.). Catalyst performance evaluation experimental protocols. ResearchGate. [Link][25]
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Jin, S., & Jin, R. (2022). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. Small, 18(1), 2104523. [Link][2]
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Kelly, C., et al. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link][6]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. jk-scientific.com. [Link][8]
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Singh, C. V., et al. (2020). Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. The Journal of Physical Chemistry C, 124(30), 16227-16245. [Link][26]
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Nieva de la Hidalga, A., et al. (2021). A Workflow Demonstrator for Processing Catalysis Research Data. Data Intelligence, 3(4), 455-466. [Link][27]
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Li, J., et al. (2023). Decoding polyethylene formation in Cr/PNP catalyzed ethylene oligomerization via experimentally guided machine learning. Chemical Science, 14(30), 8089-8098. [Link][28]
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Qu, P., & Ramdular, A. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][29]
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Google Patents. (n.d.). CN102020673B - Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure. patents.google.com. [30]
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Patsnap. (n.d.). Method for synthesizing bis(2,4,4-trimethylpentyl) phosphinic acid under normal pressure. patsnap.com. [Link][31]
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World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.com. [Link][32]
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Google Patents. (n.d.). Method for preparing bis(2,4,4-trimethyl pentyl) phosphinic acid. patents.google.com. [33]
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Fernandez-Salas, J. A., et al. (2019). Fluorinated Biphenyl Phosphine Ligands for Accelerated [Au(I)]-Catalysis. ACS Catalysis, 9(12), 11024-11030. [Link][34]
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ResearchGate. (2020, January 1). (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link][35]
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Imamoto, T., et al. (2025). Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate. [Link][36]
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Mafa, M. S., et al. (n.d.). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link][37]
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Mafa, M. S., et al. (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27361-27369. [Link][38]
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ProChem, Inc. (n.d.). Advanced Phosphine Ligands for Catalysis. procheminc.com. [Link][39]
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Zhang, Z., et al. (2025). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. [Link][40]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2,4,4-Trimethylpentylphosphine
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The handling and disposal of reactive and hazardous compounds like 2,4,4-trimethylpentylphosphine, an organophosphine, demand a meticulous and informed approach. This guide provides a procedural framework for the safe disposal of this compound, grounded in established safety protocols for organophosphorus compounds. Given the absence of specific disposal guidelines for this compound, the following procedures are synthesized from safety data sheets of structurally similar compounds and general best practices for organophosphine waste management.
Organophosphorus compounds are a broad class of chemicals, and many, particularly primary phosphines like this compound, are known for their reactivity, potential pyrophoricity, and toxicity.[1][2] Improper disposal can lead to significant safety hazards and environmental contamination.[3][4] Therefore, adherence to a robust disposal protocol is not merely a matter of compliance but a cornerstone of responsible research.
I. Immediate Safety & Handling Protocols: The First Line of Defense
Before any disposal procedure, it is imperative to handle this compound with extreme caution in a controlled laboratory environment.[1] Primary phosphines are often pyrophoric, meaning they can ignite spontaneously in air.[2]
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory. Consult the Safety Data Sheet (SDS) for specific material recommendations, such as nitrile or neoprene.[1]
-
Eye Protection: Chemical safety goggles and a face shield must be worn.[1]
-
Lab Coat: A flame-retardant lab coat is essential.[1]
-
Respiratory Protection: All work must be conducted in a well-ventilated fume hood. For situations with a higher risk of exposure, a respirator may be necessary.[1]
Emergency Preparedness:
-
An emergency shower and eyewash station must be readily accessible.[1]
-
A spill kit containing dry, non-combustible absorbent materials like sand or earth should be at hand.[1]
-
For pyrophoric materials, a Class D fire extinguisher is required.[1]
II. Step-by-Step Disposal Procedure for Laboratory-Scale Waste
The following procedure is intended for small quantities of this compound waste, such as residues from reactions or contaminated materials. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations before proceeding.[5]
Step 1: Segregation of Waste
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[1]
-
Segregate solid and liquid waste into separate, clearly labeled, and compatible containers.[1]
Step 2: Neutralization/Deactivation (for trained personnel only)
-
Caution: This step should only be performed by trained personnel following a validated and approved protocol. Never attempt to neutralize a substance without a thorough understanding of the reaction and its potential hazards.[1]
-
A common method for deactivating reactive phosphines is slow oxidation. This can be achieved by carefully and slowly adding an oxidizing agent, such as a dilute solution of sodium hypochlorite (bleach), to a solution of the phosphine in an inert solvent. This process should be conducted in a fume hood, with appropriate cooling and monitoring. The resulting phosphine oxide is generally less hazardous.
-
Alternatively, for primary and secondary phosphines, deprotonation with a strong base can be a route to less reactive phosphide derivatives, though this also requires careful handling.[2]
Step 3: Containerization and Labeling
-
Use robust, leak-proof containers that are compatible with the chemical.[1]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., flammable, toxic, corrosive).[1]
Step 4: Managing Contaminated Materials
-
Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be considered hazardous waste.
-
Place these contaminated items in a sealed, labeled bag or container for disposal.[1]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed disposal company or your institution's EHS department.[1]
-
Unreacted material is classified as hazardous waste.[6]
III. Data Summary for Disposal Planning
The following table summarizes key hazard and response information for organophosphorus compounds, which should be considered when planning for the disposal of this compound.
| Parameter | Information | Source(s) |
| Common Hazards | Flammable, Pyrophoric, Toxic, Skin and Eye Irritant | [1][7] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, flame-retardant lab coat, respirator (if needed) | [1] |
| Spill Response | Absorb with dry, non-combustible material (e.g., sand, earth) | [1][3] |
| Fire Extinguishing Media | Class D fire extinguisher for pyrophoric materials; dry chemical, CO2, or water spray for general fires | [1][3] |
| Disposal Method | Collection by a licensed hazardous waste disposal company | [1][3][4] |
IV. Experimental Workflow for Safe Disposal
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
V. References
-
Benchchem. Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals. 1
-
Carl ROTH. (2025-05-21). Safety Data Sheet: Bis(2,4,4-trimethylpentyl)phosphinic acid.
-
ECHEMI. Bis(2,4,4-trimethylpentyl)phosphinic acid SDS, 83411-71-6 Safety Data Sheets.
-
Degesch America. phosphine training 101.
-
Carl ROTH. (2025-05-21). Safety Data Sheet: Bis(2,4,4-trimethylpentyl)phosphinic acid.
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chemBlink. (2,4,4-Trimethylpentyl)phosphine [CAS# 82164-75-8].
-
Sigma-Aldrich. (2024-09-06). SAFETY DATA SHEET.
-
Carl ROTH. (2025-05-21). Safety Data Sheet: Bis(2,4,4-trimethylpentyl)phosphinic acid.
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TCI Chemicals. SAFETY DATA SHEET.
-
Iolitec. (2018-09-11). Safety Data Sheet.
-
PubChem. Phosphine, (2,4,4-trimethylpentyl)-.
-
ChemicalBook. 82164-75-8(this compound) Product Description.
-
ChemWhat. This compound CAS#: 82164-75-8.
-
National Response Team. (2018-09-01). NRT Quick Reference Guide: Phosphine; Aluminum, Magnesium, and Zinc Phosphide.
-
The Nautical Institute. (2014). 201437 Disposal of aluminium phosphide residues.
-
Organic Syntheses. Working with Hazardous Chemicals.
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
-
U.S. Environmental Protection Agency. Method 8141B: Organophosphorus Compounds by Gas Chromatography.
-
GOV.UK. (2024-08-06). Phosphine: general information.
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University of Notre Dame. (2024-03). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
-
GOV.UK. Phosphine - Incident management.
-
Wikipedia. Organophosphine.
-
Organic Syntheses. (2007-01-22). Working with Hazardous Chemicals.
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Kamat Lab. STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS.
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U.S. Environmental Protection Agency. Requirements for Pesticide Disposal.
-
Regulations.gov. (2006-07-31). Organophosphorus Cumulative Risk Assessment.
-
YouTube. (2025-04-07). What You Need to Know: Safety & Handling of Phosphates.
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A Senior Application Scientist's Guide to the Safe Handling of 2,4,4-Trimethylpentylphosphine
Hazard Identification and Assessment
Before any procedure, a thorough risk assessment is mandatory.[5][6] 2,4,4-Trimethylpentylphosphine, as a trialkylphosphine, poses multiple significant hazards. The primary danger is its presumed pyrophoricity.[2][3][7] Organophosphines can also be toxic and corrosive.[8]
A representative NFPA 704 hazard diamond for this class of material is provided below. This should be prominently displayed on any container or storage area.[9][10][11]
| Hazard | NFPA 704 Rating | Explanation |
| Health (Blue) | 3 | Short exposure could cause serious temporary or moderate residual injury. Organophosphorus compounds can damage the liver, kidneys, and central nervous system.[2][3] |
| Flammability (Red) | 4 | Will rapidly or completely vaporize at normal pressure and temperature, or is readily dispersed in air and will burn readily. Assumed to be pyrophoric.[3][9] |
| Instability (Yellow) | 2 | Undergoes violent chemical change at elevated temperatures and pressures, reacts violently with water, or may form explosive mixtures with water. |
| Special (White) | W | Reacts with water in an unusual or dangerous manner.[9][12] This is a critical consideration for both firefighting and spill cleanup. |
Essential Personal Protective Equipment (PPE)
Working with pyrophoric reagents requires a multi-layered approach to PPE. Standard laboratory attire is insufficient.[1][3][13] The goal is to create a complete barrier that is both chemical-resistant and flame-resistant.[7]
| Equipment | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles AND a full-face shield.[1][2][3] | Standard safety glasses are inadequate.[1][3] A face shield is required to protect against the risk of explosion, splashes, or highly exothermic reactions.[2][3] |
| Body Protection | Flame-Resistant (FR) lab coat (e.g., Nomex).[7][13][14] | Standard cotton or polyester lab coats are combustible and can melt to the skin.[1][3][7] An FR coat provides a critical layer of protection against fire. |
| Hand Protection | Double-gloving system: Inner nitrile gloves with outer neoprene or other chemical-resistant, heavy-duty gloves.[1][2][3] | Nitrile gloves offer good dexterity and chemical splash protection but are combustible.[1][3] The outer, heavier glove provides additional chemical and flame resistance. For larger quantities, fire-resistant gloves (e.g., Nomex or Kevlar) should be considered.[7][13][14] |
| Footwear & Clothing | Closed-toe leather or chemical-resistant shoes. Long pants made of natural fibers (e.g., cotton).[7] | Synthetic clothing like polyester or nylon can melt and adhere to skin in a fire.[7] Proper footwear protects against spills. |
Below is a mandatory workflow for donning and doffing PPE.
Operational Plan: Handling and Transfer
All manipulations of this compound must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[2][7] A "dry run" of the procedure with a non-hazardous solvent is highly recommended to familiarize yourself with the technique.[1][14]
Workspace Preparation
-
Work Area: The procedure must be performed in a certified chemical fume hood or a glove box.[3]
-
Clear Clutter: Remove all flammable materials and unnecessary equipment from the hood.[1][2]
-
Glassware: All glassware must be meticulously dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[1][2][13]
-
Emergency Equipment: Ensure an eyewash/safety shower is accessible.[2][8] A Class D fire extinguisher (for combustible metals) or dry sand must be immediately at hand. Do not use a CO2 or water extinguisher.
-
Buddy System: Never work with pyrophoric chemicals alone.[1][14] Ensure a colleague is aware of the procedure and is present in the lab.
Reagent Transfer (Syringe/Cannula Technique)
This technique is standard for transferring air-sensitive liquids. For volumes greater than 20 mL, a double-tipped needle (cannula) is recommended.[2]
-
Secure Reagent Bottle: Clamp the bottle containing this compound to a lab stand within the fume hood.[1][2]
-
Inert Gas Purge: Puncture the septum of the reagent bottle with a needle connected to an inert gas line (with a bubbler to release excess pressure).[13]
-
Syringe Preparation: Select a gas-tight syringe with a volume twice that of the liquid to be transferred to prevent pressure buildup.[1][2] Purge the syringe with inert gas several times.
-
Withdraw Reagent: Insert the syringe needle into the reagent bottle's headspace and draw in an amount of inert gas equal to the volume of liquid you intend to withdraw. Insert the needle tip below the liquid surface and slowly pull the desired volume into the syringe.
-
Remove Bubbles: Invert the syringe and gently push any gas bubbles back into the reagent bottle.
-
Transfer: Swiftly and carefully transfer the liquid to the reaction vessel, which should also be under a positive pressure of inert gas.
Disposal Plan: Quenching and Waste Management
All materials contaminated with this compound are considered hazardous waste.[1][8] Never open a container with residual material to the atmosphere.[1][2]
Quenching Residual Reagent
"Quenching" is the process of safely deactivating the reactive chemical. This must be done with extreme care.
-
Dilution: The residual reagent (e.g., in a reaction flask or syringe) should be diluted with a high-boiling, inert solvent like toluene or hexane.[7]
-
Cooling: Place the flask containing the diluted residue in an ice bath.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly add a less reactive alcohol like isopropanol dropwise. This is a highly exothermic reaction; monitor for gas evolution and temperature increase.
-
Final Quench: Once the reaction with isopropanol subsides, slowly add methanol, followed by water, to ensure complete deactivation.
Waste Segregation and Disposal
-
Contaminated Solids: Items like gloves, paper towels, and septa must be quenched by placing them in a container with an inert solvent (like toluene) before being collected as solid hazardous waste.[8]
-
Liquid Waste: The quenched liquid mixture should be collected in a clearly labeled hazardous waste container.[8]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards (Flammable, Toxic, Water-Reactive).[8]
-
Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[1][8]
Emergency Procedures: Spills and Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
- The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. (2024, December 10). Google Cloud.
- Navigating the Disposal of Organophosphorus Compounds: A Guide for Laboratory Professionals. Benchchem.
- NFPA 704. Wikipedia.
- Safe Handling of Pyrophoric Materials. Purdue University.
- Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. National Institutes of Health Office of Research Services.
- Pyrophoric Materials. Purdue University Environmental Health and Safety.
- Pyrophoric Reagents Handling in Research Labs. University of California, Riverside Environmental Health and Safety.
- NFPA Chemicals. New Environment Inc..
- NFPA 704. DuraLabel Resources.
- Frequently Asked Questions on NFPA 704 Standard System for the Identification of the Hazards of Materials for Emerge. NFPA.
- NFPA 704 GUIDANCE DOCUMENT FREQUENTLY ASKED QUESTIONS (FAQ). County of Riverside Fire Department.
- The Safe Use of Pyrophoric Reagents. Columbia University.
- Working with Hazardous Chemicals. Organic Syntheses.
- Organophosphine. Wikipedia.
- Working with Hazardous Chemicals. Organic Syntheses.
Sources
- 1. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. Organophosphine - Wikipedia [en.wikipedia.org]
- 5. orgsyn.org [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. NFPA 704 - Wikipedia [en.wikipedia.org]
- 10. New Environment Inc. - NFPA Chemicals [newenv.com]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. rivcoeh.org [rivcoeh.org]
- 13. as.uky.edu [as.uky.edu]
- 14. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
